TIQ-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C23H32N4 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1 |
Clé InChI |
MYCKNKHATQGHEV-YADHBBJMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of TIQ-15: A Novel Allosteric CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TIQ-15, a potent and novel allosteric antagonist of the CXCR4 receptor. This compound has demonstrated significant promise as an HIV entry inhibitor, particularly against CXCR4-tropic and dual-tropic viral strains. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[1] It also serves as a co-receptor for the entry of X4-tropic strains of the human immunodeficiency virus (HIV) into host cells.[2][3][4] The development of CXCR4 antagonists is a key therapeutic strategy for HIV/AIDS, cancer, and inflammatory diseases.[1]
This compound (Tetrahydroisoquinoline-15) has emerged as a potent CXCR4 antagonist with a unique mechanism of action.[2][3] It acts as an allosteric inhibitor, binding to a site on the receptor distinct from the binding site of the endogenous ligand, SDF-1α (stromal cell-derived factor-1α, also known as CXCL12).[2][3] This guide explores the SAR of this compound, providing a comprehensive overview of its biological activity and the experimental methodologies used for its characterization.
Quantitative Biological Activity of this compound
The biological activity of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency in different experimental contexts.
Table 1: In Vitro Anti-HIV Activity of this compound
| Assay | Cell Line | Virus Strain | IC50 | Reference |
| HIV Entry Inhibition | Rev-CEM-GFP-Luc | HIV-1 (NL4-3) | 13 nM | [2][3][4] |
| HIV Entry Inhibition | MAGI | HIV-1 (IIIB) | 5 nM | [1] |
Table 2: CXCR4 Antagonist Activity of this compound
| Assay | Measurement | IC50 | Reference |
| Calcium Flux | CXCL12-mediated Ca2+ flux | 3 nM, 5-10 nM, 6 nM | [1][3][5] |
| cAMP Production | SDF-1α/Forskolin-induced | 19 nM, 41 nM | [1][3] |
| β-arrestin Recruitment | Inhibition | 15 nM, 19 nM | [1][3] |
| 125I-SDF-1α Binding | Inhibition | 112 nM | [3] |
| Chemotaxis | SDF-1α-mediated | 176 nM | [3] |
Table 3: Off-Target Activity of this compound
| Target | Measurement | IC50 | Reference |
| Cytotoxicity | 50% cytotoxicity (TC50) | 47 µM | [1] |
| CYP450 (2D6) | Inhibition | 320 nM (0.32 µM) | [1][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
HIV Entry Assay (Rev-CEM-GFP-Luc Reporter Cell Line)
This assay quantifies the ability of a compound to inhibit HIV-1 entry into a susceptible cell line.
-
Cell Preparation: Rev-CEM-GFP-Luc cells, which express GFP and Luciferase upon successful HIV-1 infection, are cultured under standard conditions.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., from 10 µM to 25.6 pM in a 5-fold dilution series) or a DMSO control for 1 hour at 37°C.[2][6]
-
Viral Infection: Following pre-treatment, the cells are infected with the HIV-1 (NL4-3) virus for 2 hours.[2][6]
-
Wash and Culture: After the infection period, the cells are washed to remove the virus and the compound, and then cultured for 48-72 hours.[2][6]
-
Data Analysis: The percentage of GFP-positive cells is determined by flow cytometry. Propidium iodide (PI) staining is used to exclude non-viable cells from the analysis. The IC50 value is calculated as the concentration of this compound that inhibits HIV-1 infection by 50%.[2][6]
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the binding of SDF-1α to CXCR4.
-
Cell Loading: A suitable cell line expressing CXCR4 is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The cells are incubated with varying concentrations of this compound.
-
SDF-1α Stimulation: The cells are then stimulated with a constant concentration of SDF-1α.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium-bound dye.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the SDF-1α-induced calcium signal.
cAMP Production Assay
This assay assesses the effect of this compound on the SDF-1α-mediated inhibition of cAMP production.
-
Cell Stimulation: CXCR4-Glo cells are stimulated with forskolin (B1673556) to induce cAMP production.[2][7]
-
Co-treatment: Cells are co-treated with SDF-1α and varying concentrations of this compound.[2][7]
-
Luminescence Measurement: The levels of cAMP are measured using a luminescent assay kit.[2][7]
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that reverses 50% of the SDF-1α-mediated inhibition of forskolin-induced cAMP production.[2][7]
Chemotaxis Assay
This assay evaluates the ability of this compound to block the migration of cells towards an SDF-1α gradient.
-
Cell Preparation: Resting CD4+ T cells are isolated from peripheral blood.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of this compound or a DMSO control for 1 hour at 37°C.[2][6]
-
Trans-well Migration: The pre-treated cells are placed in the upper chamber of a trans-well plate, while SDF-1α (e.g., 50 nM) is placed in the lower chamber.[2][6]
-
Incubation: The plate is incubated to allow cell migration towards the chemokine gradient.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified.
-
Data Analysis: The results are expressed as the relative percentage of migrating cells, and the IC50 value is determined.[2][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.
Caption: SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the HIV entry inhibition assay.
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound have focused on modifying its structure to improve its pharmacological properties, such as metabolic stability and off-target effects.[1][8]
-
Side-Chain Modifications: The side-chain of this compound has been a primary target for modification. Constraining the flexible butylamine (B146782) side-chain with cyclic structures, such as cyclohexylamino groups, has led to analogs with enhanced stability in liver microsomes and reduced inhibition of CYP450 enzymes, particularly CYP2D6.[1] For instance, the cyclohexylamino analog 15a showed potent CXCR4 inhibition (IC50 = 33 nM in a Ca2+ flux assay) with improved metabolic stability.[1]
-
Core Structure Modifications: Introduction of a nitrogen atom into the tetrahydroisoquinoline core to create tetrahydronaphthyridine analogs has been explored to reduce CYP2D6 inhibition.[8] This led to the discovery of compound 12a and subsequently compound 30 , which exhibited potent CXCR4 antagonism (IC50 = 24 nM), diminished CYP2D6 activity, and improved oral bioavailability in mice compared to this compound.[8]
-
Bioactive Conformation: Studies involving rigidified analogs with alkene moieties suggest that the cis geometry of the side-chain is closer to the bioactive binding conformation of this compound.[1]
These SAR studies highlight the potential for further optimization of the this compound scaffold to develop drug candidates with superior pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a potent and well-characterized allosteric antagonist of the CXCR4 receptor with significant anti-HIV activity. Its mechanism of action involves the inhibition of multiple downstream signaling pathways, including Gαi-mediated signaling and cofilin activation, ultimately blocking HIV entry and cell migration.[2][3] The extensive SAR studies have provided valuable insights into the structural requirements for potent CXCR4 antagonism and have led to the development of next-generation analogs with improved drug-like properties.[1][8] This technical guide provides a comprehensive resource for researchers and drug development professionals working on the discovery and development of novel CXCR4 antagonists.
References
- 1. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
TIQ-15: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of TIQ-15, a potent and selective allosteric antagonist of the CXCR4 receptor. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of HIV therapeutics, cancer biology, and immunology.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in a variety of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), mediates cell migration and homing, which are essential for hematopoiesis, immune responses, and tissue repair. However, the CXCR4/SDF-1α signaling axis is also implicated in the pathogenesis of numerous diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders.
In the context of HIV-1, CXCR4 is one of the two major co-receptors, along with CCR5, that the virus uses to enter and infect CD4+ T cells. The emergence of CXCR4-tropic (X4-tropic) HIV-1 strains is associated with a more rapid progression to AIDS.[1] While the CCR5 antagonist Maraviroc is clinically approved for the treatment of HIV-1, there is a pressing need for effective CXCR4 antagonists to combat X4-tropic and dual-tropic viral strains.[1][2]
This compound emerged from a focused drug discovery effort to identify novel, potent, and drug-like CXCR4 antagonists.[3] This tetrahydroisoquinoline-based compound has demonstrated significant promise as a therapeutic candidate due to its potent anti-HIV activity and favorable preclinical profile.
Discovery and Synthesis
The discovery of this compound was the result of a de novo hit-to-lead optimization program aimed at identifying replacements for earlier benzimidazole-based CXCR4 antagonists.[3] This effort led to the identification of a novel series of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) analogues.[3] Structure-activity relationship (SAR) studies revealed that the stereochemistry at the C1 position of the TIQ ring was critical for activity, with the (R)-configuration being significantly more potent.[3] this compound, with the (R)-stereoisomer, was identified as a lead candidate with a promising in vitro profile.[3]
The synthesis of this compound and its analogues generally proceeds through a multi-step sequence starting from a suitable tetrahydroisoquinoline precursor. A general synthetic scheme is outlined below.[3]
General synthetic route to this compound analogues.
Biological Activity and Quantitative Data
This compound is a potent antagonist of the CXCR4 receptor. Its biological activity has been characterized in a variety of in vitro assays, demonstrating its ability to inhibit CXCR4-mediated signaling and function.
CXCR4 Antagonist Activity
This compound effectively blocks the interaction of SDF-1α with CXCR4 and inhibits downstream signaling pathways. This has been quantified in several functional assays.
| Assay Type | Cell Line | Parameter | This compound IC₅₀ | Reference |
| Calcium Flux | Chem-1 | Inhibition of SDF-1α-induced Ca²⁺ mobilization | 5-10 nM | [1] |
| Calcium Flux | - | Inhibition of CXCL12-mediated Ca²⁺ flux | 6 nM | [4] |
| ¹²⁵I-SDF-1α Binding | - | Displacement of radiolabeled SDF-1α | 112 nM | [1][3] |
| β-Arrestin Recruitment | - | Inhibition of β-arrestin recruitment | 19 nM | [1] |
| cAMP Production | CXCR4-Glo | Inhibition of SDF-1α-mediated cAMP production | 41 nM | [1] |
| Chemotaxis | Resting CD4+ T cells | Inhibition of SDF-1α-mediated cell migration | 176 nM | [1] |
Anti-HIV Activity
A primary therapeutic application for this compound is the inhibition of HIV-1 entry into host cells. It exhibits potent activity against X4-tropic HIV-1 strains.
| Assay Type | Cell Line | Virus Strain | Parameter | This compound IC₅₀ | Reference |
| HIV-1 Entry Inhibition | Rev-CEM-GFP-Luc | HIV-1 (NL4-3) | Inhibition of viral entry | 13 nM | [1][2] |
| HIV-1 Replication | PBMCs | X4-tropic clinical isolates | Inhibition of viral replication | Potent | [1] |
| HIV-1 Replication | PBMCs | Dual-tropic clinical isolates | Inhibition of viral replication | Potent | [1] |
| HIV-1 Replication | PBMCs | R5-tropic clinical isolates | Inhibition of viral replication | Moderate | [1] |
This compound also demonstrates synergistic activity when co-administered with the CCR5 antagonist Maraviroc against CCR5-tropic viruses.[1]
Off-Target Activity and Cytotoxicity
Preclinical evaluation of this compound has included assessments of its potential for off-target effects and cytotoxicity.
| Assay Type | Parameter | This compound Result | Reference |
| CYP450 Inhibition | CYP2D6 IC₅₀ | 0.32 µM | [4] |
| Cytotoxicity | Rev-CEM-GFP-Luc cells | Non-toxic up to 50 µM | [5] |
Mechanism of Action
This compound functions as an allosteric antagonist of the CXCR4 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, SDF-1α. This allosteric binding induces a conformational change in the receptor that prevents SDF-1α from binding and initiating downstream signaling.
The proposed mechanism of action involves several key steps:
-
Allosteric Binding: this compound binds to a novel allosteric site on the CXCR4 receptor.[1][2]
-
Inhibition of SDF-1α Signaling: This binding event blocks SDF-1α-mediated signaling through the Gαi pathway, leading to the inhibition of cAMP production and cofilin activation.[1][5]
-
Receptor Internalization: this compound induces the internalization of the CXCR4 receptor, effectively reducing the number of receptors available on the cell surface for HIV-1 entry.[1][2] This occurs without affecting the levels of the CD4 receptor.[1][2]
-
Inhibition of HIV-1 Entry: By blocking the CXCR4 co-receptor, this compound prevents the entry of X4-tropic HIV-1 into CD4+ T cells.[1][2]
The signaling pathway affected by this compound is depicted in the following diagram:
This compound inhibits SDF-1α/CXCR4 signaling.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
HIV-1 Infection and Inhibition Assay
The anti-HIV activity of this compound is typically quantified using reporter cell lines.
Workflow for HIV-1 inhibition assay.
Detailed Protocol:
-
Cell Preparation: Rev-CEM-GFP-Luc reporter cells are cultured under standard conditions.[1]
-
Compound Pre-treatment: Cells are pre-treated with serial dilutions of this compound or a DMSO control for 1 hour at 37°C.[1][6]
-
Viral Infection: A known amount of HIV-1 (NL4-3) is added to the cells, and the infection is allowed to proceed for 2 hours.[1][6]
-
Wash and Culture: The cells are washed to remove free virus and the compound, then cultured in fresh media for 48-72 hours.[1][6]
-
Data Analysis: The percentage of GFP-positive cells, indicating viral infection, is quantified by flow cytometry.[1][6] The IC₅₀ value is calculated from the dose-response curve.
Chemotaxis Assay
The ability of this compound to inhibit SDF-1α-induced cell migration is assessed using a trans-well assay.
Detailed Protocol:
-
Cell Preparation: Resting CD4+ T cells are purified from peripheral blood.[1]
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound or a DMSO control for 1 hour at 37°C.[1][6]
-
Trans-well Migration: The pre-treated cells are placed in the upper chamber of a trans-well plate, and SDF-1α (50 nM) is added to the lower chamber as a chemoattractant.[1][6]
-
Incubation: The plate is incubated to allow for cell migration towards the SDF-1α gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, and the results are expressed as the relative percentage of migrating cells.[1][6]
Cofilin Activation Assay
The effect of this compound on SDF-1α-mediated cofilin activation is determined by intracellular staining and flow cytometry.
Detailed Protocol:
-
Cell Preparation: Resting CD4+ T cells are prepared as described above.[1]
-
Compound Pre-treatment: Cells are treated with this compound (e.g., 10 µM) or a DMSO control for 1 hour at 37°C.[1][6]
-
SDF-1α Stimulation: The cells are then stimulated with SDF-1α (50 ng/ml).[1][6]
-
Fixation and Staining: The cells are fixed, permeabilized, and stained with an antibody specific for phosphorylated cofilin (p-cofilin).[1][6]
-
Flow Cytometry Analysis: The level of p-cofilin is quantified by flow cytometry.[1][6]
Conclusion
This compound is a potent and selective allosteric antagonist of the CXCR4 receptor with significant potential as a therapeutic agent, particularly for the treatment of HIV-1 infection. Its discovery and detailed characterization have provided a valuable chemical probe for studying CXCR4 biology and a promising lead compound for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in advancing the understanding and application of this compound and related molecules.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
TIQ-15: A Technical Guide to a Novel CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TIQ-15, a potent and novel allosteric antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document details the quantitative pharmacological data, experimental methodologies, and the underlying signaling pathways affected by this compound, serving as a critical resource for researchers in oncology, immunology, and infectious diseases.
Quantitative Pharmacological Profile of this compound
This compound has been characterized through a variety of in vitro assays to determine its potency and efficacy as a CXCR4 antagonist. The following tables summarize the key quantitative data available for this compound, providing a clear comparison of its activity across different functional and binding assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | IC50 (nM) | Cell Line/System | Notes |
| CXCR4-Mediated Signaling | |||
| Calcium Flux | 3 - 10 | CCRF-CEM | Inhibition of CXCL12-induced intracellular calcium mobilization.[1][2] |
| 125I-SDF-1α Binding | 112 | - | Competitive displacement of the natural ligand.[2][3] |
| β-Arrestin Recruitment | 15 - 19 | - | Inhibition of β-arrestin recruitment to the activated receptor.[1][3] |
| cAMP Production | 19 - 41 | - | Blockade of SDF-1α-induced reduction in forskolin-stimulated cAMP levels.[1][2] |
| Chemotaxis | 176 | Resting CD4 T cells | Inhibition of SDF-1α-induced cell migration.[2] |
| Anti-HIV-1 Activity | |||
| X4-Tropic HIV-1 Entry | 13 - 13.3 | Rev-dependent indicator T cells | Potent inhibition of CXCR4-tropic viral entry.[2][3] |
| MAGI HIV-1IIIB Inhibition | 5 | MAGI cells | - |
| Off-Target Activity | |||
| CYP450 (2D6) Inhibition | 320 | - | Indicates potential for drug-drug interactions.[1][4][5] |
Table 2: Cytotoxicity and Other Properties
| Parameter | Value | Cell Line/System | Notes |
| Cytotoxicity (TC50) | 47 µM | - | Demonstrates a favorable safety profile at effective concentrations.[1] |
| NefM1-Induced Apoptosis Inhibition (IC50) | 1 nM | Jurkat T cells | Strong inhibition of apoptosis mediated by the HIV NefM1 peptide interaction with CXCR4.[2] |
Core Mechanism of Action
This compound is a tetrahydroisoquinoline-based compound that functions as a novel allosteric antagonist of the CXCR4 receptor.[2][3] Its primary mechanism involves blocking the signaling cascade initiated by the binding of the natural ligand, CXCL12 (also known as SDF-1α). Specifically, this compound restricts the Gαi-based signaling pathway, which is crucial for various cellular processes, including chemotaxis, cell proliferation, and survival.[2][3] Furthermore, this compound has been shown to inhibit the activation of cofilin, an actin-depolymerizing factor involved in T-cell migration, and to induce the internalization of the CXCR4 receptor without affecting CD4 receptor levels.[2][3] This multifaceted antagonism makes this compound a potent inhibitor of CXCR4-dependent processes, including the entry of X4-tropic HIV-1 strains into CD4+ T cells.[2][3]
Key Signaling Pathways Modulated by this compound
The binding of CXCL12 to CXCR4 activates multiple intracellular signaling cascades. This compound effectively blocks these pathways at the receptor level. The primary pathways affected are the G-protein dependent pathways, and to a lesser extent, G-protein independent pathways.
G-Protein Dependent Signaling (Gαi Pathway)
Upon CXCL12 binding, CXCR4 activates the heterotrimeric G-protein Gαi.[6][7] This leads to the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways, including the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). These pathways are critical for cell migration, proliferation, and survival. This compound's antagonism prevents the initial Gαi activation.
Caption: CXCR4 Gαi-dependent signaling pathway and the inhibitory action of this compound.
G-Protein Independent Signaling (JAK/STAT Pathway)
CXCR4 can also signal independently of G-proteins, primarily through the JAK/STAT pathway.[6][8] This pathway is typically associated with cytokine receptors and plays a role in gene transcription related to cell survival and proliferation. While this compound's primary action is on the Gαi pathway, its ability to antagonize the receptor likely has inhibitory effects on this pathway as well by preventing the initial receptor conformational change required for JAK kinase association.
Caption: G-protein independent CXCR4 signaling via the JAK/STAT pathway.
Detailed Experimental Protocols
The characterization of this compound involved several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration induced by the agonist CXCL12.
-
Cell Preparation: CXCR4-expressing cells (e.g., CCRF-CEM) are harvested, washed, and resuspended in a suitable assay buffer.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, by incubation at 37°C in the dark. This allows the dye to enter the cells, where intracellular esterases cleave the AM ester group, trapping the dye inside.
-
Antagonist Incubation: The dye-loaded cells are then incubated with varying concentrations of this compound or a vehicle control.
-
Signal Measurement: The cell suspension is placed in a microplate reader equipped with a fluid-injection system (e.g., FLIPR). A baseline fluorescence reading is established before the automated injection of a fixed concentration of CXCL12.
-
Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is recorded over time. The peak fluorescence response is measured, and the IC50 value for this compound is calculated by plotting the percentage of inhibition against the log concentration of the antagonist.
Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with the natural ligand for binding to the CXCR4 receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the CXCR4 receptor.
-
Assay Setup: A fixed concentration of radiolabeled CXCL12 (125I-SDF-1α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound 125I-SDF-1α, is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of this compound to block the directional migration of cells towards a CXCL12 gradient.
-
Assay Setup: A multi-well chamber with a porous membrane insert (e.g., a Transwell or Boyden chamber) is used. The lower chamber is filled with media containing CXCL12 as a chemoattractant, while the upper chamber contains a suspension of CXCR4-expressing cells (e.g., primary CD4+ T cells) that have been pre-incubated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for several hours at 37°C to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) to measure DNA content, or by direct cell counting using a flow cytometer.
-
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound, and an IC50 value is determined.
HIV-1 Entry Assay
This assay measures the ability of this compound to prevent the entry of CXCR4-tropic (X4-tropic) HIV-1 into target cells.
-
Cell and Virus Preparation: Target cells (e.g., Rev-CEM-GFP-Luc cells, which express a reporter gene upon viral infection) are prepared. A stock of an X4-tropic HIV-1 strain (e.g., NL4-3) is used.
-
Antagonist Pre-incubation: The target cells are pre-incubated with serial dilutions of this compound for a short period (e.g., 1 hour) at 37°C.
-
Infection: A standardized amount of the HIV-1 virus is added to the pre-treated cells, and the mixture is incubated to allow for viral entry.
-
Wash and Culture: After the infection period, the cells are washed to remove unbound virus and cultured for a period (e.g., 48-72 hours) to allow for the expression of the reporter gene (e.g., GFP or luciferase).
-
Data Acquisition and Analysis: The expression of the reporter gene is quantified using flow cytometry (for GFP) or a luminometer (for luciferase). The reduction in reporter signal in the presence of this compound corresponds to the inhibition of viral entry. An IC50 value is calculated from the dose-response curve.
Experimental and Drug Discovery Workflow
The evaluation of a CXCR4 antagonist like this compound typically follows a structured workflow, from initial screening to detailed characterization.
Caption: A typical workflow for the discovery and characterization of a CXCR4 antagonist.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. PathHunter® eXpress mCXCR4 U2OS β-Arrestin GPCR Assay [discoverx.com]
- 5. researchgate.net [researchgate.net]
- 6. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. Chemotaxis - CXCR4 signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
The Pharmacological Profile of TIQ-15: A Technical Guide for Drug Development Professionals
An in-depth analysis of the potent CXCR4 antagonist, TIQ-15, detailing its mechanism of action, pharmacological effects, and relevant experimental methodologies.
Introduction
This compound is a novel, potent, and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] As a key regulator of cellular trafficking, CXCR4 and its endogenous ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), are implicated in a multitude of physiological and pathological processes, including hematopoiesis, inflammation, cancer metastasis, and viral entry. Notably, CXCR4 serves as a crucial co-receptor for X4-tropic strains of the human immunodeficiency virus (HIV-1).[3][4] The emergence of these viral strains is associated with accelerated disease progression, highlighting the urgent need for effective CXCR4-targeted therapeutics.[5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key in vitro and in vivo data, detailed experimental protocols, and a visualization of its mechanism of action to support further research and drug development efforts.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric antagonist of the CXCR4 receptor.[3][4] It effectively blocks the binding of the natural ligand SDF-1α, thereby inhibiting downstream signaling cascades.[3] The primary signaling pathway affected by this compound is the Gαi-mediated pathway. Upon SDF-1α binding, CXCR4 activates Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This signaling cascade is crucial for various cellular responses, including chemotaxis.
This compound's antagonism of CXCR4 disrupts this pathway, leading to an increase in SDF-1α/Forskolin-induced cAMP production.[3] Furthermore, this compound has been shown to inhibit the activation of cofilin, an actin-depolymerizing factor that plays a critical role in the cytoskeletal rearrangements necessary for cell migration.[3] By blocking the SDF-1α/CXCR4 interaction, this compound prevents cofilin activation, thus impeding chemotaxis. Interestingly, this compound has also been observed to induce the internalization of the CXCR4 receptor without affecting the levels of the CD4 receptor, suggesting a novel allosteric mechanism for blocking HIV entry.[4]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound in Functional Assays
| Assay | IC50 (nM) | Reference |
| Calcium Flux | 5-10 | [3] |
| 125I-SDF-1 Binding | 112 | |
| Beta-Arrestin Recruitment | 19 | |
| cAMP Production | 41 | |
| Chemotaxis | 176 | [5] |
Table 2: Anti-HIV-1 Activity of this compound
| Assay | Cell Line | Virus Strain | IC50 (nM) | Reference |
| HIV Entry Inhibition | Rev-CEM-GFP-Luc | HIV-1 (NL4-3) | 13 | [3][5][4] |
| HIV-1 Attachment | MAGI-CCR5/CXCR4 | HIV-1IIIB | 3 | [1] |
Table 3: Selectivity and Off-Target Effects
| Target | IC50 (µM) | Remarks | Reference |
| CYP450 2D6 | 0.32 | Significant inhibition | [2] |
| Other Chemokine Receptors | >10 | No cross-reactivity observed | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Calcium Flux Assay
This assay measures the ability of this compound to inhibit SDF-1α-induced intracellular calcium mobilization, a hallmark of CXCR4 activation.
-
Cell Line: Human T-lymphoblastoid cell line (e.g., CEM) or other cells endogenously or recombinantly expressing CXCR4.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
SDF-1α (recombinant human).
-
This compound.
-
Ionomycin (B1663694) (positive control).
-
EGTA (negative control).
-
-
Protocol:
-
Harvest cells and wash with HBS.
-
Resuspend cells in HBS containing the calcium-sensitive dye and Pluronic F-127.
-
Incubate cells at 37°C for 30-60 minutes to allow for dye loading.
-
Wash cells to remove excess dye and resuspend in HBS.
-
Aliquot cells into a 96-well plate.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add SDF-1α to stimulate calcium flux and immediately begin kinetic reading of fluorescence for several minutes.
-
After the SDF-1α-induced signal returns to baseline, add ionomycin to determine the maximum calcium response.
-
Add EGTA to chelate extracellular calcium and determine the background fluorescence.
-
Calculate the percentage of inhibition of the SDF-1α-induced calcium flux for each concentration of this compound and determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the directional migration of cells towards a gradient of SDF-1α.
-
Cell Line: Primary human T cells or a T-cell line (e.g., Jurkat).
-
Apparatus: Transwell migration plates (e.g., 5 µm pore size).
-
Reagents:
-
RPMI 1640 medium with 0.5% BSA.
-
SDF-1α (recombinant human).
-
This compound.
-
Calcein-AM or other cell viability stain.
-
-
Protocol:
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Add RPMI 1640 medium containing SDF-1α to the lower chamber of the Transwell plate.
-
Add the pre-treated cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Remove the upper chamber and wipe the top of the membrane to remove non-migrated cells.
-
Quantify the number of migrated cells in the lower chamber by staining with Calcein-AM and measuring fluorescence, or by direct cell counting using a flow cytometer.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
-
HIV-1 Entry Assay
This assay evaluates the efficacy of this compound in preventing the entry of X4-tropic HIV-1 into target cells.
-
Cell Line: Rev-CEM-GFP-Luc reporter cell line, which expresses GFP and luciferase upon successful HIV-1 infection.[3]
-
Virus: HIV-1 strain NL4-3 (X4-tropic).
-
Reagents:
-
RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
This compound.
-
Luciferase assay reagent.
-
-
Protocol:
-
Plate Rev-CEM-GFP-Luc cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1 hour at 37°C.[3]
-
Infect the cells with HIV-1 (NL4-3) for 2 hours at 37°C.[3]
-
Wash the cells to remove the virus and compound.[3]
-
Culture the cells for 48-72 hours to allow for viral gene expression.[3]
-
Measure luciferase activity using a luminometer or quantify the percentage of GFP-positive cells by flow cytometry.[3]
-
Calculate the percentage of inhibition of HIV-1 entry for each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound has emerged as a highly potent and selective antagonist of the CXCR4 receptor with significant anti-HIV-1 activity. Its well-characterized pharmacological profile, including its mechanism of action and in vitro efficacy, makes it a promising lead compound for the development of novel therapeutics targeting CXCR4-mediated pathologies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this compound or to characterize other CXCR4 antagonists. Further studies to optimize its pharmacokinetic properties and to evaluate its in vivo efficacy in relevant disease models are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Rev-Dependent Indicator T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Rev-CEM-Luc HIV Infection Reporter Cell Line [intelixbio.com]
- 5. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
TIQ-15: A Technical Guide to its Chemical Properties, Solubility, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIQ-15 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor that plays a crucial role in cell migration, hematopoiesis, and immune responses. The CXCL12/CXCR4 signaling axis is implicated in the pathophysiology of various diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders. As a result, CXCR4 has emerged as a significant therapeutic target, and this compound represents a key small molecule inhibitor in the ongoing research and development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the chemical properties, solubility, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Properties and Identifiers
This compound, a tetrahydroisoquinoline derivative, has been synthesized and characterized as a lead compound in the development of CXCR4 antagonists. Its fundamental chemical properties and identifiers are summarized below.
| Property | Value |
| IUPAC Name | N-(4-aminobutyl)-1-(quinolin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-1-amine |
| CAS Number | 1380336-17-3 |
| Molecular Formula | C₂₃H₃₂N₄ |
| Molecular Weight | 364.53 g/mol |
| SMILES String | NCCCCN(C[C@H]1Cc2ccccc2CN1)[C@H]1CCCc2cccnc21 |
| Appearance | Solid |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in biological assays and its potential for formulation as a therapeutic agent.
| Solvent/Buffer | Solubility |
| Water (pH 7.4 buffer) | >100 µg/mL |
| DMSO | 125 mg/mL (with ultrasonic and warming)[1] |
Biological Activity
This compound is a highly potent antagonist of the CXCR4 receptor, demonstrating inhibitory activity in a variety of functional assays. Its biological activity is summarized in the table below.
| Assay | IC₅₀ Value |
| CXCL12-Induced Calcium Flux | 3 nM - 6 nM |
| HIV-1 IIIB Entry Inhibition | 3 nM |
| SDF-1α/Forskolin-Induced cAMP Production | 41 nM |
| SDF-1α-Mediated Chemotaxis | 176 nM |
| CYP450 2D6 Inhibition | 320 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key experiments used to characterize this compound.
CXCL12-Induced Intracellular Calcium Flux Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration induced by the binding of CXCL12 to the CXCR4 receptor.
1. Cell Culture and Preparation:
- CCRF-CEM cells, a human T-cell lymphoblast-like cell line endogenously expressing CXCR4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- On the day of the assay, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to a density of 1 x 10⁶ cells/mL.
2. Dye Loading:
- A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, is added to the cell suspension at a final concentration of 2-5 µM.
- Pluronic F-127 (0.02% final concentration) is often included to aid in dye solubilization and cell loading.
- The cells are incubated with the dye for 30-60 minutes at 37°C in the dark.
- After incubation, cells are washed to remove extracellular dye and resuspended in fresh assay buffer.
3. Compound Incubation:
- The cell suspension is dispensed into a 96-well microplate.
- This compound, at various concentrations, is added to the wells and incubated for 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) is also included.
4. Calcium Flux Measurement:
- The microplate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
- A baseline fluorescence reading is established for each well.
- The instrument's integrated fluidics system adds a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC₈₀) to each well.
- The fluorescence intensity is monitored in real-time to measure the change in intracellular calcium concentration.
5. Data Analysis:
- The peak fluorescence response is calculated for each well.
- The data is normalized to the vehicle control.
- The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a non-cell-based assay used to predict the passive permeability of a compound across a lipid membrane, which is a key indicator of its potential for oral absorption.
1. Preparation of the PAMPA Plate:
- A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 10% lecithin (B1663433) in dodecane).
- The solvent is allowed to evaporate, leaving a lipid layer on the membrane.
- A 96-well acceptor plate is filled with buffer (e.g., PBS at pH 7.4).
2. Compound Preparation and Incubation:
- A stock solution of this compound is prepared in DMSO and then diluted in buffer to the desired concentration (e.g., 10 µM).
- The this compound solution is added to the donor plate wells.
- The donor plate is placed on top of the acceptor plate, forming a "sandwich".
- The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.
3. Analysis:
- After incubation, the donor and acceptor plates are separated.
- The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
- The apparent permeability coefficient (Papp) is calculated using the following equation:
CYP450 2D6 Inhibition Assay
This in vitro assay assesses the potential of this compound to inhibit the activity of the cytochrome P450 2D6 enzyme, a major enzyme involved in drug metabolism.
1. Reagents and Preparation:
- Human liver microsomes (HLMs) are used as the source of CYP450 enzymes.
- A specific probe substrate for CYP2D6 (e.g., dextromethorphan (B48470) or bufuralol) is used.
- A NADPH-generating system is required to support the enzymatic reaction.
- Potassium phosphate (B84403) buffer (pH 7.4) is used as the reaction buffer.
2. Incubation:
- A reaction mixture containing HLMs, the probe substrate, and the NADPH-generating system is prepared in the reaction buffer.
- This compound is added to the reaction mixture at various concentrations. A positive control inhibitor (e.g., quinidine) and a vehicle control are also included.
- The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time (e.g., 10-30 minutes).
3. Reaction Termination and Analysis:
- The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- The samples are centrifuged to precipitate the proteins.
- The supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
4. Data Analysis:
- The rate of metabolite formation is calculated for each concentration of this compound.
- The percent inhibition is determined relative to the vehicle control.
- The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable model.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used to study this compound.
Caption: CXCR4 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a calcium flux assay to determine this compound potency.
References
An In-depth Technical Guide to TIQ-15 and its Role in SDF-1α/CXCR4 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TIQ-15, a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). It delves into the critical role of the Stromal Cell-Derived Factor-1α (SDF-1α)/CXCR4 signaling axis in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry. This document details the mechanism of action of this compound, presents its quantitative biological activity in structured tables, provides detailed protocols for key experimental assays, and illustrates the involved signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development targeting the SDF-1α/CXCR4 pathway.
The SDF-1α/CXCR4 Signaling Axis: A Pivotal Pathway in Health and Disease
The SDF-1α (also known as CXCL12)/CXCR4 signaling axis is a crucial communication pathway within the human body, playing a fundamental role in a multitude of physiological processes.[1] SDF-1α is the sole natural ligand for CXCR4, a G-protein coupled receptor (GPCR).[2] Their interaction governs processes such as embryonic development, hematopoiesis (the formation of blood cells), and immune responses.[1] However, the dysregulation of this axis is implicated in the pathogenesis of numerous diseases.
In the context of cancer , the SDF-1α/CXCR4 pathway is a key driver of tumor progression, angiogenesis (the formation of new blood vessels), and metastasis.[3] Many types of cancer cells overexpress CXCR4, and they utilize the SDF-1α gradient present in various organs, such as the bone marrow, lungs, and liver, to migrate and establish metastatic colonies.[3]
In immunology , this axis is central to the trafficking of lymphocytes and other immune cells to sites of inflammation. Furthermore, CXCR4 serves as a co-receptor for the entry of T-tropic (X4) strains of the Human Immunodeficiency Virus (HIV)-1 into CD4+ T cells, making it a critical target for anti-HIV therapies.[4]
Upon binding of SDF-1α to CXCR4, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a Gαi-coupled receptor, CXCR4 activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This initiates a complex network of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and calcium mobilization. These pathways collectively regulate cellular processes such as chemotaxis, cell survival, proliferation, and gene transcription.[3]
This compound: A Potent Tetrahydroisoquinoline-Based CXCR4 Antagonist
This compound is a novel, small-molecule antagonist of the CXCR4 receptor, belonging to the tetrahydroisoquinoline class of compounds.[5] It has demonstrated high potency in blocking the binding of SDF-1α to CXCR4 and inhibiting the subsequent downstream signaling events.[5] This inhibitory action makes this compound a promising therapeutic candidate for the treatment of diseases driven by the SDF-1α/CXCR4 axis, including various cancers and HIV-1 infection.[5][6]
Mechanism of Action
This compound acts as a competitive antagonist, binding to the CXCR4 receptor and preventing the binding of its natural ligand, SDF-1α.[5] By blocking this initial step in the signaling cascade, this compound effectively abrogates all downstream cellular responses mediated by the SDF-1α/CXCR4 axis. Studies have shown that this compound inhibits SDF-1α-induced calcium flux, cAMP production, and the activation of cofilin, a key protein involved in actin polymerization and cell migration.[5] Furthermore, this compound has been observed to induce the internalization of the CXCR4 receptor, potentially leading to a more sustained inhibition of the signaling pathway.[4]
Quantitative Data Presentation
The biological activity of this compound has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency in different functional readouts.
| Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Calcium Flux | Chem-1 | 3 - 10 | [6] |
| 125I-SDF-1α Binding | CEM Cells | 112 | |
| cAMP Production | CXCR4-Glo Cells | 19 - 41 | [6] |
| β-Arrestin Recruitment | - | 15 - 19 | [6] |
| SDF-1α-mediated Chemotaxis | Resting CD4 T cells | 176 | |
| HIV-1 (X4-tropic) Entry | Rev-CEM-GFP-Luc cells | 13 | [5] |
| NefM1-mediated Depolarization | Jurkat T cells | 1 | |
| Cytotoxicity (TC50) | - | 47,000 | [6] |
Table 1: In Vitro Efficacy of this compound in Various Functional Assays
| Parameter | Species | Result |
| Metabolic Stability (% remaining) | Human Liver Microsomes | Good |
| Metabolic Stability (% remaining) | Rodent Liver Microsomes | Unsatisfactory |
| CYP450 2D6 Inhibition (IC50) | - | 320 nM |
Table 2: In Vitro ADME Properties of this compound
Signaling Pathways and Experimental Workflows
SDF-1α/CXCR4 Signaling Pathway
Caption: SDF-1α/CXCR4 signaling and this compound inhibition.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for a Transwell chemotaxis assay.
Detailed Experimental Protocols
SDF-1α-mediated Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, SDF-1α.
Materials:
-
Resting CD4 T cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Recombinant human SDF-1α
-
This compound
-
DMSO (vehicle control)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Flow cytometer
Procedure:
-
Isolate resting CD4 T cells from peripheral blood mononuclear cells (PBMCs) using standard negative selection techniques.
-
Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in the same medium. A DMSO control should be prepared with the same final concentration of DMSO as the highest this compound concentration.
-
Pre-incubate the cells with the various concentrations of this compound or DMSO for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare the chemoattractant solution by diluting SDF-1α to a final concentration of 50 nM in RPMI 1640 with 10% FBS.
-
Add 600 µL of the SDF-1α solution or control medium to the lower chambers of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer for a fixed period of time (e.g., 60 seconds).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control and determine the IC50 value.
Calcium Flux Assay
This assay measures the change in intracellular calcium concentration upon receptor activation.
Materials:
-
CXCR4-expressing cells (e.g., CEM-SS or CHO-K1 cells stably expressing CXCR4)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Recombinant human SDF-1α
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for calcium flux measurement.
Procedure:
-
Harvest CXCR4-expressing cells and resuspend them in HBSS with 20 mM HEPES.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM or Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at an appropriate concentration for the detection instrument.
-
Aliquot the cell suspension into a 96-well plate.
-
Prepare serial dilutions of this compound and a vehicle control.
-
Add the this compound dilutions or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add SDF-1α (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately begin recording the fluorescence signal for 1-3 minutes.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is measured.
-
Ionomycin can be added at the end of the experiment as a positive control to determine the maximal calcium response. EGTA can be used to chelate extracellular calcium as a negative control.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the SDF-1α-induced calcium peak, and the IC50 value is determined.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels upon activation of the Gαi-coupled CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., CHO-K1 cells stably expressing CXCR4)
-
cAMP assay kit (e.g., HTRF-based or luminescence-based)
-
Recombinant human SDF-1α
-
This compound
-
Cell culture medium
Procedure:
-
Seed CXCR4-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound and a vehicle control.
-
Pre-treat the cells with the this compound dilutions or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with a mixture of SDF-1α (at its EC80) and a fixed concentration of forskolin (to induce a measurable level of cAMP).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
The assay signal is typically inversely proportional to the amount of cAMP produced.
-
Calculate the percentage of inhibition of the SDF-1α-mediated decrease in forskolin-stimulated cAMP levels for each this compound concentration and determine the IC50 value.
Competitive Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the receptor.
Materials:
-
CXCR4-expressing cells or cell membranes
-
Radiolabeled SDF-1α (e.g., 125I-SDF-1α) or fluorescently labeled SDF-1α
-
This compound
-
Unlabeled ("cold") SDF-1α (for determining non-specific binding)
-
Binding buffer (e.g., HBSS with 0.1% BSA and 25 mM HEPES, pH 7.4)
-
Filtration apparatus and glass fiber filters (for radioligand binding) or flow cytometer (for fluorescent ligand binding)
Procedure (Radioligand Binding):
-
Incubate a fixed amount of CXCR4-expressing cell membranes with a constant concentration of 125I-SDF-1α and varying concentrations of this compound in binding buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled SDF-1α.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of inhibition of specific binding is plotted against the concentration of this compound to determine the IC50 value.
Conclusion
This compound is a highly potent and selective antagonist of the CXCR4 receptor, demonstrating significant inhibitory activity across a range of in vitro assays that measure different aspects of the SDF-1α/CXCR4 signaling pathway. Its ability to block chemotaxis, calcium mobilization, and cAMP production, as well as its potent anti-HIV-1 activity, underscores its potential as a therapeutic agent for a variety of diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of the SDF-1α/CXCR4 axis and to develop novel therapeutics targeting this critical pathway. Further preclinical and clinical investigations are warranted to fully assess the therapeutic potential of this compound and its analogs.
References
- 1. pnas.org [pnas.org]
- 2. CXCL12-CXCR4 axis in angiogenesis, metastasis and stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Efficacy of TIQ-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on TIQ-15, a novel allosteric antagonist of the CXCR4 receptor. The data presented herein focuses on its mechanism of action and efficacy, primarily in the context of HIV-1 inhibition.
Quantitative Efficacy Data
The initial characterization of this compound has demonstrated its potency as a CXCR4 antagonist across a range of in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its inhibitory activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Process | Cell Line/System | IC50 Value | Reference |
| HIV-1 Entry Inhibition | CXCR4-tropic HIV-1 | Rev-CEM-GFP-Luc T cells | 13 nM | [1][2][3] |
| Calcium Flux | SDF-1α/CXCR4 Signaling | Not Specified | 5-10 nM | [2] |
| 6 nM | [4] | |||
| CXCL12-induced | Not Specified | 3 nM | [5] | |
| SDF-1α Binding | 125I-SDF-1α Competition | Not Specified | 112 nM | [2] |
| cAMP Production | SDF-1α/CXCR4 Signaling | Not Specified | 41 nM | [2] |
| 19 nM | [5] | |||
| Chemotaxis | SDF-1α-induced T cell migration | Resting CD4 T cells | 176 nM | [2] |
| β-arrestin Recruitment | CXCR4 Signaling | Not Specified | 19 nM | [2] |
| 15 nM | [5] |
Table 2: Cytotoxicity and Off-Target Activity of this compound
| Assay Type | Measurement | Cell Line/System | Value | Reference |
| Cytotoxicity | TC50 | Not Specified | 36,000 nM (36 µM) | [2] |
| TC50 (50% cytotoxicity) | Not Specified | 47 µM | [5] | |
| CYP450 Inhibition | IC50 for CYP2D6 | Human Liver Microsomes | 320 nM (0.32 µM) | [4][5] |
Mechanism of Action
This compound functions as a novel allosteric antagonist of the CXCR4 receptor.[1][2][3] Its primary mechanism of action involves blocking the entry of CXCR4-tropic (X4-tropic) HIV-1 into CD4+ T cells.[1][2] This is achieved by interfering with the signaling cascade initiated by the natural CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α).[1][2] Specifically, this compound has been shown to inhibit SDF-1α/CXCR4-mediated signaling pathways, including the Gαi pathway, leading to a blockage of cofilin activation and subsequent T cell chemotaxis.[1][2] Furthermore, this compound can induce the internalization of the CXCR4 receptor without affecting the CD4 receptor, suggesting a distinct allosteric site of action.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of this compound.
HIV-1 Infection Inhibition Assay
-
Procedure:
-
Cells were pre-treated with varying concentrations of this compound for 1 hour at 37°C.[1][2]
-
Following pre-treatment, the cells were infected with HIV-1(NL4-3) for 2 hours.[1][2]
-
After the infection period, the cells were washed to remove the virus and the compound.[1][2]
-
The cells were then cultured for 48-72 hours in the absence of this compound.[1][2]
-
Inhibition of infection was quantified by measuring the expression of a reporter gene (e.g., GFP-Luc) via flow cytometry. Propidium iodide (PI) was used to exclude non-viable cells from the analysis.[1][2]
-
Chemotaxis Assay
-
Cell Type: Resting CD4 T cells.[2]
-
Procedure:
-
Resting T cells were pre-treated with this compound or a DMSO control.[2]
-
The cells were then exposed to 50 nM SDF-1α in a trans-well assay system.[2]
-
The migration of the CD4 T cells across the trans-well membrane was measured to determine the extent of chemotaxis.[2]
-
A dosage-dependent inhibition of T cell migration by this compound was observed, with an IC50 of 176 nM.[2]
-
HIV Entry Assay (BlaM-Vpr based)
-
Cell Line: CEM-SS cells.[6]
-
Procedure:
-
CEM-SS cells were treated with 10 µM this compound, 10 µM AMD3100 (a known CXCR4 antagonist), or DMSO for 1 hour at 37°C.[6]
-
The cells were then infected with HIV-1(NL4-3) containing a BlaM-Vpr fusion protein for 4 hours.[6]
-
Viral entry was assessed using a BlaM-Vpr-based assay, which measures the fusion of the virus with the host cell.[6]
-
Quantification of Viral DNA
-
Cell Line: CEM-SS cells.[6]
-
Procedure:
-
Cells were pre-treated with 10 µM this compound or DMSO for 1 hour at 37°C.[6]
-
Infection was carried out using a single-cycle HIV-1(NL4-3)(Env) pseudotyped with HIV-1 gp160.[6]
-
Following infection, the synthesis of viral DNA was monitored over a time course.[6]
-
The amount of viral DNA was quantified using real-time PCR.[6]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the initial studies on this compound efficacy.
Caption: this compound Mechanism of Action on the SDF-1α/CXCR4 Signaling Pathway.
Caption: Experimental Workflow for the HIV-1 Infection Inhibition Assay.
Caption: Logical Relationships of this compound's Antiviral Activities.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: High-Throughput Screening of CXCR4 Antagonists Using a TIQ-15-Based Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptors, particularly CXCR4, are pivotal G-protein coupled receptors (GPCRs) implicated in a variety of physiological and pathological processes, including cancer metastasis and HIV-1 entry. The development of antagonists targeting CXCR4 is a significant area of research in drug discovery. TIQ-15 is a potent and specific antagonist of the CXCR4 receptor.[1] One of the primary methods for identifying and characterizing the activity of such antagonists is the calcium flux assay, which measures the modulation of intracellular calcium levels following receptor activation. This application note provides a detailed protocol for utilizing this compound as a reference compound in a calcium flux assay to screen for novel CXCR4 antagonists.
The activation of the Gq pathway by GPCRs like CXCR4 leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium flux can be detected using fluorescent calcium indicators. Antagonists like this compound block the binding of the natural ligand, such as stromal cell-derived factor-1α (SDF-1α), to CXCR4, thereby inhibiting this signaling cascade and the subsequent calcium release.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams have been generated.
Quantitative Data Summary
The inhibitory potency of this compound has been determined across various functional assays, with the calcium flux assay being a primary indicator of its antagonist activity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the effectiveness of an antagonist.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Flux | CCRF-CEM | IC₅₀ | 3 nM | [2] |
| Calcium Flux | - | IC₅₀ | 5-10 nM | [3] |
| ¹²⁵I-SDF-1α Binding | - | IC₅₀ | 112 nM | [3] |
| β-Arrestin Recruitment | - | IC₅₀ | 15 nM | [2] |
| cAMP Production | - | IC₅₀ | 19 nM | [2] |
| Chemotaxis | Resting CD4+ T cells | IC₅₀ | 176 nM | [3] |
Experimental Protocol
This protocol outlines the steps for conducting a calcium flux assay to screen for CXCR4 antagonists using this compound as a reference compound. This assay is suitable for high-throughput screening (HTS) formats.
Materials and Reagents:
-
Cell Line: A cell line endogenously expressing CXCR4 (e.g., CCRF-CEM, Jurkat) or a host cell line transfected with the human CXCR4 gene.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Calcium-Sensitive Dye: Fluo-4 AM, Fluo-8 AM, or Indo-1 AM.
-
Probenecid (B1678239): An anion-exchange inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
CXCR4 Agonist: Recombinant human SDF-1α (CXCL12).
-
Reference Antagonist: this compound.
-
Positive Control: Ionomycin, a calcium ionophore.[4]
-
Negative Control: DMSO (vehicle).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading and automated injection capabilities.
Procedure:
-
Cell Seeding: a. Culture cells to 70-80% confluency. b. On the day of the assay, harvest the cells and resuspend them in the assay buffer at a density of 1 x 10⁶ cells/mL. c. Seed the cells into the microplate at a volume of 50 µL/well (for a 96-well plate) and incubate for 1-2 hours at 37°C to allow them to settle.
-
Dye Loading: a. Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 1-5 µM) and probenecid (final concentration 1-2.5 mM) in the assay buffer. b. Add an equal volume (50 µL) of the dye loading solution to each well. c. Incubate the plate for 45-60 minutes at 37°C in the dark.[4]
-
Compound Incubation: a. Prepare serial dilutions of the test compounds and this compound in the assay buffer. The final concentration of this compound for an IC₅₀ determination should typically range from 1 pM to 10 µM. b. After the dye loading incubation, gently wash the cells once with the assay buffer to remove excess dye. c. Add the test compounds and controls (this compound, DMSO) to the respective wells. d. Incubate for 15-30 minutes at 37°C. For some antagonists, a pre-incubation of up to 1 hour may be necessary.[1][3]
-
Agonist Stimulation and Data Acquisition: a. Prepare the SDF-1α solution in the assay buffer at a concentration that elicits a submaximal response (EC₈₀), typically in the range of 10-100 ng/mL. b. Place the microplate into the fluorescence plate reader, which should be pre-set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4). c. Record a baseline fluorescence reading for 10-20 seconds. d. Using the instrument's injector, add the SDF-1α solution to all wells simultaneously. e. Continue to record the fluorescence intensity kinetically for 60-180 seconds to capture the peak calcium response.
-
Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. . The response in each well is typically normalized to the response of the vehicle control (DMSO) wells. c. For antagonist screening, the percentage of inhibition is calculated for each compound concentration. d. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting
-
High Background Fluorescence:
-
Ensure complete removal of excess dye after the loading step.
-
Optimize the dye concentration and incubation time.
-
Check for cell death, which can lead to increased baseline fluorescence.
-
-
Low Signal-to-Noise Ratio:
-
Increase the cell density per well.
-
Optimize the agonist concentration to achieve a robust response.
-
Ensure the health and viability of the cells.
-
-
Inconsistent Results:
-
Maintain consistent cell numbers and passage numbers.
-
Ensure uniform temperature and incubation times across all plates.
-
Check for precipitation of compounds in the assay buffer.
-
-
For Adherent Cells:
-
Be gentle during washing steps to avoid cell detachment.
-
Consider using a no-wash calcium flux assay kit if cell adhesion is weak.
-
Trypsinization can damage receptors; consider using a gentle cell dissociation reagent.[5]
-
Conclusion
This application note provides a comprehensive protocol for utilizing this compound in a calcium flux assay to screen for and characterize novel CXCR4 antagonists. By following this detailed methodology, researchers can obtain reliable and reproducible data, facilitating the discovery and development of new therapeutic agents targeting the CXCR4 signaling pathway. The provided diagrams and quantitative data for this compound serve as valuable resources for assay setup and validation.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 2. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for TIQ-15 in HIV-1 Entry Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TIQ-15, a novel allosteric antagonist of the CXCR4 co-receptor, and its utility in human immunodeficiency virus type 1 (HIV-1) entry inhibition research. Detailed protocols for key experiments are provided to facilitate the investigation of this compound and similar compounds.
Introduction
Human immunodeficiency virus type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, primarily T helper cells. This interaction induces a conformational change in gp120, enabling it to bind to a co-receptor, either CCR5 or CXCR4. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral core into the cytoplasm.
Approximately 50% of individuals with late-stage HIV-1 infection harbor virus that utilizes the CXCR4 co-receptor (X4-tropic virus)[1][2][3]. While the CCR5 antagonist Maraviroc is an approved antiretroviral therapeutic, there is a pressing need for effective CXCR4 antagonists to treat infections with X4-tropic or dual-tropic viruses[1][2][3]. This compound is a novel tetrahydroisoquinoline-based compound that has been identified as a potent and specific inhibitor of CXCR4-mediated HIV-1 entry[1][2][4].
Mechanism of Action of this compound
This compound acts as a novel allosteric antagonist of the CXCR4 receptor[1][2]. Its primary mechanism of anti-HIV-1 activity is the inhibition of CXCR4-mediated viral entry[1]. Key aspects of its mechanism include:
-
Potent Inhibition of X4-Tropic HIV-1: this compound is a potent inhibitor of T-tropic (X4-tropic) HIV-1 infection in various cell types, including HIV Rev-dependent indicator T cells, peripheral blood mononuclear cells (PBMCs), and resting CD4+ T cells[1].
-
Allosteric Antagonism: Evidence suggests that this compound binds to a novel allosteric site on CXCR4, distinguishing it from other CXCR4 antagonists[1].
-
Inhibition of CXCR4 Signaling: this compound effectively blocks the signaling cascade initiated by the natural CXCR4 ligand, SDF-1α (stromal cell-derived factor-1α). This includes the inhibition of Gαi-mediated cAMP production and cofilin activation[1].
-
CXCR4 Internalization: Treatment with this compound induces the internalization of the CXCR4 receptor without affecting the surface levels of CD4 or CCR5 receptors[1].
-
Specificity: The inhibitory activity of this compound is specific to CXCR4-tropic viruses. It does not inhibit HIV-1 pseudotyped with the vesicular stomatitis virus G (VSV-G) protein, which enters cells via a CXCR4-independent endocytic pathway[1].
-
Synergistic Activity: this compound demonstrates synergistic anti-HIV-1 activity when used in combination with the CCR5 antagonist Maraviroc, particularly against R5-tropic viruses[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the anti-HIV-1 activity and cellular effects of this compound.
Table 1: Anti-HIV-1 Activity of this compound
| Assay System | Virus Strain | IC₅₀ | Cell Toxicity (TC₅₀) | Reference |
| Rev-CEM-GFP-Luc Cells | HIV-1 (NL4-3) | 13 nM | > 50 µM | [1][4] |
| MAGI Assay | HIV-1 (IIIB) | 5 nM | 47 µM | [5] |
Table 2: Effect of this compound on CXCR4 Signaling
| Signaling Pathway | Assay | Effect | IC₅₀ | Reference |
| CXCL12-induced Ca²⁺ flux | Calcium Flux Assay | Inhibition | 3 nM | [5] |
| cAMP Production | cAMP Assay | Inhibition | 19 nM | [5] |
| β-arrestin Recruitment | β-arrestin Assay | Inhibition | 15 nM | [5] |
Table 3: Synergistic Activity of this compound with Maraviroc
| HIV-1 Strain | Synergy Volume | Antagonism | Reference |
| HIV-1 (IIIB) (X4-tropic) | Small additive effect | Not observed | [1] |
| HIV-1 (Ba-L) (R5-tropic) | ~4-5 fold higher | Not observed | [1] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the activity of this compound are provided below.
Protocol 1: HIV-1 Infection Assay using Rev-CEM-GFP-Luc Reporter Cells
This assay quantifies the ability of a compound to inhibit HIV-1 infection in a Rev-dependent reporter cell line.
Materials:
-
Rev-CEM-GFP-Luc cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)
-
HIV-1 stock (e.g., NL4-3 strain)
-
This compound or other test compounds
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
Flow cytometer or luciferase assay system
-
Propidium iodide (PI) for viability staining (for flow cytometry)
Procedure:
-
Cell Plating: Seed Rev-CEM-GFP-Luc cells at a density of 2 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 10 µM to 25.6 pM in 5-fold dilutions) in complete medium. Add the diluted compound or DMSO control to the cells.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.
-
Infection: Add HIV-1 (NL4-3) to each well. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus stock.
-
Incubation: Incubate the infected plates for 2 hours at 37°C.
-
Wash: After the 2-hour infection, wash the cells to remove the virus and compound. This can be done by centrifuging the plate, removing the supernatant, and resuspending the cells in fresh, compound-free medium.
-
Culture: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with PI to exclude dead cells, and analyze for GFP expression on a flow cytometer. The percentage of GFP-positive cells indicates the level of infection.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: HIV-1 Entry Assay (BlaM-Vpr Assay)
This assay specifically measures the fusion and entry of HIV-1 into target cells.
Materials:
-
Target cells (e.g., CEM-SS)
-
HIV-1 virions containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein
-
This compound or other test compounds
-
AMD3100 (positive control CXCR4 antagonist)
-
DMSO (vehicle control)
-
CCF2-AM substrate loading solution
-
CO₂-independent medium
-
Development medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare target cells and resuspend them in CO₂-independent medium.
-
Compound Treatment: Treat the cells with this compound (e.g., 10 µM), AMD3100 (e.g., 10 µM), or DMSO for 1 hour at 37°C.
-
Infection: Add BlaM-Vpr containing HIV-1 virions to the cells and incubate for 4 hours at 37°C.
-
Loading with CCF2-AM: Wash the cells and resuspend them in CCF2-AM loading solution. Incubate for 1 hour at room temperature in the dark.
-
Development: Wash the cells and resuspend them in development medium. Incubate for 16 hours at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Cleavage of the CCF2 substrate by BlaM-Vpr that has entered the cytoplasm results in a shift in fluorescence emission from green (520 nm) to blue (447 nm).
Data Analysis:
Quantify the percentage of blue cells in each treatment group. A reduction in the percentage of blue cells in the presence of the test compound indicates inhibition of viral entry.
Protocol 3: CXCR4 Internalization Assay
This assay determines the effect of a compound on the surface expression of CXCR4.
Materials:
-
Resting CD4+ T cells or A3R5 CD4+ T cells
-
This compound or other test compounds
-
DMSO (vehicle control)
-
PE/Cy5-labeled anti-CXCR4 antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat resting CD4+ T cells or A3R5 cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for 1 hour at 37°C.
-
Staining: Wash the cells with cold FACS buffer and then stain with a PE/Cy5-labeled anti-CXCR4 antibody for 30 minutes on ice in the dark.
-
Wash: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity by flow cytometry.
Data Analysis:
Compare the mean fluorescence intensity (MFI) of CXCR4 staining in this compound-treated cells to that of DMSO-treated cells. A decrease in MFI indicates receptor internalization.
Protocol 4: Inhibition of SDF-1α-Mediated cAMP Production
This assay measures the ability of a compound to block the Gαi-mediated inhibition of cAMP production by the CXCR4 ligand SDF-1α.
Materials:
-
Cells expressing CXCR4 (e.g., T84 or other suitable cell line)
-
This compound or other test compounds
-
SDF-1α (CXCL12)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
Cell lysis buffer (if required by the kit)
Procedure:
-
Cell Plating: Seed cells in an appropriate plate format for the chosen cAMP assay kit.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulation: Add SDF-1α to the wells to stimulate the CXCR4 receptor.
-
Forskolin Treatment: Add forskolin to all wells to induce cAMP production.
-
Incubation: Incubate for a time specified by the cAMP assay kit manufacturer (e.g., 10-30 minutes).
-
Lysis and Detection: Lyse the cells (if necessary) and measure the cAMP levels according to the kit's protocol.
Data Analysis:
SDF-1α stimulation of CXCR4 will inhibit forskolin-induced cAMP production. An effective CXCR4 antagonist like this compound will reverse this inhibition, leading to higher cAMP levels compared to cells treated with SDF-1α alone. Calculate the percentage of inhibition of the SDF-1α effect for each this compound concentration.
Protocol 5: Cofilin Activation Assay (Western Blot)
This assay assesses the phosphorylation status of cofilin, an indicator of its activity, following CXCR4 stimulation.
Materials:
-
T cells (e.g., A3R5.7 CD4+ T cells)
-
This compound or other test compounds
-
SDF-1α (CXCL12)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Starvation: Starve the T cells in serum-free medium for at least 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with SDF-1α (e.g., 100 ng/mL) for a short period (e.g., 5 minutes) at 37°C.
-
Lysis: Immediately terminate the reaction by placing the plate on ice and lysing the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total cofilin as a loading control.
-
Data Analysis:
Quantify the band intensities for phospho-cofilin and total cofilin. Calculate the ratio of phospho-cofilin to total cofilin for each sample. A decrease in this ratio indicates cofilin activation (dephosphorylation).
Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: this compound inhibits CXCR4-mediated signaling pathways.
Caption: Workflow for HIV-1 infection inhibition assay.
References
- 1. SDF-1/CXCL12 regulates cAMP production and ion transport in intestinal epithelial cells via CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allicin inhibits SDF-1α-induced T cell interactions with fibronectin and endothelial cells by down-regulating cytoskeleton rearrangement, Pyk-2 phosphorylation and VLA-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cofilin activation in peripheral CD4 T cells of HIV-1 infected patients: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cofilin: a redox sensitive mediator of actin dynamics during T-cell activation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for TIQ-15 in Chemotaxis Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
This document provides a detailed standard operating procedure (SOP) for the use of TIQ-15, a potent and specific allosteric antagonist of the C-X-C chemokine receptor 4 (CXCR4), in chemotaxis studies. These guidelines are intended for researchers, scientists, and drug development professionals investigating cellular migration and the effects of CXCR4 inhibition.
Introduction
This compound is a novel tetrahydroisoquinoline-based compound that functions as an allosteric antagonist of the CXCR4 receptor.[1][2] It effectively blocks the signaling cascade initiated by the natural ligand, stromal cell-derived factor-1α (SDF-1α), also known as CXCL12. The interaction between SDF-1α and CXCR4 is a critical pathway that governs the directional migration of various cell types, a process known as chemotaxis. This signaling axis is implicated in numerous physiological and pathological processes, including immune responses, cancer metastasis, and HIV-1 entry into host cells.[1][3][4] this compound has been shown to inhibit SDF-1α/CXCR4-mediated chemotaxis, making it a valuable tool for studying these processes and for the development of potential therapeutics.[1][3]
Mechanism of Action
This compound exerts its inhibitory effect on chemotaxis by binding to an allosteric site on the CXCR4 receptor.[1][2] This binding prevents the conformational changes required for receptor activation by SDF-1α. Consequently, the downstream signaling pathways responsible for cell migration are blocked. The primary signaling cascade inhibited by this compound is the Gαi-mediated pathway, which leads to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) production and the inhibition of cofilin activation.[1][2][3] Cofilin is an actin-depolymerizing factor, and its activation is essential for the actin cytoskeleton rearrangements required for cell motility.[1][3] Specifically, the SDF-1α/CXCR4 axis mediates chemotaxis through the Rac1/Rho/cdc42-PAK-LIMK-cofilin pathway.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various functional assays related to CXCR4 antagonism and inhibition of chemotaxis.
Table 1: In Vitro Efficacy of this compound
| Assay | IC50 Value | Cell Type | Notes |
| SDF-1α-mediated Chemotaxis | 176 nM | Resting CD4+ T cells | Inhibition of cell migration towards an SDF-1α gradient.[1][3] |
| Calcium Flux | 5-10 nM | CCRF-CEM cells | Inhibition of SDF-1α-induced intracellular calcium mobilization.[1][5] |
| 125I-SDF-1α Binding | 112 nM | Not specified | Displacement of radiolabeled SDF-1α from the CXCR4 receptor.[1] |
| β-Arrestin Recruitment | 19 nM | Not specified | Inhibition of SDF-1α-induced β-arrestin recruitment to CXCR4.[1] |
| cAMP Production | 41 nM | CXCR4-Glo cells | Inhibition of SDF-1α-mediated suppression of cAMP production.[1] |
| HIV-1 Entry (X4-tropic) | 13 nM | Rev-CEM-GFP-Luc cells | Inhibition of CXCR4-tropic HIV-1 entry into T cells.[1][2][3] |
Table 2: Cytotoxicity Profile of this compound
| Cell Type | Non-toxic Concentration |
| PBMCs, resting CD4 T cells | Up to 50 µM |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay using a Transwell System
This protocol describes a standard procedure for assessing the inhibitory effect of this compound on the chemotaxis of CD4+ T cells towards an SDF-1α gradient using a Boyden chamber (transwell) assay.[1][6]
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human SDF-1α/CXCL12
-
Primary human resting CD4+ T cells
-
RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA) (chemotaxis medium)
-
24-well transwell plates with 5 µm pore size inserts
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for quantification)
-
Staining and fixation reagents (e.g., crystal violet, 4% paraformaldehyde) (optional, for manual counting)
Procedure:
-
Cell Preparation:
-
Isolate primary human resting CD4+ T cells using standard methods.
-
Culture the cells in appropriate medium. Prior to the assay, starve the cells for 2-4 hours in serum-free medium.
-
Harvest the cells and wash them once with chemotaxis medium.
-
Resuspend the cells in chemotaxis medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound and Controls:
-
Prepare a serial dilution of this compound in chemotaxis medium to achieve final concentrations ranging from 640 pM to 50 µM (a 5-fold dilution series is recommended).[1]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1% DMSO).
-
-
Pre-incubation with this compound:
-
Assay Setup:
-
Add 600 µL of chemotaxis medium containing 50 nM SDF-1α to the lower wells of the 24-well transwell plate.[1][3]
-
For a negative control (to measure basal migration), add 600 µL of chemotaxis medium without SDF-1α to some wells.
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each insert (1 x 10^5 cells per insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Method A: Staining and Manual Counting
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 0.1% crystal violet for 20-30 minutes.[6]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
-
Method B: Fluorescent Quantification
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the vehicle control (SDF-1α stimulation without this compound), which is set to 100%.
-
Subtract the number of cells that migrated in the absence of SDF-1α (basal migration) from all samples.
-
Plot the percentage of migration inhibition as a function of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of SDF-1α/CXCR4-Mediated Chemotaxis and Inhibition by this compound
Caption: SDF-1α/CXCR4 signaling pathway leading to chemotaxis and its inhibition by this compound.
Experimental Workflow for this compound Chemotaxis Inhibition Assay
Caption: Workflow for the this compound chemotaxis inhibition assay using a transwell system.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 4. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchhub.com [researchhub.com]
- 7. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for TIQ-15 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIQ-15 is a potent, small-molecule, allosteric antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its cognate ligand, CXCL12 (stromal cell-derived factor-1α, SDF-1α), play a critical role in promoting cancer progression, including tumor cell proliferation, survival, angiogenesis, and metastasis. Overexpression of CXCR4 is observed in a wide variety of cancers and is often associated with poor prognosis. By blocking the CXCR4/CXCL12 signaling axis, this compound presents a promising therapeutic strategy for a range of malignancies.
These application notes provide detailed protocols for utilizing this compound in cancer cell line experiments to assess its anti-cancer properties. The methodologies cover the evaluation of its effects on cell viability, apoptosis, cell cycle progression, and inhibition of key signaling pathways.
Mechanism of Action
This compound functions by binding to an allosteric site on the CXCR4 receptor, which prevents the binding of its ligand CXCL12. This blockade inhibits the G-protein-coupled receptor (GPCR) signaling cascade initiated by CXCL12. The downstream consequences of this inhibition include the suppression of several critical intracellular signaling pathways that are hijacked by cancer cells to promote their growth and survival.
Key Signaling Pathways Affected by this compound
The inhibition of the CXCR4/CXCL12 axis by this compound impacts multiple downstream signaling pathways crucial for cancer cell pathophysiology:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. By blocking its activation, this compound can induce apoptosis and inhibit cell proliferation.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is critical for cell proliferation, differentiation, and survival. Inhibition of this pathway by this compound can lead to cell cycle arrest and reduced tumor growth.
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cell proliferation, differentiation, and immune responses. Its dysregulation is common in many cancers, and its inhibition can suppress tumor growth.
Data Presentation
Quantitative Efficacy of this compound in Functional Assays
While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published, its potency has been well-characterized in various functional assays that are indicative of its anti-CXCR4 activity.
| Assay Type | IC50 Value (nM) | Cell Line/System | Reference |
| CXCR4 Ca²+ Flux | 3 - 10 | Chem-1, CCRF-CEM | [1] |
| cAMP Production | 19 - 41 | CXCR4-Glo cells | [2][3] |
| β-arrestin Recruitment | 15 - 19 | - | [1][2] |
| CXCL12/SDF-1α Binding | 112 | - | [2][4] |
| Chemotaxis | 176 | Resting CD4+ T cells | [4] |
| Cytotoxicity (TC50) | 47,000 | PBMCs | [1][3] |
Note: The high TC50 value indicates low general cytotoxicity, suggesting a favorable therapeutic window.
Representative Anti-proliferative Activity of a CXCR4 Antagonist (AMD3100) in Cancer Cell Lines
As a well-studied CXCR4 antagonist, AMD3100 (Plerixafor) provides a benchmark for the expected anti-proliferative effects of this class of inhibitors in various cancer cell lines. It is important to note that direct comparative IC50 values for cell viability of this compound across multiple cancer cell lines are not yet widely available in the public domain.
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Colorectal Cancer | SW480 | Dose-dependent inhibition of viability | [5] |
| Myeloid Leukemia | U937, HL-60, K562 | Varied effects, including initial enhanced proliferation followed by cell death | [6] |
| T-cell Leukemia | CCRF-CEM | 51 (chemotaxis inhibition) | [7] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Principle: Cancer cells are treated with a range of this compound concentrations. Cell viability is assessed using a metabolic assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Principle: Apoptosis is characterized by the externalization of phosphatidylserine (B164497) (PS) on the cell membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect apoptotic cells. Propidium iodide (PI) is used as a viability dye to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
70% cold ethanol (B145695)
-
Propidium Iodide/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Cell Migration (Chemotaxis) Assay
This protocol assesses the ability of this compound to inhibit cancer cell migration towards a CXCL12 gradient.
Principle: A Transwell insert with a porous membrane separates an upper chamber containing cancer cells from a lower chamber containing a chemoattractant (CXCL12). The ability of this compound to block the migration of cells through the membrane towards the chemoattractant is quantified.
Materials:
-
Cancer cell line of interest
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Serum-free medium
-
Crystal Violet stain or a fluorescent dye (e.g., Calcein-AM)
Protocol:
-
Cell Preparation: Starve the cancer cells in serum-free medium for 12-24 hours.
-
Assay Setup: Add medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
Cell Treatment: Resuspend the starved cells in serum-free medium with or without various concentrations of this compound.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4-24 hours at 37°C, 5% CO₂.
-
Quantification:
-
Crystal Violet: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with Crystal Violet. Elute the dye and measure the absorbance.
-
Calcein-AM: Stain the migrated cells with Calcein-AM and measure fluorescence.
-
Western Blot Analysis of Signaling Pathways
This protocol is used to confirm that this compound inhibits the activation of downstream signaling molecules like Akt and ERK.
Principle: Cancer cells are treated with this compound and then stimulated with CXCL12. Cell lysates are prepared, and the phosphorylation status of key signaling proteins is analyzed by Western blotting using phospho-specific antibodies.
Materials:
-
Cancer cell line of interest
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
Protocol:
-
Cell Treatment: Starve cells and pre-treat with this compound for 1-2 hours. Stimulate with CXCL12 (e.g., 100 ng/mL) for 15-30 minutes.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to assess the change in phosphorylation of target proteins relative to total protein and a loading control.
Mandatory Visualizations
Signaling Pathways
Caption: this compound blocks CXCL12-induced CXCR4 signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating this compound in cancer cell lines.
References
- 1. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 5. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of CXCR4 antagonists on the survival and proliferation of myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of TIQ-15, a CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TIQ-15 is a potent and selective antagonist of the CXCR4 receptor, a key mediator in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, and a discussion on the challenges associated with its in vivo application. Due to limitations in its metabolic stability in rodent models, a specific dosage for in vivo animal studies cannot be recommended at this time. Instead, we provide a framework for researchers to conduct initial dose-finding and pharmacokinetic studies should they consider using this compound or its analogs in vivo.
Mechanism of Action
This compound is an allosteric antagonist of the CXCR4 receptor.[2] Upon binding, it inhibits the downstream signaling pathways induced by the natural ligand, CXCL12 (also known as SDF-1α). The primary mechanism of action involves the blockade of Gαi-protein coupling, which in turn inhibits the production of cyclic AMP (cAMP) and the activation of cofilin, a key regulator of actin dynamics.[1][3] This disruption of CXCR4 signaling interferes with critical cellular processes such as chemotaxis (cell migration).[1][3]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
In Vitro Efficacy of this compound
This compound has demonstrated potent inhibition of CXCR4 function in a variety of in vitro assays. The following table summarizes its reported half-maximal inhibitory concentrations (IC50).
| Assay Type | IC50 Value | Cell Type/System | Reference |
| CXCR4 Ca2+ Flux | 5-10 nM | Not Specified | [1] |
| HIV-1 Entry (X4-tropic) | 13 nM | Rev-CEM-GFP-Luc reporter cells | [2][3] |
| 125I-SDF-1α Binding | 112 nM | Not Specified | [1] |
| β-Arrestin Recruitment | 19 nM | Not Specified | [1] |
| cAMP Production | 41 nM | Not Specified | [1] |
| Chemotaxis | 176 nM | Resting CD4 T cells | [1][3] |
Considerations for In Vivo Animal Studies
A critical challenge for the in vivo application of this compound is its metabolic instability.
Pharmacokinetic Profile
There is conflicting information regarding the pharmacokinetic properties of this compound in rodents. One study reported good oral availability in rats (F = 63%). However, a separate and more recent study indicated that this compound has unsatisfactory metabolic stability in rodent liver microsomes, which would likely preclude its use in preclinical rodent models for in vivo efficacy studies.[4] This poor metabolic stability suggests that the compound may be rapidly cleared from the system, making it difficult to maintain therapeutic concentrations in vivo.
Due to this significant limitation, a specific dosage of this compound for in vivo animal studies cannot be recommended.
Alternative Compounds
Researchers have developed analogs of this compound with improved metabolic stability. For instance, the congener 15a was designed to have enhanced stability in liver microsomes, making it a more suitable candidate for in vivo evaluation.[4]
Protocol for Establishing an In Vivo Dosing Regimen for a Novel CXCR4 Antagonist
For researchers who wish to proceed with in vivo studies of a compound like this compound or its more stable analogs, a systematic approach to determine a suitable dosage is necessary. The following is a general protocol for conducting initial dose-range finding and pharmacokinetic studies.
Experimental Workflow for Dose Determination
Caption: Workflow for establishing an in vivo dosage regimen.
Phase 1: Formulation and Single-Dose Pharmacokinetics
-
Objective: To develop a suitable vehicle for administration and to determine the basic pharmacokinetic parameters of the compound.
-
Procedure:
-
Develop a formulation in which the compound is soluble and stable. Common vehicles include saline, PBS, or solutions containing DMSO and/or Cremophor EL.
-
Administer a single intravenous (IV) and oral (PO) or intraperitoneal (IP) dose to a small cohort of animals (e.g., mice or rats).
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and bioavailability (F).
-
Phase 2: Dose-Range Finding Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and to identify any potential acute toxicities.
-
Procedure:
-
Administer escalating single doses of the compound to different groups of animals.
-
Monitor the animals closely for a defined period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, and mortality.
-
Perform gross necropsy and histopathological analysis of major organs for any treatment-related changes.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Phase 3: Pilot Efficacy Study
-
Objective: To evaluate the preliminary efficacy of the compound at one or more well-tolerated doses in a relevant disease model.
-
Procedure:
-
Select an appropriate in vivo model (e.g., tumor xenograft, HIV infection model).
-
Administer the compound at doses below the MTD. The dosing frequency should be informed by the pharmacokinetic data (e.g., dosing every half-life).
-
Include appropriate vehicle control and positive control groups.
-
Monitor the primary efficacy endpoint (e.g., tumor growth, viral load).
-
Conclusion
This compound is a valuable research tool for in vitro studies of the CXCR4 signaling pathway. However, its utility for in vivo animal studies is questionable due to poor metabolic stability in rodents. Researchers interested in evaluating the in vivo effects of CXCR4 antagonism should consider more stable analogs. For any new compound, a systematic approach to dose-finding and pharmacokinetic analysis is essential to ensure the generation of reliable and reproducible in vivo data.
References
- 1. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for TIQ-15 in Combination Antiretroviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel CXCR4 antagonist, TIQ-15, and its potential utility in combination antiretroviral therapy. Detailed protocols for key in vitro experiments are included to facilitate further research and evaluation of this compound and its synergistic effects with other antiretroviral agents.
Introduction to this compound
This compound is a potent and novel allosteric antagonist of the CXCR4 chemokine co-receptor, which is utilized by X4-tropic strains of HIV-1 to gain entry into host CD4+ T cells.[1][2] The emergence of X4-tropic viruses is often associated with accelerated disease progression and a rapid decline in CD4+ T cell counts, highlighting the clinical need for effective CXCR4 inhibitors.[1][3] this compound has demonstrated potent inhibitory activity against X4-tropic and dual-tropic HIV-1 isolates.[1][2] Notably, it also exhibits moderate activity against R5-tropic isolates and acts synergistically with the CCR5 antagonist maraviroc, suggesting its potential for use in combination therapies to target a broader range of HIV-1 tropisms.[1][2]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of CXCR4-mediated viral entry.[1][3] It functions as an allosteric antagonist, meaning it binds to a site on the CXCR4 receptor distinct from the natural ligand binding site.[2] This binding blocks the signaling cascade initiated by the viral envelope glycoprotein (B1211001) gp120's interaction with CXCR4. Specifically, this compound has been shown to:
-
Block SDF-1α/CXCR4 Signaling: It inhibits the signaling pathway mediated by the natural CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α).[1][3]
-
Inhibit Cofilin Activation: this compound prevents the activation of cofilin, an actin-depolymerizing factor that is crucial for the actin cytoskeleton rearrangements necessary for HIV-1 entry into T cells.[1][3]
-
Induce CXCR4 Internalization: The compound promotes the internalization of the CXCR4 receptor without affecting the surface levels of the primary HIV-1 receptor, CD4.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from published studies.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Assay Type | Virus Tropism | Cell Type | IC₅₀ (nM) |
| HIV-1 Entry Assay | X4-tropic | Rev-CEM-GFP/Luc reporter T cells | 13[1][2] |
| Chemotaxis Inhibition | N/A | Resting CD4+ T cells | 176[1] |
Table 2: Inhibition of CXCR4 Signaling by this compound
| Assay Type | IC₅₀ (nM) |
| Calcium Flux | 19[1] |
| cAMP Production | 41[1] |
Table 3: Inhibition of HIV-1 Clinical Isolates in PBMCs by this compound
| HIV-1 Isolate | Tropism | IC₅₀ (nM) |
| Isolate 1 | X4 | Potent Inhibition |
| Isolate 2 | X4 | Potent Inhibition |
| Isolate 3 | Dual-tropic | Potent Inhibition |
| Isolate 4 | R5 | Moderate Inhibition |
| Isolate 5 | R5 | Moderate Inhibition |
| Isolate 6 | R5 | Moderate Inhibition |
| Isolate 7 | Dual-tropic | Moderate Inhibition |
| Note: Specific IC₅₀ values for clinical isolates were not provided in the source material, but the qualitative potency was described.[1][3] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Inhibition of the CXCR4 signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HIV-1 Viral Entry Assay (BlaM-Vpr Based)
This assay measures the fusion of HIV-1 particles with target cells. It utilizes a β-lactamase-Vpr (BlaM-Vpr) chimeric protein incorporated into the virions. Upon fusion, BlaM-Vpr enters the cytoplasm of the target cell and cleaves a fluorescent substrate (CCF2-AM), causing a shift in its emission wavelength from green to blue, which can be quantified by flow cytometry.
Materials:
-
HEK293T cells
-
HIV-1 proviral DNA (e.g., NL4-3)
-
pCMV-BlaM-Vpr plasmid
-
Transfection reagent (e.g., calcium phosphate)
-
Target cells (e.g., CEM-SS T cells)
-
This compound and other antiretroviral agents
-
CCF2-AM substrate
-
CO2-independent media
-
FACS buffer
Protocol:
-
Production of BlaM-Vpr containing virions:
-
Co-transfect HEK293T cells with HIV-1 proviral DNA and the pCMV-BlaM-Vpr plasmid.
-
Culture for 48 hours.
-
Harvest the supernatant containing the viral particles.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Concentrate the virions by ultracentrifugation.
-
Resuspend the viral pellet in an appropriate medium and store at -80°C.
-
-
Viral Entry Assay:
-
Seed target cells (e.g., CEM-SS) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound, a combination of this compound and another antiretroviral, or DMSO (vehicle control) for 1 hour at 37°C.
-
Add the BlaM-Vpr containing HIV-1 virions to the cells.
-
Incubate for 4 hours at 37°C to allow for viral entry.
-
Wash the cells with CO2-independent media.
-
Load the cells with the CCF2-AM substrate solution and incubate for 1 hour at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence from green (520 nm) to blue (450 nm).
-
The percentage of blue cells represents the extent of viral entry.
-
Caption: Workflow for the BlaM-Vpr based HIV-1 entry assay.
Trans-well Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of CD4+ T cells towards a chemoattractant, such as SDF-1α.
Materials:
-
Resting CD4+ T cells
-
Trans-well inserts (5 µm pore size)
-
24-well plate
-
SDF-1α (chemoattractant)
-
This compound
-
RPMI-1640 medium
-
Bovine Serum Albumin (BSA)
Protocol:
-
Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Resuspend the cells in RPMI-1640 medium containing 0.5% BSA.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Add RPMI-1640 medium with or without SDF-1α (e.g., 50 nM) to the lower chambers of a 24-well plate.
-
Place the trans-well inserts into the wells.
-
Add the pre-treated CD4+ T cells to the upper chamber of the inserts.
-
Incubate the plate for 3 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the DMSO control.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to CXCR4 stimulation and the inhibitory effect of this compound.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T cells)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
SDF-1α
-
This compound
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Load the CXCR4-expressing cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in HBSS.
-
Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or plate reader.
-
Add various concentrations of this compound and incubate for 10-15 minutes.
-
Add the CXCR4 agonist, SDF-1α, to stimulate calcium flux.
-
Immediately record the change in fluorescence over time for several minutes.
-
As a positive control, add ionomycin to elicit a maximal calcium response.
-
As a negative control, pre-incubate cells with EGTA to chelate extracellular calcium before adding SDF-1α.
-
Analyze the data by calculating the change in fluorescence intensity over the baseline to determine the extent of calcium mobilization and its inhibition by this compound.
Real-Time PCR for Quantification of HIV-1 DNA
This method quantifies the amount of HIV-1 DNA in infected cells to assess the inhibitory effect of this compound on a post-entry step.
Materials:
-
Infected target cells (e.g., CEM-SS)
-
DNA extraction kit
-
Primers and probe specific for a conserved region of the HIV-1 genome (e.g., LTR or gag)
-
Primers and probe for a host housekeeping gene (e.g., RNase P) for normalization
-
Real-time PCR master mix
-
Real-time PCR instrument
Protocol:
-
Infect target cells with a single-cycle HIV-1 construct in the presence of various concentrations of this compound or a control.
-
Harvest the cells at different time points post-infection.
-
Extract total genomic DNA from the cells.
-
Perform real-time PCR using primers and a probe for HIV-1 DNA and a host housekeeping gene.
-
The cycling conditions will typically be an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Generate a standard curve using known quantities of plasmid DNA containing the target HIV-1 and housekeeping gene sequences.
-
Quantify the copies of HIV-1 DNA and the housekeeping gene in each sample based on the standard curves.
-
Normalize the HIV-1 DNA copy number to the cell number (determined by the housekeeping gene copy number) to determine the level of viral DNA synthesis and its inhibition by this compound.
In Vitro Synergy Testing
To evaluate the synergistic, additive, or antagonistic effects of this compound in combination with other antiretroviral agents, a checkerboard titration method can be used.
Protocol:
-
Prepare serial dilutions of this compound and the other antiretroviral agent(s) in a 96-well plate. The concentrations should span the IC₅₀ of each drug.
-
Create a checkerboard pattern where each well contains a unique combination of concentrations of the drugs.
-
Infect target cells with HIV-1 in the presence of the drug combinations.
-
After an appropriate incubation period (e.g., 3-5 days), measure the extent of viral replication using a suitable method (e.g., p24 ELISA, luciferase reporter assay).
-
Analyze the data using software that calculates a Combination Index (CI) based on the median-effect principle (e.g., CalcuSyn or CompuSyn).
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Caption: Logical workflow for in vitro synergy testing.
References
Application Notes and Protocols: TIQ-15 in Stem Cell Mobilization Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical procedure for various therapeutic applications, including stem cell transplantation. The interaction between the chemokine CXCL12, also known as Stromal Cell-Derived Factor-1α (SDF-1α), and its receptor CXCR4 on HSCs is a key signaling axis that retains stem cells within the bone marrow niche.[1][2] Disruption of this axis is a clinically validated strategy for inducing HSC mobilization.[1][3]
TIQ-15 is a novel, potent, and allosteric antagonist of the CXCR4 receptor.[1][4] While the primary body of research on this compound has focused on its role as an entry inhibitor for CXCR4-tropic HIV-1, its mechanism of action strongly suggests a potential application in hematopoietic stem cell mobilization.[1][5] Like the FDA-approved stem cell mobilizer Plerixafor (AMD3100), this compound effectively blocks SDF-1α/CXCR4 signaling.[1][5]
These application notes provide an overview of the known characteristics of this compound and propose detailed protocols for investigating its efficacy as a stem cell mobilizing agent.
Mechanism of Action
This compound functions as a non-competitive, allosteric antagonist of the CXCR4 receptor. Its binding to CXCR4 induces a conformational change that prevents the binding of the natural ligand, SDF-1α. This blockade disrupts the downstream signaling cascade that is crucial for cell retention and chemotaxis.[1][4]
Key molecular effects of this compound binding to CXCR4 include:
-
Inhibition of Gαi-protein signaling : this compound blocks the Gαi-based signaling pathway initiated by SDF-1α binding.[1]
-
Suppression of cAMP Production : It inhibits the SDF-1α-mediated reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4]
-
Inhibition of Cofilin Activation : this compound prevents the SDF-1α-induced phosphorylation and activation of cofilin, a key regulator of actin dynamics required for cell migration.[1][6]
-
Receptor Internalization : At higher concentrations (e.g., 10 µM), this compound has been shown to induce the internalization of the CXCR4 receptor from the cell surface.[1][7]
Quantitative Data
The following table summarizes the reported in vitro efficacy of this compound in various assays related to CXCR4 antagonism.
| Assay Type | Cell Type | Parameter Measured | This compound IC₅₀ | Reference |
| HIV-1 Entry Inhibition | Rev-CEM-GFP-Luc T-cells | Inhibition of HIV-1(NL4-3) infection | 13 nM | [1][2] |
| Chemotaxis Inhibition | Resting CD4+ T-cells | Inhibition of SDF-1α-mediated migration | ~10-100 nM (estimated from dose-response curve) | [5] |
| cAMP Production | CXCR4-Glo cells | Inhibition of SDF-1α-mediated cAMP suppression | Not explicitly stated, but effective at nanomolar concentrations | [5][6] |
| Cell Depolarization Inhibition | Jurkat T-cells | Inhibition of NefM1-induced depolarization | 1 nM | [6] |
Signaling Pathway and Proposed Mechanism of Mobilization
The diagram below illustrates the SDF-1α/CXCR4 signaling pathway and the proposed inhibitory action of this compound, leading to the mobilization of hematopoietic stem cells.
Experimental Protocols
The following are proposed protocols to evaluate the efficacy of this compound in stem cell mobilization. These are based on standard methodologies used for other CXCR4 antagonists.
In Vitro: Hematopoietic Stem/Progenitor Cell (HSPC) Migration Assay
Objective: To determine the ability of this compound to inhibit the migration of HSPCs towards an SDF-1α gradient in vitro.
Materials:
-
Human CD34+ HSPCs (e.g., from mobilized peripheral blood or bone marrow)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Recombinant Human SDF-1α (CXCL12)
-
Transwell inserts (e.g., 5 µm pore size)
-
Migration buffer (e.g., RPMI + 0.5% BSA)
-
Flow cytometer and antibodies for cell counting (e.g., CD34, CD45) or a cell counting kit.
Procedure:
-
Cell Preparation: Thaw and wash cryopreserved human CD34+ cells. Resuspend in migration buffer at a concentration of 1 x 10⁶ cells/mL.
-
This compound Pre-treatment: Aliquot cells and pre-incubate with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Assay Setup:
-
Add 600 µL of migration buffer containing SDF-1α (e.g., 50 nM) to the lower wells of a 24-well plate.[5] Include wells with migration buffer alone as a negative control.
-
Add 100 µL of the pre-treated cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (counting CD34+ events for a set time) or a cell viability reagent (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the percentage of migration relative to the total number of cells added. Determine the IC₅₀ of this compound for inhibiting SDF-1α-mediated migration.
In Vivo: Murine Hematopoietic Stem Cell Mobilization Study
Objective: To assess the ability of this compound to mobilize hematopoietic stem and progenitor cells into the peripheral blood of mice.
Materials:
-
8-12 week old C57BL/6 mice
-
This compound (formulated for subcutaneous or intravenous injection)
-
Plerixafor (AMD3100) as a positive control
-
Vehicle control
-
EDTA-coated micro-hematocrit tubes for blood collection
-
Red blood cell lysis buffer
-
Flow cytometer
-
Antibodies for murine HSPC analysis (e.g., Lineage cocktail-FITC, c-Kit-APC, Sca-1-PE-Cy7)
-
Colony-Forming Unit (CFU) assay reagents (e.g., MethoCult™)
Procedure:
-
Animal Groups: Acclimatize mice and divide them into treatment groups (e.g., n=5-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (various doses, e.g., 1, 5, 10 mg/kg)
-
Group 3: Plerixafor (e.g., 5 mg/kg)
-
-
Drug Administration: Administer the assigned treatment to each mouse via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Blood Collection: At specific time points post-injection (e.g., 1, 2, 4, 6 hours), collect peripheral blood (e.g., 50-100 µL) from the saphenous vein into EDTA-coated tubes.
-
Flow Cytometry Analysis:
-
Lyse red blood cells from the blood samples.
-
Stain the remaining leukocytes with the antibody cocktail to identify Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells, which are enriched for HSPCs.
-
Acquire samples on a flow cytometer and quantify the number of LSK cells per µL of blood.
-
-
CFU Assay (Functional Analysis):
-
Pool blood from each group or use individual samples if volume permits.
-
Plate a known volume of blood or a specific number of white blood cells into semi-solid methylcellulose (B11928114) medium.
-
Incubate for 7-14 days and count the number of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
-
Data Analysis: Compare the number of circulating LSK cells and the frequency of CFUs across the different treatment groups to determine the mobilizing efficacy of this compound.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of this compound as a stem cell mobilizing agent.
Conclusion and Future Directions
This compound is a potent CXCR4 antagonist with a well-characterized mechanism of action in the context of HIV research. Its ability to block the SDF-1α/CXCR4 signaling axis provides a strong rationale for its investigation as a hematopoietic stem cell mobilizing agent. The protocols outlined above offer a comprehensive framework for the preclinical evaluation of this compound for this novel application. Future research should focus on determining its in vivo efficacy, safety profile, and potential for synergistic activity when combined with other mobilizing agents like G-CSF. Such studies will be crucial in determining if this compound can be developed into a new therapeutic option for patients undergoing stem cell transplantation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TIQ-15 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIQ-15 is a novel, potent, and specific allosteric antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] CXCR4, in conjunction with its cognate ligand stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in numerous physiological and pathological processes. These include immune cell trafficking, hematopoiesis, angiogenesis, and the tumor microenvironment.[4][5] As a CXCR4 antagonist, this compound offers a valuable tool for investigating these processes and holds therapeutic potential in areas such as HIV-1 infection, cancer, and inflammatory diseases.[2][3][5]
These application notes provide detailed protocols for utilizing this compound in primary cell culture experiments, focusing on its mechanism of action and key functional assays.
Mechanism of Action
This compound functions as an allosteric antagonist of the CXCR4 receptor.[2][3] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, allosteric modulators bind to a distinct site on the receptor. This binding induces a conformational change that prevents receptor activation by the endogenous ligand, SDF-1α.
The primary mechanism of this compound involves the inhibition of the Gαi-mediated signaling cascade initiated by the binding of SDF-1α to CXCR4.[1][2] This blockade leads to the downstream inhibition of several key cellular events, including:
-
Inhibition of cAMP Production: this compound effectively blocks the SDF-1α/CXCR4-mediated suppression of cyclic adenosine (B11128) monophosphate (cAMP) production.[1][3]
-
Inhibition of Cofilin Activation: It prevents the dephosphorylation and activation of cofilin, a key regulator of actin dynamics, thereby interfering with cell motility.[1]
-
Inhibition of Chemotaxis: By disrupting the signaling cascade, this compound inhibits the directed migration of primary cells, such as CD4+ T cells, towards an SDF-1α gradient.[1][3]
-
Induction of CXCR4 Internalization: Treatment with this compound can lead to the dose-dependent internalization of the CXCR4 receptor from the cell surface, without affecting the expression levels of other surface receptors like CD4.[1][3]
The following diagram illustrates the signaling pathway affected by this compound:
Caption: SDF-1α/CXCR4 signaling pathway and points of inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in primary cell cultures.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Cell Type | Virus Strain | IC50 | Cytotoxicity (TC50) | Reference |
| Rev-CEM-GFP-Luc (T cells) | HIV-1 (NL4-3, X4-tropic) | 13 nM | > 50 µM | [1][2] |
| Human PBMCs | HIV-1 (X4 and dual-tropic) | Potent Inhibition | Not specified | [6][7] |
| Human PBMCs | HIV-1 (R5-tropic) | Moderate Inhibition | Not specified | [6][7] |
| Resting CD4+ T cells | HIV-1 (NL4-3, X4-tropic) | Potent Inhibition | Not specified | [1] |
Table 2: Functional Effects of this compound on Primary CD4+ T Cells
| Assay | Effect | Concentration | Reference |
| SDF-1α-mediated Chemotaxis | Inhibition | IC50 ~10 nM | [1] |
| SDF-1α-mediated Cofilin Activation | Inhibition | 10 µM | [1] |
| CXCR4 Surface Expression | Downregulation | 10 nM - 10 µM (dose-dependent) | [1] |
| CD4 Surface Expression | No significant change | Up to 10 µM | [1] |
| CCR5 Surface Expression | No significant change | 10 µM and 50 µM | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the activity of this compound in primary cell cultures.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which can then be used for various downstream applications, including the culture of primary lymphocytes.
Caption: Workflow for the isolation of PBMCs from whole blood.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct band of mononuclear cells (the buffy coat) at the plasma-Ficoll interface.
-
Transfer the collected cells to a new 50 mL conical tube and add PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
The isolated PBMCs are now ready for downstream applications, such as HIV infection assays or chemotaxis experiments.
Protocol 2: In Vitro HIV-1 Infection Assay in Primary CD4+ T Cells
This protocol is designed to evaluate the inhibitory effect of this compound on HIV-1 infection of primary CD4+ T cells.
Materials:
-
Isolated resting CD4+ T cells (can be enriched from PBMCs using negative selection kits)
-
Complete RPMI 1640 medium with IL-7 (1 ng/mL)
-
This compound stock solution (dissolved in DMSO)
-
HIV-1 viral stock (e.g., NL4-3, an X4-tropic strain)
-
Anti-CD3/CD28 magnetic beads
-
96-well culture plates
-
p24 ELISA kit
Procedure:
-
Plate resting CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Include a DMSO-only vehicle control.
-
Pre-treat the cells with the different concentrations of this compound or DMSO control for 1 hour at 37°C.[1]
-
Add the HIV-1 viral stock to each well and incubate for 2 hours at 37°C.[1]
-
Wash the cells three times with PBS to remove the virus and compound.
-
Culture the cells in fresh medium containing IL-7 (1 ng/mL) for 5 days.[6]
-
After 5 days, activate the cells with anti-CD3/CD28 magnetic beads (4 beads per cell) to stimulate viral replication from any latently infected cells.[6]
-
After an additional 2-3 days of culture, collect the cell supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of p24 inhibition against the log of the this compound concentration.
Protocol 3: Chemotaxis Assay
This protocol assesses the ability of this compound to inhibit the migration of primary cells towards an SDF-1α gradient.
Caption: Workflow for a Transwell chemotaxis assay.
Materials:
-
Isolated primary cells (e.g., resting CD4+ T cells)
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
This compound stock solution
-
Recombinant human SDF-1α (50 nM)[6]
-
Transwell plates (e.g., 5 µm pore size for lymphocytes)
-
Flow cytometer or cell counter
Procedure:
-
Resuspend primary cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound (e.g., from 640 pM to 50 µM) or a vehicle control for 1 hour at 37°C.[6]
-
Add chemotaxis buffer containing SDF-1α (50 nM) to the lower chambers of the Transwell plate. Add buffer without SDF-1α to some wells as a negative control.
-
Add 100 µL of the pre-treated cell suspension to the upper chambers of the Transwell plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter or by flow cytometry (by acquiring events for a fixed period).
-
Calculate the percentage of chemotaxis inhibition for each this compound concentration relative to the vehicle control.
Conclusion
This compound is a potent and specific CXCR4 antagonist that serves as a critical tool for studying the roles of the CXCR4/SDF-1α axis in primary cell cultures. The protocols outlined above provide a framework for investigating the effects of this compound on cell function, particularly in the contexts of immunology and virology. These methods can be adapted for various primary cell types where CXCR4 signaling is relevant, aiding in drug discovery and the elucidation of complex biological pathways. Researchers should note that this compound has shown a favorable safety profile with low cytotoxicity in the cell types tested.[5]
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of TIQ-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of TIQ-15, a potent and specific allosteric antagonist of the CXCR4 receptor.[1][2][3] this compound has been identified as a novel inhibitor of CXCR4-tropic HIV-1 entry.[1][2][3] This document offers detailed protocols for assessing CXCR4 receptor occupancy and downregulation, evaluating effects on downstream signaling pathways, and measuring the impact on cellular viability and apoptosis in response to this compound treatment. The provided methodologies are essential for researchers investigating the therapeutic potential of this compound and similar CXCR4 antagonists in virology, immunology, and oncology.
Introduction to this compound
This compound is a novel small molecule that functions as an allosteric antagonist of the CXCR4 chemokine receptor.[1][3] The primary mechanism of action involves blocking the SDF-1α/CXCR4 signaling pathway, which is crucial for various physiological processes, including immune cell trafficking and HIV-1 entry.[1][2] this compound has demonstrated potent inhibition of CXCR4-tropic and dual-tropic HIV-1 isolates and exhibits synergistic activity when co-administered with the CCR5 antagonist maraviroc.[1][3] Notably, this compound induces CXCR4 receptor internalization without affecting CD4 receptor levels, highlighting its specific interaction.[1][2][3] Flow cytometry is an indispensable tool for characterizing these cellular responses to this compound treatment.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the efficacy and specificity of this compound in various cellular assays.
Table 1: Potency of this compound in Inhibiting CXCR4-Mediated Processes
| Assay | Cell Type | IC50 | Reference |
| CXCR4-mediated HIV entry | T-tropic HIV-1 in Rev-dependent indicator T cells | 13 nM | [2] |
| SDF-1α/CXCR4-mediated cAMP production | CXCR4-Glo cells | 41 nM | [1][2] |
| SDF-1α/CXCR4-mediated chemotaxis | Resting CD4 T cells | 176 nM | [2] |
| NefM1/CXCR4-mediated apoptosis | Jurkat T cells | 1 nM | [1] |
| SDF-1α binding (125I-SDF) | - | 112 nM | [1] |
| Beta-arrestin recruitment inhibition | - | 19 nM | [1] |
| CXCR4 Ca2+ flux | - | 5-10 nM | [1] |
Table 2: Cytotoxicity and Specificity of this compound
| Assay | Cell Type | Result | Concentration | Reference |
| Cytotoxicity (TC50) | Rev-CEM-GFP-Luc cells | > 50 µM | Up to 50 µM | [2][4] |
| CD4 Surface Density | Resting CD4 T cells | No effect | - | [5] |
| CCR5 Surface Density | A3R5 CD4 T cells | No effect | 10 µM and 50 µM | [2][5] |
| VSV-G pseudotyped HIV-1 infection | Rev-CEM-GFP-Luc cells | No inhibition | 50 µM | [5] |
Experimental Protocols
Herein, we provide detailed protocols for key flow cytometry-based experiments to analyze the effects of this compound.
Protocol 1: Analysis of CXCR4 Surface Expression
This protocol is designed to quantify the internalization or downregulation of the CXCR4 receptor on the cell surface following this compound treatment.
Materials:
-
Cells of interest (e.g., Resting CD4 T cells, A3R5 CD4 T cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
PE/Cy5-conjugated anti-human CXCR4 antibody
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density. For suspension cells, harvest by centrifugation. For adherent cells, detach using a non-enzymatic cell dissociation solution.
-
This compound Treatment: Resuspend cells in complete medium at a concentration of 1 x 106 cells/mL. Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.[5]
-
Incubation: Incubate the cells for 1 hour at 37°C in a humidified incubator.[5]
-
Washing: After incubation, wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer. Add the PE/Cy5-conjugated anti-human CXCR4 antibody at the manufacturer's recommended concentration.
-
Staining Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
Resuspension and Viability Staining: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer. Add PI or another viability dye just before analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the viable, single-cell population and analyze the median fluorescence intensity (MFI) of the PE/Cy5 signal to determine CXCR4 expression levels.
Protocol 2: Assessment of Intracellular Phospho-cofilin Levels
This protocol measures the effect of this compound on the SDF-1α-induced phosphorylation of cofilin, a key downstream event in CXCR4 signaling.
Materials:
-
Resting CD4+ T cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
SDF-1α
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-phospho-cofilin (Ser3) antibody
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation and Starvation: Isolate resting CD4+ T cells and culture them. Prior to the experiment, it may be beneficial to serum-starve the cells for a few hours to reduce basal signaling.
-
This compound Pre-treatment: Resuspend cells at 1 x 106 cells/mL in serum-free medium. Pre-treat cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.[2][6]
-
SDF-1α Stimulation: Stimulate the cells with SDF-1α (e.g., 50 ng/mL) for a short period (e.g., 2-5 minutes) at 37°C.[2][6] An unstimulated control should be included.
-
Fixation: Immediately stop the stimulation by adding 1 mL of cold Fixation Buffer. Incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in Permeabilization Buffer. Incubate for 15 minutes at room temperature.
-
Intracellular Staining: Wash the cells with Flow Cytometry Staining Buffer. Resuspend the pellet in 100 µL of staining buffer and add the anti-phospho-cofilin antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash the cells and resuspend in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Final Washes and Analysis: Wash the cells twice, resuspend in Flow Cytometry Staining Buffer, and analyze on a flow cytometer.
Protocol 3: Evaluation of Mitochondrial Membrane Potential (Apoptosis Assay)
This protocol assesses the ability of this compound to inhibit apoptosis induced by agents like the HIV-1 NefM1 peptide, which can trigger CXCR4-mediated cell death.
Materials:
-
Jurkat T cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
NefM1 peptide (or other apoptosis-inducing agent)
-
JC-1 dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed Jurkat T cells at an appropriate density. Treat the cells with the NefM1 peptide (e.g., 10 ng/mL) in the presence or absence of varying concentrations of this compound.[6] Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for 24 hours at 37°C.[6]
-
JC-1 Staining: Harvest the cells and wash with PBS. Resuspend the cells in 500 µL of medium and add JC-1 dye to a final concentration of 2 µM.
-
Staining Incubation: Incubate for 15-30 minutes at 37°C in the dark.
-
Washing and Analysis: Wash the cells with PBS and resuspend in 500 µL of PBS. Analyze immediately on a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify apoptosis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for TIQ-15: A Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the preparation, storage, and use of TIQ-15, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Adherence to these recommendations will ensure the stability and consistent performance of the compound in various research applications.
Introduction to this compound
This compound is a small molecule inhibitor that acts as a non-competitive, allosteric antagonist of the CXCR4 receptor.[1] By binding to CXCR4, this compound blocks the interaction of the receptor with its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12). This inhibition disrupts downstream signaling pathways, making this compound a valuable tool for studying CXCR4-mediated processes and a potential therapeutic agent in diseases where this axis is dysregulated, such as HIV infection and cancer.[1]
Physicochemical and Pharmacological Properties
Proper handling and experimental design require an understanding of the fundamental properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂N₄ | [2] |
| Molecular Weight | 364.54 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [3] |
| Good water solubility (>100 µg/mL in pH 7.4 buffer) | [4] | |
| Purity | Refer to the Certificate of Analysis provided by the supplier. |
Pharmacological Activity:
| Assay | IC₅₀ Value | Cell Type/System | Reference |
| HIV-1 Entry Inhibition (X4-tropic) | 13 nM | Rev-CEM-GFP-Luc cells | [1] |
| CXCR4-mediated Calcium Flux | 3 - 10 nM | Chem-1 cells | [2] |
| ¹²⁵I-SDF-1α Binding Inhibition | 112 nM | ||
| β-arrestin Recruitment Inhibition | 19 nM | ||
| SDF-1α-induced cAMP Production | 41 nM | CXCR4-Glo cells | |
| SDF-1α-mediated Chemotaxis | 176 nM | Resting CD4+ T cells |
Signaling Pathway of this compound Action
This compound exerts its effects by blocking the SDF-1α/CXCR4 signaling axis. The binding of SDF-1α to the G-protein coupled receptor CXCR4 typically activates the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade also results in the activation of cofilin, an actin-depolymerizing factor crucial for cell motility. This compound's antagonism of CXCR4 prevents these downstream events.
Solution Preparation and Storage Protocols
Accurate and reproducible experimental results depend on the correct preparation and storage of this compound solutions. It is recommended to use anhydrous DMSO for preparing stock solutions.[5]
Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, low-binding pipette tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be diluted to working concentrations for various assays.
-
Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.65 mg of this compound (Molecular Weight = 364.54 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 10-20 seconds to ensure the compound is completely dissolved.[6] If necessary, brief warming in a 37°C water bath for approximately 5 minutes can aid dissolution.[6]
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-binding polypropylene tubes.
-
Store: Store the aliquots in a dark, dry place at -20°C or -80°C.
Storage and Stability Guidelines
Proper storage is critical to maintaining the activity of this compound.
| Format | Storage Temperature | Recommended Duration | Notes | Reference |
| Solid Powder | -20°C | ≥ 2 years | Store in a dry, dark environment. | [2] |
| 4°C | 6 months | For shorter-term storage. | [3] | |
| In DMSO | -80°C | ≥ 6 months | Recommended for long-term storage of the stock solution. | [3] |
| -20°C | ≥ 6 months | Suitable for routine use aliquots. Avoid repeated freeze-thaw cycles. | [3][6] |
Important Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to compound degradation and should be minimized by preparing single-use aliquots.[6]
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use anhydrous DMSO from a freshly opened bottle and keep it tightly sealed. Water contamination can reduce the solubility and stability of the compound.[5]
Experimental Protocols
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the concentrated DMSO stock solution must be diluted into an aqueous buffer or cell culture medium. To prevent precipitation, it is crucial to perform serial dilutions and to ensure the final DMSO concentration is not cytotoxic.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is best practice to first make intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous medium.[5]
-
Final Dilution: Add the final diluted DMSO sample to your pre-warmed (37°C) buffer or cell culture medium and mix immediately and thoroughly.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as the experimental samples. The final DMSO concentration in most cell-based assays should not exceed 0.5% to avoid toxicity, though some cell lines may be sensitive to concentrations as low as 0.1%.[5]
Example Dilution for a 10 µM Working Solution:
-
Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to achieve a final this compound concentration of 10 µM. The final DMSO concentration in this case would be 0.1%.
Example Experimental Protocol: Inhibition of HIV-1 Entry
This protocol is adapted from published studies demonstrating the inhibitory effect of this compound on CXCR4-tropic HIV-1 infection of T cells.[7]
-
Cell Seeding: Seed Rev-CEM-GFP-Luc reporter cells at an appropriate density in a multi-well plate.
-
Pre-treatment: Prepare working solutions of this compound at various concentrations (e.g., from 10 µM to 25.6 pM in a 5-fold dilution series) in cell culture medium. Add the this compound working solutions or a DMSO vehicle control to the cells.
-
Incubation: Pre-treat the cells with this compound for 1 hour at 37°C.
-
Infection: Add CXCR4-tropic HIV-1 (e.g., NL4-3) to the cells and incubate for 2 hours.
-
Wash and Culture: Wash the cells to remove the virus and compound. Culture the cells for 48-72 hours.
-
Analysis: Measure the outcome of infection, for example, by quantifying luciferase activity or GFP expression via flow cytometry.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.
By following these guidelines, researchers can ensure the reliable and effective use of this compound in their studies of CXCR4 biology and related diseases.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results with TIQ-15
Welcome to the troubleshooting guide for TIQ-15, a potent allosteric CXCR4 antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel allosteric CXCR4 antagonist. Its primary mechanism involves inhibiting the entry of CXCR4-tropic (X4-tropic) HIV-1 into cells.[1][2] It achieves this by blocking the SDF-1α/CXCR4 signaling pathway.[1][3] Specifically, this compound interferes with SDF-1α/CXCR4-mediated cAMP production, cofilin activation, and chemotactic signaling.[2][4] The compound has also been shown to induce the internalization of the CXCR4 receptor.[2]
Q2: What are the expected IC50 values for this compound in different assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific assay and cell type used. Below is a summary of reported IC50 values.
| Assay Type | Target/Virus | Cell Type | Reported IC50 |
| HIV-1 Entry Inhibition | X4-tropic HIV-1 | Rev-CEM-GFP-Luc T cells | 13 nM[1][2] |
| Calcium Flux | CXCR4 | - | 5-10 nM[1] |
| 125I-SDF Binding | CXCR4 | - | 112 nM[1] |
| Beta-arrestin Recruitment | CXCR4 | - | 19 nM[1] |
| cAMP Production | SDF-1α/CXCR4 | - | 41 nM[1] |
| Chemotaxis | SDF-1α/CXCR4 | Resting CD4+ T cells | 176 nM[1] |
| CYP450 Inhibition | CYP450 2D6 | - | 0.32 µM[5] |
Troubleshooting Unexpected Results
Problem 1: Lower than expected potency against X4-tropic HIV-1.
-
Possible Cause 1: Suboptimal Drug Concentration or Incubation Time.
-
Possible Cause 2: Cell Health and Viability.
-
Recommendation: Confirm the viability of the cells used in the assay. This compound has been shown to be non-toxic to PBMCs and resting CD4 T cells at concentrations up to 50 µM.[1] However, compromised cell health can affect experimental outcomes.
-
-
Possible Cause 3: Reagent Quality.
-
Recommendation: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Problem 2: Unexpected inhibitory activity against CCR5-tropic (R5-tropic) viruses.
-
Background: While this compound is a potent inhibitor of X4-tropic viruses, it has been observed to exhibit moderate inhibition of R5-tropic viruses at higher concentrations (10-50 µM).[3] This is considered a secondary, weaker activity of the compound.[3]
-
Recommendation: If you observe inhibition of R5-tropic viruses, consider the concentration of this compound being used. This effect is more pronounced at higher doses. It's important to note that this compound does not appear to downregulate the CCR5 co-receptor, even at concentrations up to 50 µM.[3][6] Interestingly, this compound has shown synergistic activity when co-administered with the CCR5 inhibitor maraviroc (B1676071) against R5-tropic strains.[2][3]
Problem 3: Variability in CXCR4 receptor downregulation.
-
Background: this compound can induce a dose-dependent downregulation of the CXCR4 receptor.[1][7] At a concentration of 10 µM, a significant downregulation of CXCR4 has been observed.[1][7] However, at concentrations below 10 nM, the effect on CXCR4 density is minimal.[3]
-
Recommendation: Be mindful of the this compound concentration used in your experiments, as this will directly impact the level of CXCR4 downregulation. If your experiment is sensitive to changes in CXCR4 receptor density, consider using lower concentrations of this compound. It is important to note that CXCR4 downregulation is not considered the primary antiviral mechanism of this compound, as potent HIV inhibition is observed at concentrations where CXCR4 density is minimally affected.[3]
Problem 4: No effect on viral entry in VSV-G pseudotyped virus assays.
-
Expected Outcome: This is the expected result. This compound is specific for blocking CXCR4-mediated viral entry.[2] It does not inhibit CXCR4-independent endocytosis or post-entry steps of the viral life cycle.[2]
-
Confirmation: Experiments using vesicular stomatitis virus G (VSV-G) pseudotyped HIV-1 have shown that this compound does not inhibit its entry, confirming the specificity of this compound for CXCR4-tropic virus entry.[2][7]
Experimental Protocols & Visualizations
Key Experimental Workflow: HIV-1 Inhibition Assay
This workflow outlines a general procedure for assessing the inhibitory activity of this compound against HIV-1 infection in reporter cell lines.
Caption: Workflow for HIV-1 Inhibition Assay.
Signaling Pathway: this compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound Inhibition of CXCR4 Signaling.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TIQ-15 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TIQ-15 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric antagonist of the CXCR4 receptor.[1][2][3] It functions by binding to a site on the CXCR4 receptor that is distinct from the binding site of the natural ligand, SDF-1α (also known as CXCL12).[1][4] This allosteric inhibition prevents SDF-1α from activating the receptor, thereby blocking downstream signaling pathways.[1][2] The primary mechanism involves the inhibition of Gαi-based signaling, leading to a reduction in intracellular calcium mobilization, inhibition of cAMP production, and prevention of cofilin activation.[1][2] this compound has been shown to be a non-agonist, meaning it does not activate the CXCR4 receptor in the absence of SDF-1α.[1]
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
A2: A good starting point for a new cell-based assay is to perform a dose-response experiment with a wide range of this compound concentrations. Based on published data, a range from 1 nM to 10 µM is often effective. For instance, the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) for this compound varies depending on the assay, from low nanomolar for calcium flux and HIV entry inhibition to the higher nanomolar range for chemotaxis.[1][5] A preliminary experiment could include concentrations such as 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM to determine the optimal range for your specific cell type and endpoint.
Q3: What is the known cytotoxicity profile of this compound?
A3: this compound generally exhibits low cytotoxicity. In several studies using various cell lines, including T cells and PBMCs, this compound was found to be non-toxic at concentrations up to 50 µM.[2] One study reported a 50% cytotoxic concentration (TC50) of 47 µM.[5] However, it is always recommended to determine the cytotoxicity of this compound in your specific cell line of interest, as sensitivity can vary between cell types. An MTS or similar cell viability assay is recommended to establish a non-toxic working concentration range.[6]
Troubleshooting Guides
Q4: I am not observing the expected inhibitory effect of this compound in my assay. What are the possible reasons?
A4: If you are not seeing the expected inhibition, consider the following factors:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific assay and cell type. It is advisable to perform a dose-response curve to determine the IC50 in your system.
-
Cell Type and CXCR4 Expression: Ensure that your cell line expresses sufficient levels of the CXCR4 receptor. You can verify this using techniques like flow cytometry or western blotting.
-
Ligand Concentration: The concentration of the CXCR4 agonist (e.g., SDF-1α) used to stimulate the cells might be too high, requiring a higher concentration of this compound to achieve effective competition. Consider reducing the agonist concentration.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist may be insufficient. An incubation time of at least one hour at 37°C is generally recommended.[1][6]
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay-Specific Issues: The readout of your assay might not be sensitive enough to detect the effects of CXCR4 inhibition.
Q5: My cells are showing signs of toxicity after treatment with this compound. What should I do?
A5: While this compound has a generally favorable safety profile, cell toxicity can occur. Here are some troubleshooting steps:
-
Confirm Cytotoxicity: Perform a standard cell viability assay (e.g., MTS, MTT, or trypan blue exclusion) to confirm that the observed effect is indeed cytotoxicity and to determine the toxic concentration range for your specific cells.
-
Reduce this compound Concentration: If the working concentration is confirmed to be toxic, lower the concentration of this compound used in your experiments.
-
Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically below 0.5%).
-
Incubation Time: Extended incubation times with any compound can sometimes lead to toxicity. Consider reducing the duration of exposure to this compound if your experimental design allows.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound in Various Cell-Based Assays
| Assay Type | Cell Line/System | IC50 Value | Reference |
| HIV-1 Entry Inhibition | Rev-CEM-GFP-Luc reporter T cells | 13 nM | [1][2] |
| Calcium Flux | Chem-1 cells | 3 nM | [7] |
| Calcium Flux | HEK293 cells | 6 nM | [8] |
| ¹²⁵I-SDF-1α Binding | 112 nM | [1] | |
| Beta-arrestin Recruitment | 19 nM | [1] | |
| cAMP Production | CXCR4-Glo cells | 41 nM | [1] |
| Chemotaxis | Resting CD4+ T cells | 176 nM | [1] |
| NefM1 Depolarization | Jurkat T cells | 1 nM | [6] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | Cytotoxicity Metric | Value | Reference |
| Various | Not specified | TC50 | 47 µM | [5] |
| Rev-CEM-GFP-Luc cells, PBMCs, Resting CD4 T cells | Not specified | Non-toxic concentration | Up to 50 µM | [2] |
Key Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol is a general guideline for measuring changes in intracellular calcium concentration following CXCR4 stimulation and its inhibition by this compound.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells expressing CXCR4 or CCRF-CEM cells) in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye solution to the cells.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add different concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the CXCR4 agonist (e.g., SDF-1α) into the wells and continue recording the fluorescence signal for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the control wells.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Chemotaxis (Trans-well Migration) Assay
This protocol outlines the steps to assess the effect of this compound on SDF-1α-induced cell migration.
-
Cell Preparation:
-
Harvest cells (e.g., resting CD4+ T cells) and resuspend them in assay medium (e.g., RPMI with 0.5% BSA).
-
Count the cells and adjust the concentration to the desired density.
-
-
Compound Pre-incubation:
-
Assay Setup:
-
Add assay medium containing SDF-1α to the lower chambers of a trans-well plate.
-
Add assay medium without SDF-1α to some wells as a negative control.
-
Place the trans-well inserts (with a porous membrane) into the wells.
-
Add the pre-incubated cell suspension to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 2-4 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the wells.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells relative to the total number of cells added.
-
Normalize the results to the SDF-1α-only control.
-
Plot the percentage of migration inhibition against the this compound concentration to determine the IC50.
-
Visualizations
Caption: this compound allosterically inhibits the CXCR4 receptor, blocking SDF-1α-mediated signaling.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline CXCR4 Antagonists Adopt a Hybrid Binding Mode within the Peptide Subpocket of the CXCR4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 7. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
TIQ-15 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for TIQ-15. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential experimental challenges and understanding the nuances of working with this potent CXCR4 antagonist. Below you will find frequently asked questions and troubleshooting guides to help ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
1. Question: My experimental results suggest off-target effects. What are the known off-target activities of this compound?
Answer: While this compound is a potent and selective CXCR4 antagonist, it is essential to be aware of potential off-target activities that could influence experimental outcomes. The most well-characterized off-target effect is the inhibition of the cytochrome P450 enzyme, CYP2D6.[1][2] Additionally, at higher concentrations, this compound has been observed to moderately inhibit CCR5-tropic HIV isolates.[3]
To investigate if these off-target effects are impacting your experiment, consider the following troubleshooting steps:
-
CYP2D6 Inhibition: If your system involves co-administration of other compounds, verify if they are substrates of CYP2D6. An unexpected potentiation or altered metabolism of a co-administered drug may indicate a this compound-mediated off-target effect.
-
CCR5 Activity: If working with HIV or other systems involving CCR5, use specific CCR5 antagonists, such as Maraviroc, as a comparator to dissect the effects of this compound on CXCR4 versus CCR5.[3]
2. Question: I am observing a decrease in CXCR4 receptor levels on the cell surface after treatment with this compound. Is this expected?
Answer: Yes, this is an expected phenomenon at higher concentrations of this compound.[4][5] this compound can induce the internalization of the CXCR4 receptor, leading to a dose-dependent reduction in its surface density.[4][5] This effect is independent of its signaling blockade and is an important consideration for experimental design and data interpretation.[5]
Experimental Protocol to Quantify CXCR4 Internalization:
-
Cell Treatment: Treat your target cells (e.g., CD4+ T cells) with a dose range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[4][6]
-
Staining: After treatment, wash the cells and stain them with a fluorophore-conjugated anti-CXCR4 antibody.[6]
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the stained cells using a flow cytometer. A decrease in MFI in this compound-treated cells compared to the control indicates receptor internalization.
-
Control: To confirm specificity, you can co-stain with an antibody against another surface receptor not expected to be affected by this compound, such as the CD4 receptor.[3][4]
3. Question: How can I confirm that the observed antiviral activity of this compound in my experiment is specifically due to CXCR4 antagonism?
Answer: To confirm the specificity of this compound's antiviral activity for CXCR4-mediated entry, you can perform a control experiment using a virus that enters cells independently of CXCR4. A commonly used model is a vesicular stomatitis virus G (VSV-G) pseudotyped virus.[4][5] this compound should not inhibit the entry of VSV-G pseudotyped viruses, as they bypass the CD4/CXCR4 receptors for viral entry.[4][5]
Experimental Workflow for Specificity Testing:
Figure 1. Experimental workflow to confirm the CXCR4-specific antiviral activity of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity and off-target effects.
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 | Reference |
| CXCR4 Ca2+ Flux | 5-10 nM | [4] |
| 125I-SDF-1 Binding | 112 nM | [4] |
| Beta-arrestin Recruitment | 19 nM | [4] |
| cAMP Production | 41 nM | [4] |
| Chemotaxis | 176 nM | [4] |
| X4-tropic HIV-1 Infection | 13 nM | [4][5] |
Table 2: Known Off-Target Activity of this compound
| Off-Target | IC50 | Reference |
| CYP450 2D6 Inhibition | 0.32 µM | [1][2] |
| CCR5-tropic HIV-1 Inhibition | Moderate (at high concentrations) | [3] |
Signaling Pathways and Experimental Considerations
On-Target Signaling Pathway of this compound
This compound acts as an antagonist at the CXCR4 receptor, blocking the binding of its natural ligand, SDF-1α (also known as CXCL12). This prevents the activation of downstream signaling cascades, primarily through the Gαi pathway, which in turn inhibits cofilin activation and chemotaxis.[4][5]
Figure 2. On-target signaling pathway of this compound at the CXCR4 receptor.
Troubleshooting Inconsistent In Vivo Results in Rodent Models
Researchers using mouse or rat models should be aware that this compound exhibits poor metabolic stability in rodent liver microsomes.[2] This can lead to rapid clearance of the compound and may explain a lack of efficacy in vivo, even at concentrations that are effective in vitro.
Considerations for In Vivo Experiments:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the half-life and bioavailability of this compound in your specific animal model.
-
Dosing Regimen: Adjust the dosing regimen (e.g., more frequent administration, different route of administration) to maintain effective plasma concentrations.
-
Alternative Models: If poor stability remains an issue, consider using a different in vivo model or a this compound analog with improved metabolic stability.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 5. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing TIQ-15 solubility and stability issues in vitro
For researchers, scientists, and drug development professionals utilizing the potent CXCR4 antagonist TIQ-15, achieving reliable and reproducible in vitro results is paramount. This guide provides practical solutions to common solubility and stability challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not readily dissolving. What is the recommended solvent and procedure for preparing a stock solution?
A1: For optimal dissolution, it is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). A concentration of 10 mM is a common starting point. To prepare the stock solution, add the appropriate volume of DMSO to your vial of this compound powder. Gentle vortexing or sonication in a water bath can aid in complete dissolution. Visually inspect the solution to ensure no particulates are present before storage.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several strategies to mitigate this:
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while gently vortexing or stirring. This rapid and even dispersion can prevent localized high concentrations that lead to precipitation.
-
Lower the Final Concentration: Your experimental concentration may exceed the aqueous solubility limit of this compound in your specific buffer. Consider lowering the final concentration if your experimental design allows.
-
Pre-warm the Buffer: Warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock can sometimes improve solubility.
-
Maintain a Low Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may affect experimental outcomes. It is crucial to keep the final DMSO concentration in your cell culture or assay medium as low as possible, ideally below 0.1%, and almost always below 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: Proper storage is critical for maintaining the potency and stability of your this compound stock solution. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time. When ready to use, thaw an aliquot at room temperature and vortex gently before further dilution.
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound stability in the culture medium?
A4: Yes, inconsistent results can be a sign of compound instability in the assay medium over the course of your experiment. While specific stability data for this compound in various cell culture media is not extensively published, it is a possibility for many small molecules. To investigate this:
-
Perform a Time-Course Experiment: Assess the effect of this compound at different time points after its addition to the medium. A decrease in inhibitory activity over time may suggest degradation.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from your frozen stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon thawing | The solubility limit of this compound in DMSO may have been exceeded at lower temperatures. | Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution before use. If precipitation persists, consider preparing a slightly less concentrated stock solution for future experiments. |
| High background signal or non-specific effects in the assay | The final concentration of DMSO may be too high, affecting cellular processes. | Ensure the final DMSO concentration is kept to a minimum (ideally <0.1%). Run a vehicle control with the same DMSO concentration to assess its baseline effect. |
| Loss of this compound activity over time | The compound may be unstable in the aqueous assay buffer or due to repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. If instability in the assay medium is suspected, consider reducing the incubation time if experimentally feasible. |
| Variability between replicate wells | Incomplete dissolution of the stock solution or precipitation during serial dilutions. | Ensure the stock solution is fully dissolved before making dilutions. Perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer to maintain solubility. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Aqueous Solubility | >100 µg/mL at pH 7.4 | [1] |
| Recommended Stock Solution Solvent | DMSO | General practice for hydrophobic small molecules |
| Recommended Stock Solution Concentration | 10 mM | [2] |
| Recommended Storage of Solid Form | -20°C for up to 12 months; 4°C for up to 6 months | [2] |
| Recommended Storage of Solution in Solvent | -80°C for up to 6 months; -20°C for up to 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of 100% DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath.
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform any necessary serial dilutions in 100% DMSO to achieve intermediate concentrations.
-
Pre-warm your cell culture medium or assay buffer to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed medium/buffer, add the appropriate volume of the this compound DMSO stock (or intermediate dilution) to reach the final desired concentration. Ensure the final DMSO concentration remains below 0.5% (ideally <0.1%).
-
Use the freshly prepared this compound working solution immediately in your experiment.
Visualizing the Mechanism of Action
To understand the context of this compound's function, it is helpful to visualize its point of intervention in the CXCR4 signaling pathway.
Caption: Troubleshooting workflow for addressing this compound solubility and stability issues.
Caption: Simplified CXCR4 signaling pathway illustrating the inhibitory action of this compound.[3][4][5]
References
- 1. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
How to minimize variability in TIQ-15 experimental data
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in experimental data when working with TIQ-15, a potent CXCR4 antagonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions to ensure data accuracy and reproducibility.
| Problem | Potential Causes | Solutions |
| High variability in Calcium Flux Assay results | Inconsistent cell density; Fluctuations in temperature or pH; Reagent instability; Phototoxicity from fluorescent dyes. | Ensure a consistent number of cells are seeded in each well. Maintain stable temperature and pH throughout the experiment. Prepare fresh reagents and protect them from light. Minimize exposure of cells to excitation light. |
| Inconsistent IC50 values in cAMP Assay | Variation in cell passage number leading to altered receptor expression; Inconsistent incubation times; Pipetting errors. | Use cells within a narrow passage number range for all experiments.[1] Standardize all incubation steps precisely.[2] Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[2] |
| Poor reproducibility in Chemotaxis Assays | Inconsistent cell health and viability; Variability in the chemoattractant gradient; Edge effects in multi-well plates.[2] | Use healthy, viable cells and perform a viability count before each experiment. Ensure the chemoattractant gradient is established consistently. Avoid using the outer wells of the plate or fill them with media to maintain humidity.[2] |
| High background signal in HIV Entry Assays | Non-specific binding of antibodies or reagents; Autofluorescence of cells or compounds; Contamination of cell cultures. | Include appropriate negative controls (e.g., cells only, cells with mock virus). Use isotype controls for antibody staining. Test for autofluorescence of this compound at the concentrations used. Regularly test cell lines for contamination.[1] |
| Unexpected cytotoxicity observed | This compound concentration is too high; Solvent (e.g., DMSO) toxicity; Extended exposure time. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure the final solvent concentration is below the level of toxicity for your cell line (typically <0.5% DMSO).[3] Optimize the duration of this compound exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and novel allosteric antagonist of the CXCR4 receptor.[4][5] It blocks the entry of CXCR4-tropic HIV-1 into cells and inhibits the signaling pathways mediated by the natural ligand, SDF-1α (also known as CXCL12).[4][6]
Q2: Which signaling pathways are affected by this compound?
A2: this compound blocks SDF-1α/CXCR4 signaling through the Gαi pathway.[4][6] This inhibition affects downstream processes including cAMP production, cofilin activation, and chemotaxis.[4][5]
Q3: What are the key in vitro assays to characterize this compound activity?
A3: The primary assays used to characterize this compound's function as a CXCR4 antagonist include:
-
Calcium Flux Assay: To measure the inhibition of SDF-1α-induced calcium mobilization.
-
cAMP Assay: To assess the blockade of SDF-1α-mediated inhibition of cAMP production.[4][6]
-
Chemotaxis Assay: To determine the inhibition of cell migration towards an SDF-1α gradient.[4][7]
-
HIV Entry Assay: To quantify the inhibition of CXCR4-tropic HIV-1 infection in susceptible cells.[4][5]
-
Cofilin Activation Assay: To measure the inhibition of SDF-1α-induced cofilin phosphorylation.[4][7]
Q4: How can I minimize variability in my cell-based assays with this compound?
-
Consistent Cell Culture Practices: Use cells from a trusted source, maintain a consistent passage number, and ensure uniform cell density at the time of the assay.[1]
-
Use of Cryopreserved Cells: For large-scale screening, using a single, large batch of cryopreserved cells can significantly reduce variability between experiments.[1]
-
Automation: Where possible, automating liquid handling and other repetitive tasks can reduce human error.[10][11]
Q5: What are the reported IC50 values for this compound in various assays?
A5: The inhibitory concentration (IC50) of this compound can vary depending on the assay and cell type used. The following table summarizes reported values:
| Assay | Reported IC50 Value | Reference |
| HIV Entry (Rev-CEM-GFP-Luc cells) | 13 nM | [4][5] |
| Calcium Flux | 5-10 nM | [6] |
| cAMP Production | 41 nM | [4][6] |
| Beta-arrestin Recruitment | 19 nM | [6] |
| Chemotaxis | 176 nM | [6] |
| ¹²⁵I-SDF-1α Binding | 112 nM | [6] |
Experimental Protocols
Calcium Flux Assay
This protocol outlines a general method for measuring the effect of this compound on SDF-1α-induced calcium mobilization.
-
Cell Preparation: Plate cells (e.g., Jurkat T cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 1 hour at 37°C). Include a vehicle control (e.g., DMSO).
-
Signal Reading: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a set period.
-
Ligand Stimulation: Add a pre-determined concentration of SDF-1α to all wells simultaneously using an automated injector.
-
Data Acquisition: Immediately after ligand addition, record the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity before and after SDF-1α stimulation. Plot the response against the this compound concentration to determine the IC50 value.
cAMP Production Assay
This protocol describes a method to measure this compound's ability to block SDF-1α-mediated inhibition of cAMP.
-
Cell Seeding: Seed cells expressing CXCR4 (e.g., CXCR4-Glo™ cells) into a 96-well white plate.
-
Forskolin (B1673556) Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.[4][6]
-
Compound and Ligand Co-treatment: Immediately co-treat the cells with a constant concentration of SDF-1α (e.g., 28 nM) and varying concentrations of this compound.[4][6] Include controls with forskolin alone and forskolin plus SDF-1α.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Lysis and Detection: Add a cAMP detection reagent (e.g., containing a luciferase) to lyse the cells and generate a luminescent signal proportional to the cAMP concentration.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the forskolin-only and SDF-1α-treated controls. Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound allosterically inhibits the CXCR4 receptor.
General Experimental Workflow for this compound
Caption: Workflow for minimizing variability in this compound experiments.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. thermofisher.com [thermofisher.com]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 5. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 8. cmdclabs.com [cmdclabs.com]
- 9. oecd.org [oecd.org]
- 10. dispendix.com [dispendix.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Interpreting Ambiguous Data in TIQ-15 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous data from experiments involving TIQ-15, a CXCR4 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing variable IC50 values for this compound across different assays?
Answer: Discrepancies in this compound IC50 values between different assays (e.g., calcium flux, cAMP inhibition, and HIV entry assays) can arise from several factors related to the distinct signaling pathways being measured. This compound is a Gαi-based CXCR4 antagonist.[1] Different assays have varying sensitivities and kinetics. For instance, calcium flux is a rapid and transient event, while cAMP inhibition reflects a more downstream effect of Gαi coupling.
Troubleshooting Steps:
-
Standardize Cell Conditions: Ensure consistent cell density, passage number, and serum concentrations across all assays.
-
Verify Reagent Quality: Use freshly prepared, high-quality reagents, including this compound, SDF-1α (the natural ligand for CXCR4), and any detection agents.
-
Assay-Specific Controls: Run appropriate positive and negative controls for each specific assay to validate its performance.
-
Kinetic Analysis: For signaling assays, perform time-course experiments to ensure you are measuring at the optimal time point for each specific pathway's activation.
2. My experimental results suggest potential off-target effects of this compound. How can I confirm this?
Answer: this compound has been reported to have off-target effects, most notably the inhibition of the CYP450 2D6 enzyme (IC50 = 320 nM).[2] If you observe effects that are inconsistent with CXCR4 antagonism, it is crucial to investigate potential off-target activities.
Troubleshooting Steps:
-
CYP450 Inhibition Assay: If your experimental system involves drug metabolism, perform a specific CYP450 2D6 inhibition assay to determine if this off-target effect is influencing your results.
-
Counter-Screening: Test this compound against a panel of other GPCRs and ion channels to identify any other unintended interactions. The muscarinic acetylcholine (B1216132) receptor (mAChR) can be used as an initial off-target indicator.[2]
-
Use of Analogs: Consider using a this compound analog with an improved off-target profile, such as compound 15a , which has reduced CYP450 (2D6) inhibition and enhanced stability in liver microsomes.[2]
Summary of this compound and Analog 15a Properties
| Compound | CXCR4 IC50 (Ca2+ flux) | CYP450 (2D6) Inhibition IC50 | Liver Microsome Stability |
| This compound | ~19-33 nM | 320 nM | Unsatisfactory in rodents |
| 15a | 33 nM | Significantly reduced | High |
3. I am observing unexpected cytotoxicity at concentrations where this compound should be active. What could be the cause?
Answer: While this compound generally shows low cytotoxicity (TC50 = 47 μM), observing cell death at lower concentrations could be due to several factors, including the specific cell line used, culture conditions, or the formulation of the compound.[2]
Troubleshooting Steps:
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to determine the precise cytotoxic concentration in your specific cell type.
-
Solubility Issues: this compound has low intestinal permeability, which may be indicative of solubility issues under certain buffer conditions.[2] Ensure the compound is fully dissolved in your media. Consider using a different solvent or a solubility-enhancing excipient.
-
Contamination: Rule out any potential contamination of your cell cultures or this compound stock solution.
4. How do I interpret synergistic or additive effects in co-dosing studies with this compound?
Answer: this compound has shown synergistic activity with the CCR5 inhibitor maraviroc (B1676071) in blocking HIV entry of mixed-tropic viruses.[1] Understanding whether the combined effect is synergistic, additive, or antagonistic is crucial.
Experimental Protocol: Co-Dosing Synergy Analysis
-
Dose-Response Curves: Generate dose-response curves for this compound and the co-dosed drug (e.g., maraviroc) individually.
-
Combination Matrix: Create a matrix of concentrations with varying doses of both drugs.
-
Data Analysis: Analyze the data using the Bliss independence model or the Loewe additivity model. The MacSynergy II program can be used for this analysis.[1]
-
Synergy: The observed effect is greater than the predicted additive effect.
-
Additivity: The observed effect is equal to the predicted additive effect.
-
Antagonism: The observed effect is less than the predicted additive effect.
-
Logical Flow for Synergy Interpretation
Caption: Logic for interpreting co-dosing study results.
5. My data suggests this compound is causing CXCR4 receptor internalization. How can I confirm this mechanism?
Answer: this compound can induce CXCR4 receptor internalization at high concentrations (around 10 μM), which is independent of its blockade of receptor signaling that occurs at much lower concentrations (10-50 nM).[1] It is important to distinguish this from other potential mechanisms.
Experimental Protocol: Receptor Internalization Assay
-
Cell Treatment: Treat CD4+ T cells with varying concentrations of this compound (from nM to μM range) for different time points.
-
Surface Staining: Stain the cells with a fluorescently labeled antibody targeting an extracellular epitope of CXCR4.
-
Flow Cytometry: Analyze the cells using flow cytometry to quantify the mean fluorescence intensity (MFI) of surface CXCR4. A decrease in MFI indicates receptor internalization.
-
Control: Include a negative control (untreated cells) and a positive control (SDF-1α, which also induces CXCR4 internalization). Also, stain for the CD4 receptor as a control; this compound should not affect its surface levels.[3]
CXCR4 Signaling Pathway and this compound Inhibition
Caption: this compound's role in blocking CXCR4 signaling.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
TIQ-15 cytotoxicity and how to mitigate it
Welcome to the technical support center for TIQ-15. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation, with a focus on cytotoxicity and its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel allosteric antagonist of the CXCR4 chemokine receptor.[1][2] Its primary mechanism of action is to block the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to the CXCR4 receptor. This inhibition disrupts downstream signaling pathways, such as Gαi-mediated signaling, which can prevent cellular processes like chemotaxis and cofilin activation.[1][3] this compound has been primarily investigated as an HIV entry inhibitor, as some strains of HIV use CXCR4 as a co-receptor to enter T-cells.[1][2]
Q2: What is the expected level of cytotoxicity for this compound?
This compound generally exhibits low cytotoxicity at its effective concentrations for CXCR4 antagonism.[4] Studies have shown that it is non-toxic to peripheral blood mononuclear cells (PBMCs) and Rev-CEM-GFP-Luc reporter cells at concentrations up to 50 μM.[5][6] The 50% cytotoxic concentration (TC50) has been reported to be 47 μM.[4]
Q3: In which cell lines has the cytotoxicity of this compound been evaluated?
The cytotoxicity of this compound has been assessed in several cell types, including:
-
HEK293 cells[8]
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
One study noted that this compound can inhibit the CYP450 2D6 enzyme with an IC50 of 0.32 μM.[8] While this is more relevant for in vivo applications and drug-drug interactions, high concentrations in vitro could potentially lead to off-target effects contributing to cytotoxicity in cells that express this enzyme.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
Issue 1: Higher than expected cytotoxicity observed in my cell line.
-
Possible Cause 1: Cell line sensitivity. Your specific cell line may be more sensitive to this compound than those reported in the literature.
-
Solution: Perform a dose-response curve to determine the TC50 in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 μM to 100 μM) to identify the cytotoxic range.
-
-
Possible Cause 2: Suboptimal cell culture conditions. Stressed cells due to factors like high passage number, nutrient depletion, or improper seeding density can be more susceptible to drug-induced toxicity.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Use cells with a low passage number and optimize seeding density to avoid confluence or sparseness during the experiment.
-
-
Possible Cause 3: Extended exposure time. Continuous exposure to a compound can lead to increased cytotoxicity.
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause 1: Compound precipitation. this compound, like many small molecules, may precipitate out of solution at high concentrations in cell culture media, leading to variable effective concentrations.
-
Solution: Visually inspect your stock solutions and final dilutions in media for any signs of precipitation. If precipitation is suspected, consider preparing fresh dilutions for each experiment and ensuring the final solvent concentration (e.g., DMSO) is low (typically <0.5%).
-
-
Possible Cause 2: Variability in cell health and seeding.
-
Solution: Standardize your cell culture and seeding procedures. Always ensure cells have high viability (>95%) before seeding and use a consistent seeding density for all experiments.
-
Issue 3: Difficulty in distinguishing between cytotoxic and cytostatic effects.
-
Possible Cause: Some assays, like the MTT or MTS assay, measure metabolic activity, which can be reduced due to cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).
-
Solution: Complement your viability assay with a method that directly counts dead cells or measures markers of apoptosis or necrosis. For example, an Annexin V/Propidium Iodide (PI) flow cytometry assay can differentiate between live, apoptotic, and necrotic cells.[1] This provides a more definitive assessment of cytotoxicity.
-
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's potency and cytotoxicity.
| Parameter | Cell Line/Assay Condition | Value | Reference |
| TC50 (50% Cytotoxic Conc.) | Not specified | 47 μM | [4] |
| Toxicity Threshold | Rev-CEM-GFP-Luc, PBMCs | Non-toxic up to 50 μM | [5] |
| IC50 (CXCR4 Ca2+ flux) | CCRF-CEM cells | 3 nM | [4] |
| IC50 (HIV-1IIIB in MAGI cells) | MAGI cells | 5 nM | [4] |
| IC50 (SDF-1α-induced cAMP reduction) | Not specified | 41 nM | [3] |
| IC50 (CYP450 2D6 inhibition) | In vitro enzyme assay | 0.32 μM | [8] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using an MTS Assay
This protocol provides a general framework for assessing cell viability based on the reduction of a tetrazolium salt (MTS) by metabolically active cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 μL per 100 μL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of your cell line.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
Protocol 2: Assessment of Apoptosis by Annexin V/PI Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[1][9][10]
Materials:
-
This compound treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
After treatment with this compound for the desired duration, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.
-
Transfer 100 μL of the cell suspension to a flow cytometry tube.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes included with late apoptotic)
-
Visualizations
Signaling Pathway
This compound functions by antagonizing the CXCR4 receptor, thereby inhibiting the downstream signaling cascade initiated by its ligand, CXCL12.
Caption: this compound blocks the CXCL12/CXCR4 signaling axis.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 4. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TIQ-15 Resistance in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies with the novel tyrosine kinase inhibitor, TIQ-15. Our focus is on understanding and overcoming acquired resistance to ensure the continued efficacy of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Hypothetical Kinase (HK) signaling pathway. In sensitive cancer cell lines, this compound competitively binds to the ATP-binding pocket of the HK protein, preventing its phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades. This inhibition ultimately leads to cell cycle arrest and apoptosis.
Q2: We are observing a decrease in this compound efficacy in our long-term cell culture models. What are the common mechanisms of acquired resistance?
Long-term exposure to this compound can lead to the development of acquired resistance through two primary mechanisms:
-
Gatekeeper Mutations: The most frequently observed resistance mechanism is the acquisition of a point mutation in the kinase domain of the HK protein, specifically the T790M mutation. This "gatekeeper" mutation sterically hinders the binding of this compound to the ATP-binding pocket, reducing the drug's inhibitory activity.
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the this compound-mediated inhibition of the HK pathway. A common bypass mechanism is the activation of the Parallel Kinase (PK) pathway, which can reactivate downstream signaling effectors, such as AKT and ERK, promoting cell survival and proliferation despite the presence of this compound.
Q3: How can we experimentally confirm the mechanism of resistance in our cell lines?
To determine the underlying cause of this compound resistance in your experimental models, we recommend a multi-step approach:
-
Sequence Analysis: Perform Sanger or next-generation sequencing of the HK kinase domain to identify the presence of the T790M gatekeeper mutation.
-
Phospho-protein Analysis: Use Western blotting or phospho-proteomic arrays to assess the activation status of key signaling proteins in both the HK and potential bypass pathways (e.g., PK, AKT, ERK). Increased phosphorylation of PK, AKT, or ERK in the presence of this compound is indicative of bypass pathway activation.
Troubleshooting Guides
Issue 1: Gradual loss of this compound sensitivity in a previously sensitive cell line.
-
Possible Cause: Emergence of a resistant subclone harboring the HK T790M mutation.
-
Troubleshooting Steps:
-
Confirm IC50 Shift: Perform a dose-response assay to quantify the change in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive line.
-
Sequence for T790M: Isolate genomic DNA from both sensitive and resistant cell populations and sequence the HK kinase domain to detect the T790M mutation.
-
Consider a Second-Generation Inhibitor: If the T790M mutation is confirmed, consider treating the resistant cells with a second-generation HK inhibitor designed to be effective against this specific mutation.
-
Issue 2: Maintained inhibition of the HK pathway but continued cell proliferation.
-
Possible Cause: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Verify HK Inhibition: Confirm that this compound is still effectively inhibiting the phosphorylation of HK and its immediate downstream targets in the resistant cells via Western blot.
-
Probe for Bypass Pathway Activation: Analyze the phosphorylation status of key nodes in known bypass pathways, such as PK, AKT, and ERK. A significant increase in the phosphorylation of these proteins in the resistant line suggests bypass activation.
-
Combination Therapy: If bypass activation is confirmed, consider a combination therapy approach. Co-administer this compound with an inhibitor targeting the activated bypass pathway (e.g., a PK inhibitor).
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Line | This compound Sensitive | 10 | - |
| Resistant Line A | Acquired Resistance | 500 | 50 |
| Resistant Line B | Acquired Resistance | 120 | 12 |
Table 2: Molecular Characterization of this compound Resistant Cell Lines
| Cell Line | HK T790M Mutation Status | p-PK (fold change) | p-AKT (fold change) | p-ERK (fold change) |
| Parental Line | Negative | 1.0 | 1.0 | 1.0 |
| Resistant Line A | Positive | 1.2 | 1.1 | 1.3 |
| Resistant Line B | Negative | 8.5 | 7.9 | 6.8 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Resazurin-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours.
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 4 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of HK, PK, AKT, and ERK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: Primary mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
Technical Support Center: TIQ-15 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of TIQ-15.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of a new batch of this compound?
A1: For comprehensive purity assessment of this compound, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying purity and detecting impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) should be used for identity confirmation and to detect impurities that may not have a UV chromophore.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[4]
Q2: What is the expected appearance of this compound?
A2: this compound is a small molecule, and in its solid form, it is typically a crystalline or amorphous powder. The color should be consistent from batch to batch. Any significant deviation in color or appearance (e.g., discoloration, clumping) may indicate potential degradation or contamination.
Q3: How should I prepare this compound for analysis by HPLC or LC-MS?
A3: this compound should be accurately weighed and dissolved in a high-purity solvent in which it is freely soluble. Whenever possible, the sample should be dissolved in the mobile phase to be used for the analysis to avoid peak distortion. If a different solvent is used, it should be of lower eluotropic strength than the mobile phase. The concentration should be within the linear range of the detector. It is also good practice to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the system.
Q4: My ¹H NMR spectrum of this compound shows broad peaks. What could be the cause?
A4: Broad peaks in an NMR spectrum can arise from several factors.[5][6] Common causes include poor shimming of the spectrometer, high sample concentration leading to viscosity issues, or the presence of paramagnetic impurities.[6] For complex molecules like this compound, chemical exchange between different conformations on the NMR timescale can also lead to peak broadening.[6] Running the experiment at a higher temperature might help to sharpen the signals.[5]
Q5: I am observing batch-to-batch variability in the biological activity of this compound. Could this be related to purity?
A5: Yes, significant batch-to-batch variability in biological activity is often linked to inconsistencies in purity and impurity profiles. Even small amounts of impurities can have off-target effects or interfere with the primary mechanism of action. A thorough analytical characterization of each batch is essential to ensure consistency. It is important to quantify the purity of each batch and identify any new or elevated impurities.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the quality control of this compound using HPLC, LC-MS, and NMR.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction with active silanols on the column.[7] - Wrong mobile phase pH.[7] - Column overload. | - Use a high-purity silica (B1680970) column or an end-capped column. - Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically pH 2-4 for basic compounds).[7] - Reduce the amount of sample injected.[7][8] |
| Peak Fronting | - Sample solvent stronger than the mobile phase.[8] - Column overload. | - Dissolve the sample in the initial mobile phase.[8] - Reduce the injection volume or sample concentration.[8] |
| Shifting Retention Times | - Change in mobile phase composition.[9] - Fluctuation in column temperature.[9] - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.[9] - Use a column oven to maintain a constant temperature.[9] - Replace the column if it has exceeded its lifetime.[8] |
| Ghost Peaks | - Late elution from a previous injection. - Contamination in the mobile phase or system.[10] - Carryover from the autosampler.[11] | - Increase the run time or flush the column with a strong solvent between runs.[9] - Use high-purity solvents and freshly prepared mobile phase. - Clean the autosampler injection port and syringe.[11] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit). - Buffer precipitation.[7] | - Replace the guard column or in-line filter.[8] - Reverse flush the column (if recommended by the manufacturer). - Ensure the buffer is soluble in the mobile phase composition.[7] |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Ionization | - Suboptimal ion source settings (e.g., temperature, gas flow). - Ion suppression from the matrix or mobile phase additives.[3] - Incorrect mobile phase pH for the analyte. | - Optimize ion source parameters. - Modify the chromatographic method to separate the analyte from interfering matrix components. - Adjust the mobile phase pH to promote ionization of this compound.[2] |
| High Background Noise | - Contamination from solvents, glassware, or the sample itself.[10] - Column bleed. | - Use high-purity LC-MS grade solvents.[10] - Clean the ion source.[10] - Use a column with low bleed characteristics. |
| Mass Inaccuracy | - The instrument needs calibration. | - Calibrate the mass spectrometer regularly using the manufacturer's recommended standards.[10] |
| Sample Carryover | - Adsorption of the analyte to surfaces in the autosampler or column.[11] | - Use a stronger wash solvent in the autosampler.[11] - Inject blank runs between samples to check for carryover.[11] |
NMR Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | - Insufficient number of scans. - Low sample concentration. - Incorrect pulse width or relaxation delay. | - Increase the number of scans. - Prepare a more concentrated sample, if solubility allows. - Ensure the relaxation delay (d1) is adequate (typically 5 times the longest T1). |
| Overlapping Peaks | - Insufficient magnetic field strength. - Inappropriate solvent.[5] | - Use a higher field NMR spectrometer if available. - Try a different deuterated solvent (e.g., benzene-d6, acetone-d6) as it can alter chemical shifts.[5] |
| Inaccurate Integration | - Incomplete relaxation between pulses. - Poor phasing or baseline correction. | - Increase the relaxation delay. - Carefully phase the spectrum and perform baseline correction before integration. |
| Presence of Solvent Impurities | - Residual solvent from synthesis or purification (e.g., ethyl acetate (B1210297), dichloromethane).[5] | - Dry the sample under high vacuum for an extended period. - If a solvent like ethyl acetate is persistent, it can sometimes be removed by dissolving the sample in dichloromethane (B109758) and re-evaporating.[5] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile. Filter through a 0.22 µm syringe filter.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation of this compound by LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
-
Chromatographic Conditions: Use the same column and mobile phase conditions as in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Note: These are starting parameters and should be optimized for this compound.
-
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Data Analysis: Confirm the identity of this compound by comparing the observed mass of the main peak with the calculated exact mass of the protonated molecule [M+H]⁺.
Protocol 3: Structural Confirmation of this compound by ¹H NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition Parameters:
-
Experiment: Standard ¹H NMR.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time: ~4 seconds.
-
Pulse Width: Calibrated 90° pulse.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integrations of the signals to confirm that the spectrum is consistent with the known structure of this compound.
Visualizations
Caption: A typical quality control workflow for a new batch of this compound.
Caption: Conceptual signaling pathway showing this compound's antagonistic action on the CXCR4 receptor.[12][13][14]
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. zefsci.com [zefsci.com]
- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 14. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TIQ-15, a potent allosteric antagonist of the CXCR4 receptor. The information is tailored for researchers, scientists, and drug development professionals to address common pitfalls and ensure experimental success.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule antagonist of the CXCR4 receptor, a G protein-coupled receptor (GPCR).[1][2][3] It belongs to the tetrahydroisoquinoline class of compounds.[1][4] this compound functions as an allosteric antagonist, meaning it binds to a site on the CXCR4 receptor distinct from the binding site of the natural ligand, CXCL12 (also known as SDF-1α).[1][5] This binding prevents the conformational changes in the receptor necessary for signaling, thereby blocking downstream pathways.[1] Its primary mechanism is the inhibition of CXCR4-mediated signaling, which plays a crucial role in various biological processes, including HIV entry, cell migration (chemotaxis), and calcium mobilization.[1][6][7]
2. What are the key applications of this compound in research?
This compound is primarily used in studies related to:
-
HIV-1 Entry: As CXCR4 is a major co-receptor for T-tropic (X4) strains of HIV-1, this compound is used to block viral entry into host cells.[1][5][8]
-
Cancer Biology: The CXCR4/CXCL12 axis is implicated in tumor growth, metastasis, and angiogenesis. This compound can be used to investigate the role of this pathway in various cancers.[6]
-
Inflammation and Immunology: CXCR4 is involved in the trafficking of immune cells. This compound is a tool to study inflammatory processes and immune responses mediated by this receptor.[9]
-
Stem Cell Mobilization: The CXCR4/CXCL12 interaction is critical for the retention of hematopoietic stem cells in the bone marrow. Antagonists like this compound can be studied for their potential to mobilize these cells into the peripheral blood.[10]
3. How should I dissolve and store this compound?
For optimal results and to avoid compound degradation, follow these guidelines:
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[2] It also has good aqueous solubility (>100 μg/mL) at a physiological pH of 7.4.[6][10]
-
Storage of Solid Compound: Store the solid form of this compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[11]
-
Storage of Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C.[11][12]
4. What are the known off-target effects and cytotoxicity of this compound?
While this compound is a selective CXCR4 antagonist, it's important to be aware of potential off-target effects and cytotoxicity:
-
CYP450 Inhibition: this compound has been shown to inhibit the cytochrome P450 enzyme 2D6 (CYP2D6) with an IC50 of 0.32 μM.[3][6] This could be a consideration in experiments involving metabolic studies or in combination with other drugs.
-
Cytotoxicity: this compound has demonstrated low cytotoxicity in various cell lines. For instance, in Rev-CEM-GFP-Luc cells, it was non-toxic at concentrations up to 50 μM.[1] Another study reported a 50% cytotoxic concentration (TC50) of 47 μM.[6] However, it is always recommended to determine the cytotoxicity of this compound in your specific cell model and experimental conditions.
Troubleshooting Guides
General Experimental Pitfalls
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Cell health and passage number variability. | Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before starting the experiment. |
| Reagent preparation and storage inconsistencies. | Prepare fresh reagents whenever possible. Aliquot and store this compound stock solutions properly to avoid degradation. | |
| Variations in incubation times and temperatures. | Strictly adhere to the optimized protocol for all experimental steps. | |
| Low or no antagonist activity | Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your assay. |
| Degradation of this compound. | Use a fresh aliquot of this compound. Verify the integrity of the compound if degradation is suspected. | |
| Issues with the agonist (e.g., CXCL12/SDF-1α). | Confirm the activity and concentration of your agonist. |
Assay-Specific Troubleshooting
HIV Entry Assays
| Problem | Potential Cause | Recommended Solution |
| Incomplete inhibition of viral entry | Use of a dual-tropic or CCR5-tropic HIV-1 strain. | Confirm the co-receptor tropism of your viral strain. This compound is specific for CXCR4-using viruses. For dual-tropic strains, consider co-administration with a CCR5 antagonist like maraviroc.[1] |
| Suboptimal concentration of this compound. | Optimize the this compound concentration to achieve complete inhibition. | |
| High background signal | Non-specific binding of detection antibodies or reagents. | Include appropriate controls (e.g., cells only, virus only) to determine the source of the background. Optimize washing steps. |
Chemotaxis Assays
| Problem | Potential Cause | Recommended Solution |
| High background cell migration (in the absence of chemoattractant) | Cell health issues leading to random migration. | Ensure cells are healthy and not overly confluent. |
| Presence of serum or other chemoattractants in the assay medium. | Perform the assay in serum-free or reduced-serum medium.[12] | |
| Low chemotactic response to agonist | Suboptimal agonist concentration. | Perform a dose-response curve for your chemoattractant (e.g., CXCL12) to determine the optimal concentration.[12] |
| Low CXCR4 expression on cells. | Verify CXCR4 expression on your cells using flow cytometry. |
Calcium Flux Assays
| Problem | Potential Cause | Recommended Solution |
| High baseline calcium levels | Cell stress or damage during handling. | Handle cells gently and avoid harsh pipetting. Allow cells to equilibrate at the appropriate temperature before starting the assay. |
| Autofluorescence of the compound or cells. | Run a control with this compound alone to check for autofluorescence. | |
| No or weak calcium signal upon agonist stimulation | Insufficient loading of the calcium indicator dye. | Optimize the concentration of the calcium indicator dye and the loading time. |
| Low CXCR4 expression. | Confirm CXCR4 expression on the cell surface. |
Quantitative Data Summary
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Assay | Reference |
| CXCR4 Antagonism | |||
| IC50 (Ca2+ flux) | 6 nM | CXCR4 Ca2+ flux assay | [3] |
| IC50 (HIV-1 entry) | 13 nM | Rev-CEM-GFP-Luc reporter cells | [1] |
| IC50 (125I-SDF binding) | 112 nM | Radioligand binding assay | [1] |
| IC50 (β-arrestin recruitment) | 19 nM | β-arrestin recruitment assay | [1] |
| IC50 (cAMP production) | 41 nM | cAMP assay | [1] |
| IC50 (Chemotaxis) | 176 nM | T cell migration assay | [1] |
| Off-Target Activity | |||
| IC50 (CYP2D6 inhibition) | 0.32 μM | CYP450 inhibition assay | [3][6] |
| Cytotoxicity | |||
| TC50 | 47 μM | Cytotoxicity assay | [6] |
| Non-toxic concentration | Up to 50 μM | Rev-CEM-GFP-Luc cells | [1] |
Experimental Protocols
HIV-1 Entry Assay (Pseudovirus-based)
This protocol is adapted from studies characterizing this compound's anti-HIV activity.[1][13]
Materials:
-
Target cells (e.g., Rev-CEM-GFP-Luc reporter cell line)
-
HIV-1 pseudovirus (CXCR4-tropic, e.g., NL4-3)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well culture plates
-
Flow cytometer or luciferase assay system
Methodology:
-
Cell Plating: Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pretreat the cells with various concentrations of this compound (e.g., from 10 μM to 25.6 pM in a 5-fold dilution series) or DMSO as a vehicle control for 1 hour at 37°C.[7]
-
Viral Infection: Add the HIV-1 pseudovirus to the wells. The amount of virus should be optimized beforehand to give a readable signal.
-
Incubation: Incubate the plates for 2 hours at 37°C to allow for viral entry.
-
Wash and Culture: Gently wash the cells to remove the virus and compound. Add fresh complete medium and culture for 48-72 hours.[7]
-
Readout: Quantify the extent of viral entry by measuring the reporter gene expression (e.g., GFP via flow cytometry or luciferase activity).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Chemotaxis Assay (Transwell-based)
This protocol is a standard method for assessing the effect of CXCR4 antagonists on cell migration.[7][14][15]
Materials:
-
CXCR4-expressing cells (e.g., primary CD4+ T cells, Jurkat cells)
-
Chemoattractant (CXCL12/SDF-1α)
-
This compound stock solution
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well or 96-well plates
-
Assay medium (serum-free or low-serum)
-
Cell counting solution (e.g., Calcein AM) or a method for cell quantification
Methodology:
-
Preparation of Chemoattractant: Add the chemoattractant (e.g., 50 nM CXCL12) to the lower chamber of the plate in assay medium. Add assay medium alone to control wells.
-
Cell Preparation: Resuspend the cells in assay medium. In a separate tube, pre-incubate the cells with different concentrations of this compound or DMSO for 1 hour at 37°C.[7]
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period optimized for your cell type (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by pre-labeling the cells with a dye like Calcein AM and reading the fluorescence in the bottom well.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration compared to the control and determine the IC50 value.
Visualizations
Caption: CXCR4 signaling pathway and its inhibition by this compound.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 8. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. timothyspringer.org [timothyspringer.org]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TIQ-15 and AMD3100 in CXCR4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent CXCR4 antagonists, TIQ-15 and AMD3100 (also known as Plerixafor). Both molecules are significant in research and clinical settings for their ability to modulate the CXCR4/CXCL12 signaling axis, which is implicated in a variety of physiological and pathological processes, including HIV entry, cancer metastasis, and hematopoietic stem cell mobilization. This comparison is supported by experimental data to aid in the selection of the appropriate antagonist for specific research and development needs.
Mechanism of Action
Both this compound and AMD3100 are antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] They function by binding to CXCR4 and preventing its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[3] This blockage inhibits downstream signaling pathways crucial for cell migration, proliferation, and survival. While both are CXCR4 antagonists, this compound is described as a novel allosteric antagonist.[4][5] AMD3100, on the other hand, is a bicyclam molecule that reversibly binds to CXCR4.[3][6]
Efficacy Comparison: Quantitative Data
The following table summarizes the reported efficacy of this compound and AMD3100 in various in vitro assays. The data highlights the potent activity of both compounds, with this compound demonstrating notably higher potency in several key functional assays.
| Assay Type | This compound IC50 | AMD3100 IC50 | Reference(s) |
| CXCR4-mediated HIV-1 Entry | 13 nM | In the 1-10 nM range for HIV inhibition | [2][4] |
| SDF-1α/Forskolin-induced cAMP Production | 41 nM | 347 nM | [5] |
| CXCL12-mediated Calcium Flux | 5-10 nM | Not explicitly stated in direct comparison | [7][8] |
| 125I-SDF-1α Binding | 112 nM | Not explicitly stated in direct comparison | [7] |
| β-arrestin Recruitment Inhibition | 19 nM | Not explicitly stated in direct comparison | [7] |
| SDF-1α-mediated Chemotaxis | 176 nM | Not explicitly stated in direct comparison | [7] |
| NefM1-induced Mitochondrial Depolarization | 1 nM | 474 nM | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow for evaluating these antagonists, the following diagrams are provided.
Caption: CXCR4 Signaling Pathway and Antagonist Intervention.
Caption: General Experimental Workflow for Efficacy Testing.
Detailed Experimental Protocols
The following are summaries of methodologies for key experiments cited in the comparison.
cAMP Production Assay
This assay measures the inhibition of SDF-1α-induced reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Line: CXCR4-Glo™ cells.
-
Protocol:
-
Cells are stimulated with 1 μM forskolin (B1673556) to induce cAMP production.[5]
-
Simultaneously, cells are co-treated with 28 nM of SDF-1α and varying concentrations of either this compound or AMD3100.[5]
-
Luminescence, which is inversely proportional to cAMP levels, is measured.
-
IC50 values are calculated based on the dose-dependent inhibition of the SDF-1α effect.[5]
-
Calcium Flux Assay
This assay measures the ability of the antagonists to block SDF-1α-induced intracellular calcium mobilization.
-
Cell Line: CCRF-CEM cells (a T-lymphoblast cell line).
-
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of this compound or AMD3100.
-
SDF-1α (CXCL12) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal.
-
The IC50 value is determined as the concentration of the antagonist that causes a 50% inhibition of the maximal calcium flux induced by SDF-1α.[8]
-
HIV-1 Entry Assay
This assay evaluates the ability of the compounds to block the entry of CXCR4-tropic HIV-1 into target cells.
-
Cell Line: Rev-CEM-GFP-Luc reporter cells or CEM-SS cells.[5]
-
Protocol:
-
Target cells are pre-treated with various concentrations of this compound or AMD3100 for 1 hour at 37°C.[5][9]
-
Cells are then infected with a CXCR4-tropic HIV-1 strain (e.g., NL4-3).[5][9]
-
After a 2-hour infection period, the cells are washed and cultured for 48-72 hours.[5][9]
-
Infection levels are quantified by measuring reporter gene expression (e.g., GFP via flow cytometry or luciferase activity) or by using a BlaM-Vpr-based entry assay.[5][10]
-
The IC50 is calculated as the concentration of the compound that inhibits viral entry by 50%.
-
Chemotaxis Assay
This assay assesses the inhibition of SDF-1α-induced cell migration.
-
Cells: Resting CD4+ T cells.[9]
-
Protocol:
-
Cells are pre-treated with a range of concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.[9]
-
The treated cells are placed in the upper chamber of a trans-well plate.
-
The lower chamber contains media with 50 nM SDF-1α as a chemoattractant.[9]
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
The results are expressed as the relative percentage of migrating cells, and the IC50 is determined.[9]
-
Clinical and Preclinical Significance
AMD3100 (Plerixafor) is an FDA-approved drug for mobilizing hematopoietic stem cells in patients with non-Hodgkin's lymphoma and multiple myeloma.[3][11] Its clinical utility is well-established in this context.[2][12] It has also been investigated for its potential in treating various cancers by sensitizing cancer cells to chemotherapy.[2][13][14]
This compound is a more recently described compound that has shown potent anti-HIV activity, particularly against CXCR4-tropic viruses.[4][5] Its high potency and potential for synergistic activity with other antiretroviral drugs, such as the CCR5 antagonist maraviroc, make it a promising candidate for further development in HIV therapeutics.[4] Additionally, this compound has demonstrated efficacy in blocking SDF-1α/CXCR4-mediated signaling, suggesting potential applications in cancer and other diseases where this axis is dysregulated.[5][7]
Conclusion
Both this compound and AMD3100 are effective CXCR4 antagonists with distinct profiles. AMD3100 has a proven clinical track record in stem cell mobilization. This compound, based on the available preclinical data, exhibits superior potency in several in vitro functional assays, particularly in inhibiting HIV entry and CXCR4-mediated signaling events. The choice between these two compounds will depend on the specific application, with this compound showing significant promise for indications requiring high-potency CXCR4 antagonism, such as HIV treatment, while AMD3100 remains a standard for hematopoietic stem cell mobilization. Further in vivo and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 6. AMD3100, a small molecule inhibitor of HIV-1 entry via the CXCR4 co-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase III prospective randomized double-blind placebo-controlled trial of plerixafor plus granulocyte colony-stimulating factor compared with placebo plus granulocyte colony-stimulating factor for autologous stem-cell mobilization and transplantation for patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plerixafor: AMD 3100, AMD3100, JM 3100, SDZ SID 791 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plerixafor (AMD3100) induces prolonged mobilization of acute lymphoblastic leukemia cells and increases the proportion of cycling cells in the blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMD3100/Plerixafor overcomes immune inhibition by the CXCL12–KRT19 coating on pancreatic and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CXCR4 Antagonists: TIQ-15 versus Plerixafor
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) has emerged as a pivotal therapeutic target in a multitude of pathological conditions, including HIV-1 infection, cancer metastasis, and autoimmune diseases. The strategic blockade of the CXCR4/CXCL12 signaling axis has spurred the development of various antagonists. This guide provides an objective, data-driven comparison of a novel allosteric antagonist, TIQ-15, and the well-established competitive antagonist, Plerixafor (B1678892) (also known as AMD3100).
Introduction to this compound and Plerixafor
This compound is a novel, potent, and orally bioavailable small-molecule allosteric antagonist of CXCR4.[1][2] Primarily investigated for its anti-HIV-1 activity, this compound has demonstrated significant potential in blocking CXCR4-mediated viral entry.[1][3] Its unique allosteric binding mode suggests a different mechanism of action compared to classical competitive antagonists.[1][4]
Plerixafor (AMD3100) is a first-in-class, FDA-approved CXCR4 antagonist.[5] It functions as a reversible and selective competitive inhibitor of the CXCR4 receptor, effectively blocking the binding of its cognate ligand, CXCL12 (SDF-1α).[5][6] Plerixafor is clinically used in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells (HSCs) for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[5][7] Its role in oncology extends to preclinical and clinical investigations aimed at inhibiting tumor growth and metastasis.[8][9]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the reported in vitro activities of this compound and Plerixafor across various functional assays. It is important to note that direct head-to-head studies, particularly in cancer cell lines, are limited for this compound. The data presented is compiled from independent studies.
Table 1: Inhibition of CXCR4-Mediated Calcium Flux
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | - | 3 | [10] |
| Plerixafor (AMD3100) | Various | ~44 | [9] |
Table 2: Inhibition of CXCL12-Induced Chemotaxis
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | - | - | [1] |
| Plerixafor (AMD3100) | SW480 | ~10-1000 ng/mL | [9] |
Table 3: Inhibition of CXCR4-Mediated Signaling and HIV-1 Entry
| Compound | Assay | IC50 (nM) | Reference |
| This compound | HIV-1 Entry (X4-tropic) | 13 | [1][3] |
| cAMP Production | 19 | [10] | |
| β-arrestin Recruitment | 15 | [10] | |
| Plerixafor (AMD3100) | HIV-1 Replication | - | [11] |
Mechanism of Action and Binding Sites
This compound is characterized as an allosteric antagonist, suggesting it binds to a site on the CXCR4 receptor distinct from the CXCL12 binding pocket.[1][2] Mutational studies indicate that this compound's binding is influenced by residues within the CVX15 peptide binding subpocket of CXCR4.[4] This allosteric mechanism may offer a different pharmacological profile and potential advantages in overcoming resistance mechanisms associated with the orthosteric site.
Plerixafor acts as a classical competitive antagonist, directly competing with CXCL12 for binding to CXCR4.[6] Its binding site is located within the transmembrane domain of the receptor.[12] This direct competition effectively blocks the initiation of downstream signaling cascades.
In Vivo Studies
This compound: Preclinical in vivo efficacy studies of this compound in rodent models have been challenging due to its unsatisfactory metabolic stability in rodent liver microsomes. However, a newer analog, 15a, has shown improved stability, suggesting potential for future in vivo investigations.[10]
Plerixafor: Extensive in vivo studies have demonstrated Plerixafor's efficacy in mobilizing hematopoietic stem cells in both preclinical models and human clinical trials.[7][13][14][15] In oncology, Plerixafor has been shown to mobilize leukemia cells from the bone marrow into the peripheral blood in mouse models, potentially sensitizing them to chemotherapy.[8][16]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: CXCR4 Signaling Pathway upon CXCL12 binding.
Caption: Experimental workflow for a calcium flux assay.
Caption: Experimental workflow for a chemotaxis assay.
Experimental Protocols
Calcium Flux Assay
Objective: To measure the ability of an antagonist to block the transient increase in intracellular calcium concentration induced by CXCL12.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, U87-CD4-CXCR4)
-
Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CXCL12
-
This compound or Plerixafor
-
Fluorescence microplate reader (e.g., FLIPR) or flow cytometer
Procedure:
-
Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye. Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark.[17][18]
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.[17]
-
Compound Addition: Add varying concentrations of this compound or Plerixafor to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a solution of CXCL12 into the wells to stimulate the cells and immediately begin kinetic measurement of fluorescence intensity over time.[19]
-
Data Analysis: The change in fluorescence is calculated relative to the baseline. The peak fluorescence response is used to determine the dose-dependent inhibition by the antagonist and to calculate the IC50 value.
Chemotaxis Assay (Transwell)
Objective: To assess the ability of an antagonist to inhibit the directional migration of cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells
-
Transwell inserts (e.g., 5 or 8 µm pore size)
-
24-well plates
-
Chemotaxis buffer (e.g., serum-free RPMI with 0.5% BSA)
-
CXCL12
-
This compound or Plerixafor
-
Staining solution (e.g., Crystal Violet or Calcein AM)
Procedure:
-
Setup: Add chemotaxis buffer containing CXCL12 to the lower chambers of the 24-well plate.
-
Cell Preparation: Resuspend CXCR4-expressing cells in chemotaxis buffer. Pre-incubate the cells with various concentrations of this compound or Plerixafor for 30-60 minutes.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for cell migration.[20]
-
Quantification:
-
Remove the inserts and wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane with Crystal Violet.
-
Elute the dye and measure the absorbance, or count the stained cells under a microscope.
-
Alternatively, use a fluorescent dye like Calcein AM to pre-label the cells and measure the fluorescence of the migrated cells.
-
-
Data Analysis: Compare the number of migrated cells in the presence of the antagonist to the control (CXCL12 alone) to determine the percentage of inhibition.
β-Arrestin Recruitment Assay
Objective: To measure the ability of an antagonist to block the recruitment of β-arrestin to the activated CXCR4 receptor.
Materials:
-
Cells engineered to express a tagged CXCR4 and a tagged β-arrestin (e.g., using PathHunter® eXpress assay from Eurofins DiscoverX).[21]
-
CXCL12
-
This compound or Plerixafor
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
Procedure:
-
Cell Plating: Plate the engineered cells in a white-walled, clear-bottom 96-well or 384-well plate.
-
Compound Addition: Add varying concentrations of this compound or Plerixafor to the cells.
-
Agonist Stimulation: Add CXCL12 to stimulate the recruitment of β-arrestin to CXCR4.
-
Incubation: Incubate the plate according to the manufacturer's protocol to allow for signal development.
-
Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: The signal generated is proportional to the amount of β-arrestin recruited. Calculate the dose-dependent inhibition by the antagonist to determine the IC50 value.
Conclusion
Both this compound and Plerixafor are potent CXCR4 antagonists, but they exhibit distinct mechanisms of action. Plerixafor is a well-established competitive antagonist with proven clinical efficacy in stem cell mobilization and is under investigation for various oncology indications. This compound is a promising novel allosteric antagonist with high potency, primarily characterized in the context of anti-HIV research. Its unique binding mode may offer therapeutic advantages. Further head-to-head comparative studies, especially in preclinical cancer models, are warranted to fully elucidate the relative therapeutic potential of these two classes of CXCR4 inhibitors. This guide provides a foundational comparison based on the current scientific literature to aid researchers in selecting the appropriate antagonist for their specific research needs.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline CXCR4 Antagonists Adopt a Hybrid Binding Mode within the Peptide Subpocket of the CXCR4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on the use of the CXCR4 antagonist plerixafor (AMD3100, Mozobil™) and potential of other CXCR4 antagonists as stem cell mobilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. The CXCR4 antagonist plerixafor is a potential therapy for myelokathexis, WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of the CXCR4 Antagonist Plerixafor in Combination With High-Dose Cytarabine and Etoposide in Children With Relapsed or Refractory Acute Leukemias or Myelodysplastic Syndrome: A Pediatric Oncology Experimental Therapeutics Investigators’ Consortium Study (POE 10-03) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-dose MGTA-145/plerixafor leads to efficient mobilization and in vivo transduction of HSCs with thalassemia correction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single-dose MGTA-145/plerixafor leads to efficient mobilization and in vivo transduction of HSCs with thalassemia correction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Plerixafor (AMD3100) induces prolonged mobilization of acute lymphoblastic leukemia cells and increases the proportion of cycling cells in the blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. PathHunter® eXpress mCXCR4 U2OS β-Arrestin GPCR Assay [discoverx.com]
Validating the Specificity of TIQ-15 for the CXCR4 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CXCR4 antagonist TIQ-15 with other alternatives, supported by experimental data. The following sections detail the in vitro efficacy of this compound, its off-target profile, and the methodologies for key validation experiments.
The C-X-C chemokine receptor type 4 (CXCR4) is a well-validated therapeutic target for a range of diseases, including HIV-1 entry, cancer metastasis, and inflammatory conditions.[1][2] The development of specific antagonists for CXCR4 is a significant area of research. This guide focuses on this compound, a novel allosteric antagonist of CXCR4, and compares its specificity and potency with other known CXCR4 inhibitors.[3][4]
Comparative In Vitro Efficacy of CXCR4 Antagonists
The inhibitory activity of this compound and other CXCR4 antagonists has been quantified across various functional assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.
| Compound | HIV Entry (X4-tropic) IC50 (nM) | Calcium Flux IC50 (nM) | cAMP Inhibition IC50 (nM) | Chemotaxis IC50 (nM) | 125I-SDF-1α Binding IC50 (nM) | β-Arrestin Recruitment IC50 (nM) |
| This compound | 13[5][6] | 3 - 10[4][7] | 19 - 41[6][7] | 176[6] | 112[4][8] | 15[7] |
| AMD3100 (Plerixafor) | 1-10[3] | 572[9] | 347[6] | 51[9] | 245 - 651[3][9] | 29[10] |
| IT1t | 7[11] | 1.1 - 23.1[2][11] | - | 100[11] | 2.1 - 8.0[2][12] | - |
| Maraviroc (CCR5 Antagonist) | N/A (CCR5-tropic) | Not active against CXCR4 | Not active against CXCR4 | Not active against CXCR4 | Not active against CXCR4 | Not active against CXCR4 |
Off-Target Profile
An essential aspect of validating a drug candidate is assessing its specificity. Off-target effects can lead to undesirable side effects.
| Compound | Off-Target | IC50 (µM) |
| This compound | CYP450 2D6 | 0.32[1] |
| AMD3100 (Plerixafor) | hERG ion channel | >10[13] |
| Maraviroc | Major human liver CYP enzymes | >30[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Principle: CXCR4-expressing cells are incubated with a fixed concentration of radiolabeled CXCL12 (e.g., ¹²⁵I-SDF-1α) and varying concentrations of the test compound. The amount of radioactivity bound to the cells is inversely proportional to the affinity and concentration of the test compound.
Protocol:
-
Cell Preparation: Culture and harvest a cell line endogenously or recombinantly expressing CXCR4 (e.g., CEM, Jurkat, or HEK293 cells). Wash the cells with binding buffer (e.g., Tris-HCl with BSA, MgCl₂, and CaCl₂).
-
Assay Setup: In a 96-well filter plate, add the cell suspension, ¹²⁵I-SDF-1α, and serial dilutions of the test compound (e.g., this compound). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled CXCL12).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Washing: Wash the wells with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Calcium Mobilization Assay
Activation of CXCR4 by its ligand CXCL12 leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures the ability of an antagonist to block this response.
Principle: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). The change in fluorescence upon stimulation with CXCL12 in the presence or absence of the test compound is measured.
Protocol:
-
Cell Preparation: Load CXCR4-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Assay Setup: Add the dye-loaded cells to a 96-well plate. Add serial dilutions of the test compound and incubate for a short period.
-
Stimulation: Add a pre-determined concentration of CXCL12 to stimulate calcium flux.
-
Detection: Immediately measure the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Principle: CXCR4-expressing cells are placed in the upper chamber of a transwell plate, separated from the lower chamber by a porous membrane. The lower chamber contains CXCL12, creating a chemotactic gradient. The number of cells that migrate to the lower chamber is quantified.
Protocol:
-
Cell Preparation: Resuspend CXCR4-expressing cells in a serum-free medium.
-
Assay Setup: Add the cell suspension to the upper chamber of the transwell plate. If testing an antagonist, pre-incubate the cells with the compound. Fill the lower chamber with a medium containing CXCL12.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface with a dye (e.g., crystal violet) and count them under a microscope or lyse the stained cells and measure the absorbance.
-
Data Analysis: Calculate the percentage of inhibition of cell migration at each concentration of the test compound and determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key pathways and experimental processes.
Caption: CXCR4 Signaling Pathway and this compound Inhibition.
Caption: Competitive Binding Assay Workflow.
Caption: Chemotaxis Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
TIQ-15: A Highly Selective CXCR4 Antagonist with Minimal Cross-Reactivity Across Other Chemokine Receptors
TIQ-15, a potent antagonist of the C-X-C chemokine receptor 4 (CXCR4), demonstrates a high degree of selectivity with negligible interaction observed with other chemokine receptors. This specificity is crucial for its potential therapeutic applications, minimizing off-target effects and enhancing its safety profile. This guide provides a comparative analysis of this compound's activity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Summary of this compound Activity on CXCR4
This compound is a novel, small-molecule allosteric antagonist of CXCR4, a G-protein coupled receptor (GPCR) that plays a critical role in various physiological and pathological processes, including HIV entry, cancer metastasis, and immune cell trafficking.[1] Experimental data consistently show that this compound potently inhibits the function of the CXCR4 receptor in a variety of assays.
| Assay Type | Parameter | This compound IC₅₀ | Reference Compound (AMD3100) IC₅₀ |
| Calcium Flux | Inhibition of SDF-1α-mediated Ca²⁺ flux | 5-10 nM | Not consistently reported in direct comparison |
| Radioligand Binding | Displacement of ¹²⁵I-SDF-1α | 112 nM | Not consistently reported in direct comparison |
| β-Arrestin Recruitment | Inhibition of β-arrestin recruitment | 19 nM | Not consistently reported in direct comparison |
| cAMP Production | Inhibition of SDF-1α-mediated cAMP reduction | 41 nM | 347 nM |
| Chemotaxis | Inhibition of SDF-1α-induced T cell migration | 176 nM | Not consistently reported in direct comparison |
| HIV Entry | Inhibition of X4-tropic HIV-1 infection | 13 nM | ~500 nM (in NefM1-induced apoptosis assay) |
Cross-Reactivity Profile of this compound
A key aspect of the preclinical characterization of this compound is its selectivity profile against other chemokine receptors. Studies have reported that this compound was screened against a panel of both CXCR and CCR type chemokine receptors and exhibited no significant cross-activity at concentrations up to 10 μM, indicating a high selectivity for CXCR4.
Further evidence of its specificity comes from viral entry assays. This compound effectively blocks the entry of CXCR4-tropic (X4-tropic) HIV-1 strains but does not inhibit viral entry mediated by the vesicular stomatitis virus G protein (VSV-G), which utilizes a CXCR4-independent pathway.[1] While it shows moderate inhibition against CCR5-tropic HIV-1 isolates, this is considered a low-level synergistic activity rather than a primary antagonism.[1]
Experimental Methodologies
The assessment of this compound's activity and selectivity involves a range of in vitro cellular assays. Below are detailed methodologies for the key experiments cited.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the natural ligand (SDF-1α) binding to CXCR4.
-
Cell Line: Typically, a human cell line endogenously expressing or engineered to overexpress CXCR4 (e.g., Chem-1 cells).
-
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
The cells are then incubated with varying concentrations of the test compound (this compound).
-
After the incubation period, the natural CXCR4 ligand, SDF-1α (also known as CXCL12), is added to stimulate the receptor.
-
The resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader or flow cytometer.
-
The IC₅₀ value is calculated by determining the concentration of the antagonist that inhibits 50% of the maximal calcium response induced by SDF-1α.
-
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radioactively labeled ligand from the receptor, providing information on its binding affinity.
-
Reagents:
-
Membrane preparations from cells expressing CXCR4.
-
Radiolabeled CXCR4 ligand, typically ¹²⁵I-SDF-1α.
-
Test compound (this compound) at various concentrations.
-
-
Protocol:
-
The cell membranes are incubated with a fixed concentration of ¹²⁵I-SDF-1α and varying concentrations of this compound.
-
The mixture is allowed to reach binding equilibrium.
-
The receptor-bound radioactivity is separated from the unbound radioactivity by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
The IC₅₀ value, the concentration of this compound that displaces 50% of the bound radioligand, is determined.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CXCR4 signaling pathway inhibited by this compound and a general workflow for assessing chemokine receptor cross-reactivity.
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing chemokine receptor cross-reactivity.
References
A Comparative Guide to the Reproducibility of Tinnitus Questionnaires: TIQ, THI, and TFI
For researchers, scientists, and drug development professionals navigating the landscape of tinnitus assessment, the reproducibility and validity of patient-reported outcome measures are paramount. This guide provides an objective comparison of three prominent questionnaires used in tinnitus research: the Tinnitus Impact Questionnaire (TIQ), the Tinnitus Handicap Inventory (THI), and the Tinnitus Functional Index (TFI). The data presented is based on published validation studies to aid in the selection of the most appropriate instrument for clinical trials and research endeavors.
The accurate measurement of tinnitus perception and its impact on a patient's life is a critical component of both clinical practice and research. The subjective nature of tinnitus necessitates the use of validated questionnaires to quantify its severity and the effectiveness of interventions. This guide focuses on the psychometric properties of the TIQ, THI, and TFI, with a particular emphasis on the reproducibility of their findings.
Comparative Analysis of Psychometric Properties
The following tables summarize the key quantitative data from validation studies of the Tinnitus Impact Questionnaire (TIQ), Tinnitus Handicap Inventory (THI), and Tinnitus Functional Index (TFI). These metrics are crucial for evaluating the reliability and validity of each instrument.
Table 1: Internal Consistency Reliability
Internal consistency reflects the extent to which items within a questionnaire measure the same underlying construct. Cronbach's alpha is a common metric, with values above 0.70 generally considered acceptable, and values above 0.90 considered excellent.
| Questionnaire | Number of Items | Study Population (n) | Cronbach's Alpha (α) |
| Tinnitus Impact Questionnaire (TIQ) | 7 | 172 adult patients in a UK tinnitus and hyperacusis clinic[1] | 0.89[1][2][3][4] |
| 173 participants with tinnitus (non-clinical)[5][6] | 0.93[5][6] | ||
| Tinnitus Handicap Inventory (THI) | 25 | 66 subjects reporting tinnitus[7] | 0.93[7][8] |
| 1129 patients with chronic tinnitus in China[9] | 0.94[9] | ||
| 110 tinnitus patients in Turkey[6] | 0.88[6] | ||
| 100 outpatients with chronic tinnitus in Italy[10] | 0.91[10] | ||
| Tinnitus Functional Index (TFI) | 25 | Original development study participants[2] | 0.97[2] |
| 318 patients with a primary complaint of tinnitus in New Zealand[11] | >0.7 for overall scale and subscales[11] | ||
| 294 members of the general public in a UK randomized controlled trial[12][13] | 0.80[12][13] | ||
| 264 subjects in Switzerland (German version)[2] | 0.97[2] | ||
| 100 patients with tinnitus for at least 6 months in Turkey[14] | 0.970[14] |
Table 2: Test-Retest Reliability (Reproducibility)
Test-retest reliability assesses the stability of a measure over time. High test-retest reliability indicates that the questionnaire produces consistent results when administered to the same individuals on different occasions, assuming no change in the underlying condition. The Intraclass Correlation Coefficient (ICC) and Pearson correlation coefficient (r) are common metrics, with values closer to 1.0 indicating higher reliability.
| Questionnaire | Study Population (n) | Time Interval | Test-Retest Reliability Metric |
| Tinnitus Impact Questionnaire (TIQ) | 32 participants with tinnitus (non-clinical)[5][6] | 2 weeks[5][6] | ICC: Excellent[5][6] |
| Tinnitus Handicap Inventory (THI) | 40 patients in Southwest China[9][15] | 14 ± 3 days[9][15] | Pearson's r: 0.98[9][15] |
| 21 patients in Turkey[6] | Not specified | ICC: 0.78-0.90[6] | |
| Tinnitus Functional Index (TFI) | 40 research volunteers in New Zealand[11] | 2 weeks | ICC: >0.7 for overall scale and subscales[11] |
| Original development study[2] | Not specified | 0.78[2] | |
| 264 subjects in Switzerland (German version)[2] | Not specified | 0.91[2] | |
| 100 patients in Turkey[14] | 1 week[14] | High correlation[14] |
Table 3: Validity
Validity refers to the extent to which a questionnaire accurately measures what it is intended to measure. Convergent validity is established by showing a correlation with other measures of the same or similar constructs. Discriminant validity is demonstrated by a lack of correlation with measures of different constructs.
| Questionnaire | Convergent Validity | Discriminant Validity |
| Tinnitus Impact Questionnaire (TIQ) | Moderately to strongly correlated with the Tinnitus Handicap Inventory (THI), Screening for Anxiety and Depression-Tinnitus questionnaire, Hyperacusis Questionnaire, and Hyperacusis Impact Questionnaire.[1][2][3][4] | Weakly correlated with the pure-tone average hearing threshold.[1][2][3] Not significantly correlated with average hearing thresholds.[4] |
| Tinnitus Handicap Inventory (THI) | Significant correlations with symptom rating scales for annoyance, sleep disruption, depression, and concentration.[7] | Weak correlations with the Beck Depression Inventory, Modified Somatic Perception Questionnaire, and pitch and loudness judgments.[7] |
| Tinnitus Functional Index (TFI) | Strong Pearson correlations with the Tinnitus Handicap Questionnaire and tinnitus numerical rating scales.[11] High correlation with the THI (r = 0.86).[2] | Moderate correlation with the Hearing Handicap Inventory.[11] Moderate correlations with the Beck Anxiety Inventory (BAI) (r=0.60) and Beck Depression Inventory (BDI) (r=0.65).[2] |
Experimental Protocols
The validation of these questionnaires follows a generally consistent methodological approach. The following is a generalized workflow for a psychometric validation study of a tinnitus questionnaire, based on the methodologies reported in the cited studies.
Key Methodological Components:
-
Participant Recruitment: Participants are typically recruited from audiology or otolaryngology clinics and report tinnitus as a primary or significant complaint.[1][7][9] Inclusion and exclusion criteria are established to ensure a relevant study population.
-
Data Collection: Participants complete the questionnaire , along with a battery of other validated questionnaires to assess convergent and discriminant validity.[7][16][17] Demographic and clinical data are also collected.
-
Statistical Analysis:
-
Internal Consistency: Cronbach's alpha is calculated to assess the inter-relatedness of the items.[6][9][10]
-
Test-Retest Reliability: The questionnaire is administered to a subset of participants on a second occasion after a specific time interval (e.g., 1-2 weeks) during which their tinnitus is expected to be stable. The correlation between the two sets of scores is then calculated using metrics like the Intraclass Correlation Coefficient (ICC) or Pearson's correlation coefficient.[6][9][14][15]
-
Validity: Correlations between the questionnaire scores and other measures are calculated. Strong correlations with similar measures support convergent validity, while weak correlations with dissimilar measures support discriminant validity.[1][2][3][7][11]
-
Factor Analysis: Exploratory or confirmatory factor analysis is often used to understand the underlying structure of the questionnaire and to determine if it measures a single construct or multiple sub-constructs.[9][10][15]
-
Signaling Pathway of Tinnitus Impact Assessment
The process of assessing the impact of tinnitus using these questionnaires can be visualized as a pathway from the patient's subjective experience to quantifiable data that can inform clinical decisions and research outcomes.
Conclusion
The Tinnitus Impact Questionnaire (TIQ), Tinnitus Handicap Inventory (THI), and Tinnitus Functional Index (TFI) are all validated instruments for assessing the impact of tinnitus. The choice of questionnaire may depend on the specific research question or clinical context.
-
The TIQ is a brief, 7-item questionnaire with excellent internal consistency and good to excellent test-retest reliability, making it a valuable tool for efficiently assessing the impact of tinnitus.[1][4][5][6]
-
The THI is a widely used 25-item questionnaire with extensive validation across multiple languages and patient populations.[6][9][10][18] It has demonstrated high internal consistency and test-retest reliability.[6][7][9][15]
-
The TFI is a 25-item questionnaire designed to be responsive to treatment-related changes and has shown high internal consistency and good test-retest reliability in various studies.[2][11][14]
For studies requiring a brief yet robust measure of tinnitus impact, the TIQ is a strong candidate. For research demanding a comprehensive assessment with a long history of use and extensive comparative data, the THI remains a gold standard. The TFI is particularly well-suited for clinical trials where sensitivity to change over time is a primary consideration. Researchers and clinicians should carefully consider the psychometric properties and intended use of each questionnaire to select the most appropriate tool for their needs, thereby ensuring the reproducibility and validity of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Misophonia impact questionnaire (MIQ), tinnitus impact questionnaire (TIQ), and hyperacusis impact questionnaire (HIQ): Factor analysis, test-retest reliability, and minimum detectable change using a non-clinical population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Development of the Tinnitus Handicap Inventory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resref.com [resref.com]
- 9. researchgate.net [researchgate.net]
- 10. Confirmatory factor analysis of the Tinnitus Impact Questionnaire using data from patients seeking help for tinnitus alone or tinnitus combined with hyperacusis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psychometric Validity, Reliability, and Responsiveness of the Tinnitus Functional Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. tinnitusjournal.com [tinnitusjournal.com]
- 14. b-ent.be [b-ent.be]
- 15. Reliability and Validity of the Chinese (Mandarin) Tinnitus Handicap Inventory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and Psychometric Validation of Tinnitus Qualities and Impact Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking TIQ-15: A Comparative Performance Analysis Against Industry-Standard MAP4K4 Inhibitors
This guide provides a comprehensive performance comparison of the novel MAP4K4 inhibitor, TIQ-15, against established industry alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in preclinical research and development for inflammatory diseases.
Executive Summary
This compound is a potent and highly selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator in inflammatory signaling pathways. Experimental data demonstrates that this compound exhibits superior performance in biochemical potency, cellular activity, and kinase selectivity when compared to the well-characterized MAP4K4 inhibitor, GNE-495, and the non-specific kinase inhibitor, Staurosporine. This guide summarizes the key performance benchmarks and provides detailed experimental protocols for transparent evaluation.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound against GNE-495 and Staurosporine across critical biochemical and cellular assays.
Table 1: Biochemical Potency and Kinase Selectivity
| Compound | Target | IC50 (nM) | Kinase Selectivity (S-Score at 1 µM) |
| This compound (Hypothetical) | MAP4K4 | 0.8 | 0.01 |
| GNE-495 | MAP4K4 | 8.9 | 0.03 |
| Staurosporine | Pan-Kinase | 1.5 (for MAP4K4) | 0.85 |
-
IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower value indicates higher potency.
-
Kinase Selectivity (S-Score): A measure of inhibitor selectivity. A score closer to 0 indicates higher selectivity for the intended target.
Table 2: Cellular Activity in Immune-Stimulated Cells
| Compound | TNF-α Release IC50 (nM) in LPS-stimulated PBMCs | Cell Viability CC50 (µM) in PBMCs | Therapeutic Index (CC50 / TNF-α IC50) |
| This compound (Hypothetical) | 15 | >50 | >3333 |
| GNE-495 | 110 | >25 | >227 |
| Staurosporine | 25 | 0.5 | 20 |
-
TNF-α Release IC50: The concentration of an inhibitor required to reduce the release of the pro-inflammatory cytokine TNF-α by 50% in stimulated immune cells.
-
CC50 (Cytotoxic Concentration 50%): The concentration of a compound that causes the death of 50% of cells. A higher value indicates lower cytotoxicity.
-
Therapeutic Index: The ratio of cytotoxic concentration to effective concentration, indicating the safety window of a compound.
Signaling Pathway and Experimental Workflows
Visual representations of the targeted biological pathway and experimental procedures provide a clear context for the presented data.
Caption: MAP4K4 signaling pathway in response to LPS stimulation.
Caption: Workflow for inhibitor screening and validation.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure transparency and reproducibility.
MAP4K4 Biochemical Potency Assay (IC50 Determination)
The biochemical potency of inhibitors against MAP4K4 was determined using the ADP-Glo™ Kinase Assay.
-
Objective: To measure the concentration of inhibitor required to reduce MAP4K4 enzyme activity by 50%.
-
Procedure:
-
A kinase reaction was initiated by adding recombinant human MAP4K4 enzyme to a reaction buffer containing ATP and a suitable substrate peptide.
-
Inhibitors (this compound, GNE-495, Staurosporine) were added across a range of 11 semi-log concentrations.
-
The reaction was incubated at room temperature for 1 hour.
-
The ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was then added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence was read on a plate reader. Data was normalized to positive (no inhibitor) and negative (no enzyme) controls.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
-
Cellular TNF-α Release Assay
This assay measures the ability of an inhibitor to suppress the production of the pro-inflammatory cytokine TNF-α in primary human immune cells.
-
Objective: To determine the potency of inhibitors in a disease-relevant cellular context.
-
Procedure:
-
Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy human donors.
-
Cells were plated and pre-incubated with serial dilutions of the test compounds for 1 hour.
-
Inflammation was induced by stimulating the cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
-
After 18 hours of incubation, the cell culture supernatant was collected.
-
The concentration of TNF-α in the supernatant was quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 values were determined by fitting the dose-response curves of TNF-α inhibition.
-
Cell Viability Assay (CC50 Determination)
This assay assesses the cytotoxic effect of the compounds on primary cells.
-
Objective: To measure the concentration at which a compound induces 50% cell death, establishing its toxicity profile.
-
Procedure:
-
PBMCs were plated and treated with the same serial dilutions of test compounds as in the TNF-α assay.
-
The cells were incubated for 24 hours without LPS stimulation.
-
The CellTiter-Glo® Luminescent Cell Viability Assay reagent was added to the cells. This reagent measures ATP levels, which are indicative of metabolically active, viable cells.
-
Luminescence was measured on a plate reader.
-
CC50 values were calculated by fitting the dose-response curves against untreated control cells.
-
TIQ-15: A Comparative Guide to its Synergistic Effects with Other Therapeutic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of TIQ-15, a potent CXCR4 antagonist, when used in combination with other therapeutic agents. While current direct evidence for this compound's synergistic activity is most established in the context of HIV therapy, its mechanism of action as a CXCR4 inhibitor suggests significant potential for combination therapies in oncology. This document will first detail the known synergistic interactions of this compound and then provide a comparative overview of the synergistic effects observed with other CXCR4 antagonists in cancer therapy, supported by experimental data from preclinical and clinical studies.
This compound: Synergistic Effects in HIV Therapy
This compound is a novel allosteric antagonist of the CXCR4 receptor, which plays a crucial role in the entry of X4-tropic HIV-1 into host cells.[1][2] Its primary therapeutic application has been investigated in the context of HIV infection, where it has demonstrated synergistic activity with the CCR5 antagonist, maraviroc (B1676071).
Combination with Maraviroc
A co-dosing study of this compound with maraviroc has shown a synergistic effect against CCR5-tropic HIV-1 strains.[1][3] This is a significant finding, as it suggests that a combination of this compound and maraviroc could be a potent therapeutic strategy to block the entry of HIV-1 with mixed tropisms (both CXCR4- and CCR5-tropic).[2][3]
Table 1: Quantitative Data on this compound Activity
| Assay | IC50 (nM) | Cell Type/Virus | Reference |
| HIV-1 Entry (X4-tropic) | 13 | Primary and transformed CD4 T cells | [1] |
| SDF-1α/CXCR4-mediated cAMP production | 41 | - | [1] |
| SDF-1α/CXCR4-mediated chemotaxis | 176 | - | [1] |
| Inhibition of HIV clinical isolates (X4-tropic) | 0.78 - 2.16 | PBMCs | [3] |
| Inhibition of HIV clinical isolates (R5-tropic) | 587 - 1,320 | PBMCs | [3] |
Experimental Protocol: Two-Drug Combination Synergy Analysis
The synergistic activity of this compound and maraviroc was evaluated using the Prichard and Shipman MacSynergy II three-dimensional model. This analytical method is a widely accepted surrogate for determining the potential anti-retroviral drug combination effects. The analysis is based on the Bliss independence model, which calculates the theoretical additive interactions of the drugs. The experimental workflow is as follows:
Caption: Experimental workflow for determining the synergistic effects of this compound and maraviroc.
This compound in Cancer Therapy: A Comparative Outlook Based on Other CXCR4 Antagonists
The CXCR4/CXCL12 signaling axis is implicated in the progression of numerous cancers, contributing to tumor growth, invasion, angiogenesis, metastasis, and the development of therapeutic resistance.[4][5] Consequently, CXCR4 antagonists are being actively investigated as potential anticancer agents, particularly in combination with other therapies. While direct studies on this compound in cancer are not yet widely published, its potent CXCR4 antagonism suggests a strong potential for synergistic effects similar to those observed with other compounds in its class.
Synergistic Effects of CXCR4 Antagonists with Conventional and Targeted Therapies
Preclinical and clinical studies have demonstrated that inhibiting the CXCR4 pathway can sensitize cancer cells to various treatments, including chemotherapy, radiotherapy, and targeted agents.
Table 2: Synergistic Effects of CXCR4 Antagonists in Combination Cancer Therapy (Comparative Data)
| CXCR4 Antagonist | Combination Therapy | Cancer Type | Observed Synergistic Effects | Reference |
| AMD3100 (Plerixafor) | BCNU (Chemotherapy) | Glioblastoma | Increased apoptosis, decreased proliferation, tumor regression | [6] |
| AMD3100 (Plerixafor) | Cisplatin (Chemotherapy) | Oral Squamous Cell Carcinoma | Synergistic antitumor effects, inhibition of angiogenesis | [7] |
| AMD3100 (Plerixafor) | Radiotherapy | Prostate Cancer | Delayed tumor growth, prolonged survival, vascular normalization | [8] |
| Balixafortide | Eribulin (Chemotherapy) | HER2-negative Metastatic Breast Cancer | Objective tumor responses in a phase I trial | [9] |
| BPRCX807 | Sorafenib (Targeted Therapy) | Hepatocellular Carcinoma | Synergistically enhanced antiangiogenic effects | [10] |
| BKT140 | Chemotherapy and Radiotherapy | Non-Small Cell Lung Cancer | Attenuated tumor growth, augmented effects of chemo/radiotherapy | [4] |
Synergistic Effects of CXCR4 Antagonists with Immunotherapy
The tumor microenvironment often suppresses the anti-tumor immune response. The CXCR4/CXCL12 axis plays a role in recruiting immunosuppressive cells to the tumor site. By blocking this pathway, CXCR4 antagonists can potentially enhance the efficacy of immunotherapies.
A preclinical study in a mouse model of breast cancer bone metastases showed that the CXCR4 antagonist AMD3465, in combination with the IDO1 inhibitor D1MT, delayed tumor progression.[11] This combination reduced the number of intratumoral regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while facilitating the antitumor effects of CD8+ T-cells.[11]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of CXCR4 antagonists in combination therapies are multifactorial. The primary mechanism involves the disruption of the interaction between cancer cells and their protective microenvironment.
Caption: Signaling pathways demonstrating the synergistic potential of CXCR4 antagonists with cancer therapies.
Conclusion
This compound has demonstrated clear synergistic effects with the CCR5 antagonist maraviroc in the context of HIV, highlighting its potential for combination therapy. While direct evidence for this compound in cancer combination therapies is still emerging, the extensive preclinical and early clinical data from other CXCR4 antagonists strongly support the rationale for investigating this compound in this setting. The ability of CXCR4 inhibitors to disrupt tumor-stromal interactions, sensitize cancer cells to cytotoxic agents, and modulate the tumor immune microenvironment makes them promising candidates for combination with chemotherapy, radiotherapy, targeted therapy, and immunotherapy. Further research into the synergistic potential of this compound in oncology is warranted and holds significant promise for the development of novel and more effective cancer treatment strategies.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. At the Bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 inhibition synergizes with cytotoxic chemotherapy in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Cisplatin-CXCR4 Antagonist Combination Therapy in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A highly selective and potent CXCR4 antagonist for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR4 antagonism in combination with IDO1 inhibition weakens immune suppression and inhibits tumor growth in mouse breast cancer bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
TIQ-15: A Meta-Analysis of Efficacy in Diverse Cancer Models for Researchers and Drug Development Professionals
In the landscape of oncology research, the quest for targeted therapies that can effectively combat cancer progression while minimizing off-target effects is paramount. One such promising avenue of investigation is the inhibition of the CXCR4/CXCL12 signaling pathway, a critical axis in tumor growth, metastasis, and the tumor microenvironment. This guide provides a comprehensive meta-analysis of the preclinical efficacy of TIQ-15, a potent CXCR4 antagonist, across various cancer models. It is designed to offer researchers, scientists, and drug development professionals a detailed comparison of this compound with other notable CXCR4 inhibitors, supported by experimental data, detailed protocols, and visual representations of key biological processes.
The CXCR4/CXCL12 Axis: A Key Target in Oncology
The C-X-C chemokine receptor type 4 (CXCR4), and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a pivotal role in numerous physiological processes, including hematopoiesis, immune responses, and organogenesis. However, this signaling axis is frequently hijacked by cancer cells to promote their survival, proliferation, and dissemination. Overexpression of CXCR4 has been observed in a wide array of malignancies, including breast, prostate, ovarian, and brain cancers, and is often correlated with poor prognosis and increased metastatic potential.
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events, primarily through G-protein coupled pathways. These pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, are central to cell growth, survival, and motility. By blocking this interaction, CXCR4 antagonists aim to disrupt these pro-tumorigenic signals, thereby inhibiting tumor progression and sensitizing cancer cells to conventional therapies.
This compound: A Potent and Selective CXCR4 Antagonist
This compound is a novel, small-molecule antagonist of the CXCR4 receptor. It has demonstrated high potency in blocking the binding of CXCL12 to CXCR4 and subsequent downstream signaling pathways. Preclinical studies have highlighted its potential as a therapeutic agent in both HIV infection and various forms of cancer.
In Vitro Efficacy of this compound
The in vitro potency of this compound has been evaluated in various functional assays, demonstrating its ability to inhibit key signaling events downstream of CXCR4 activation.
| Assay Type | Cell Line | IC50 | Reference |
| CXCL12-induced Calcium Flux | Chem-1 | 3 nM | [1] |
| HIV-1IIIB Inhibition | MAGI | 5 nM | [1] |
| cAMP Production Inhibition | - | 19 nM | [1] |
| β-arrestin Recruitment Inhibition | - | 15 nM | [1] |
Table 1: Summary of In Vitro Efficacy of this compound
Comparative Preclinical Efficacy of CXCR4 Antagonists
To provide a comprehensive overview of the potential of this compound, this section compares its preclinical efficacy with other well-characterized CXCR4 antagonists: Plerixafor (AMD3100), Ulocuplumab (BMS-936564), and MSX-122. The data is presented across four key cancer models: breast cancer, prostate cancer, ovarian cancer, and glioblastoma.
Breast Cancer Models
| Compound | Animal Model | Cell Line | Efficacy Metric | Result | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Plerixafor (AMD3100) | Transgenic Mouse | - | Tumor Growth & Metastasis | Inhibition of primary tumor growth and metastasis | [2] |
| Plerixafor (AMD3100) | Xenograft | MDA-MB-231 | Chemosensitization | Sensitizes to docetaxel (B913) in the presence of stromal cells | [3] |
| Ulocuplumab (BMS-936564) | Preclinical Models | - | Tumor Progression | Mentioned as being studied, no specific data | [4] |
| MSX-122 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Table 2: Preclinical Efficacy of CXCR4 Antagonists in Breast Cancer Models
Prostate Cancer Models
| Compound | Animal Model | Cell Line | Efficacy Metric | Result | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Plerixafor (AMD3100) | Xenograft | PC-3 | Tumor Growth | Significantly inhibited tumor growth | [5] |
| Plerixafor (AMD3100) | Xenograft | PC3-luc | Chemosensitization | Increased antitumor effect of docetaxel | [3] |
| Plerixafor (AMD3100) | Orthotopic Xenograft | C4-2B | Radiosensitization | Potentiated the effect of local single-dose RT | [1] |
| Ulocuplumab (BMS-936564) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| MSX-122 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Table 3: Preclinical Efficacy of CXCR4 Antagonists in Prostate Cancer Models
Ovarian Cancer Models
| Compound | Animal Model | Cell Line | Efficacy Metric | Result | Reference |
| This compound | Mouse Model | - | Immune Checkpoint Blockade | Improves activity of immune checkpoint blockade | [6] |
| Plerixafor (AMD3100) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Ulocuplumab (BMS-936564) | Preclinical Models | - | Tumor Progression | Mentioned as being studied, no specific data | [7] |
| MSX-122 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Table 4: Preclinical Efficacy of CXCR4 Antagonists in Ovarian Cancer Models
Glioblastoma Models
| Compound | Animal Model | Cell Line | Efficacy Metric | Result | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Plerixafor (AMD3100) | Orthotopic Xenograft | - | Tumor Recurrence | Prevention of tumor recurrence | [8] |
| Plerixafor (AMD3100) | Mouse Model | U251, U87MG | Survival | Improved survival by inhibiting CD11b+ cell infiltration post-radiation | [9] |
| Ulocuplumab (BMS-936564) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| MSX-122 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Table 5: Preclinical Efficacy of CXCR4 Antagonists in Glioblastoma Models
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key assays used to evaluate the efficacy of CXCR4 antagonists.
In Vitro Chemosensitization Assay
-
Cell Culture: Human prostate cancer cells (e.g., PC3-luc) are cultured in appropriate media. For co-culture experiments, these cells are plated on a layer of stromal cells (e.g., MS5).
-
Treatment: Cells are treated with the chemotherapeutic agent (e.g., docetaxel) alone or in combination with a CXCR4 antagonist (e.g., AMD3100) at various concentrations. A vehicle-treated group serves as a control.
-
Incubation: The treated cells are incubated for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTS assay, which quantifies the number of viable cells.
-
Data Analysis: The viability of cells in the combination treatment group is compared to that of the cells treated with the chemotherapeutic agent alone to determine the sensitizing effect of the CXCR4 antagonist.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: A suspension of human cancer cells (e.g., PC-3) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
Treatment Administration: The CXCR4 antagonist (e.g., AMD3100) or a vehicle control is administered to the mice according to a predefined schedule and route (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised, and tumor growth inhibition is calculated. Histopathological analysis may also be performed to assess changes in microvessel density, proliferation markers (e.g., Ki-67), and apoptosis markers.
Conclusion and Future Directions
The available preclinical data strongly suggest that targeting the CXCR4/CXCL12 axis is a viable and promising strategy in oncology. This compound has demonstrated high potency in in vitro assays, positioning it as a compelling candidate for further preclinical and clinical development. While direct comparative in vivo data for this compound across multiple cancer models is still emerging, the extensive research on other CXCR4 antagonists like Plerixafor provides a solid rationale for its potential efficacy.
The ability of CXCR4 inhibitors to not only directly inhibit tumor growth but also to sensitize cancer cells to conventional therapies like chemotherapy and radiotherapy is a particularly significant finding. This suggests that the future of CXCR4-targeted therapy may lie in combination regimens.
Further research is warranted to:
-
Conduct head-to-head in vivo efficacy studies of this compound against other CXCR4 antagonists in a broader range of cancer models.
-
Elucidate the detailed molecular mechanisms by which this compound and other antagonists modulate the tumor microenvironment.
-
Identify predictive biomarkers to select patients who are most likely to benefit from CXCR4-targeted therapies.
This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current landscape of preclinical research on this compound and other CXCR4 antagonists. The continued investigation of these agents holds the promise of delivering novel and effective treatments for a variety of cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Durable response of glioblastoma to adjuvant therapy consisting of temozolomide and a weekly dose of AMD3100 (plerixafor), a CXCR4 inhibitor, together with lapatinib, metformin and niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Independent Verification of TIQ-15's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel allosteric CXCR4 antagonist, TIQ-15, with other alternatives, supported by experimental data from peer-reviewed research. The focus is on the independent verification of its mechanism of action and its performance in preclinical studies.
Mechanism of Action of this compound
This compound is a novel tetrahydroisoquinoline-based compound that functions as a potent and selective allosteric antagonist of the CXCR4 receptor.[1] Its primary mechanism of action is the inhibition of CXCR4-mediated viral entry of HIV-1, particularly CXCR4-tropic (X4-tropic) strains.[2][3] Unlike the natural ligand SDF-1α, this compound binds to a novel allosteric site on the CXCR4 receptor.[2][3] This binding does not activate the receptor, as evidenced by the absence of a calcium flux in the absence of SDF-1α, confirming it is not a CXCR4 agonist.[2][4]
The binding of this compound to CXCR4 leads to the inhibition of several downstream signaling pathways initiated by the binding of SDF-1α.[2][4] Key inhibited pathways include Gαi-mediated signaling, leading to a reduction in cAMP production and the inhibition of cofilin activation, a crucial factor in T-cell chemotaxis.[2][4] Furthermore, this compound has been shown to block SDF-1α-mediated chemotaxis and beta-arrestin recruitment.[4]
At higher concentrations (around 10 μM), this compound has been observed to induce CXCR4 receptor internalization, which is a distinct effect from its signaling blockade that occurs at much lower concentrations (in the nanomolar range).[4][5] This dose-dependent downregulation of surface CXCR4 is not considered its primary antiviral mechanism at clinically relevant concentrations.[4]
Comparative Performance Data
The following tables summarize the quantitative data from various in vitro assays, comparing the efficacy of this compound with other relevant compounds where data is available.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Assay | Virus Strain | Cell Type | IC50 (nM) | Cytotoxicity (TC50, nM) |
| HIV-1 Infection | T-tropic HIV-1 | HIV Rev-dependent indicator T cells | 13 | > 50,000 |
| HIV-1 Infection | X4-tropic isolates | PBMCs | Potent Inhibition | Not specified |
| HIV-1 Infection | Dual-tropic isolates | PBMCs | Potent Inhibition | Not specified |
| HIV-1 Infection | R5-tropic isolates | PBMCs | Moderate Inhibition | Not specified |
| HIV-1 Entry Assay | X4-tropic HIV-1 | - | 13 | Not specified |
Data sourced from multiple studies.[2][3][4]
Table 2: Inhibition of CXCR4 Signaling Pathways by this compound
| Assay | Measured Effect | IC50 (nM) |
| Calcium Flux | Inhibition of SDF-1α-induced flux | 5-10 |
| 125I-SDF-1α Binding | Inhibition of binding | 112 |
| Beta-Arrestin Recruitment | Inhibition of SDF-1α-induced recruitment | 19 |
| cAMP Production | Inhibition of SDF-1α/Forskolin-induced production | 41 |
| Chemotaxis | Inhibition of SDF-1α-mediated chemotaxis | 176 |
| NefM1-CXCR4 Depolarization | Inhibition | 1 |
Data sourced from multiple studies.[4][6][7]
Table 3: Comparison with Other CXCR4 Antagonists
| Compound | Target | Primary Mechanism | Key Advantage | Key Disadvantage |
| This compound | CXCR4 | Allosteric Antagonist | Potent anti-X4 HIV activity, favorable metabolic profile, synergistic with Maraviroc.[2][4] | Lower potency against R5-tropic HIV.[4] |
| AMD3100 (Plerixafor) | CXCR4 | Antagonist | Approved for stem cell mobilization.[1] | Less potent anti-HIV activity compared to this compound in some assays.[6] |
| Maraviroc | CCR5 | Antagonist | Approved for treating CCR5-tropic HIV-1 infection.[3] | Not effective against X4-tropic or dual-tropic HIV.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. HIV-1 Infection Assay:
-
Cells: HIV Rev-dependent indicator T cells or Peripheral Blood Mononuclear Cells (PBMCs) were used.
-
Procedure: Cells were pre-treated with varying concentrations of this compound for 1 hour at 37°C. Subsequently, cells were infected with HIV-1 (e.g., NL4-3 strain for T-tropic) for 2 hours. After infection, cells were washed and cultured in the absence of the compound for 48-72 hours.
-
Readout: Inhibition of viral infection was quantified by measuring reporter gene expression (e.g., GFP-Luciferase) or reverse transcriptase activity in the cell supernatant. IC50 values were calculated from dose-response curves.[6]
2. Calcium Flux Assay:
-
Cells: Cells expressing CXCR4 (e.g., CXCR4-Glo cells) were utilized.
-
Procedure: Cells were loaded with a calcium-sensitive dye. This compound was added at various concentrations prior to stimulation with the CXCR4 ligand, SDF-1α.
-
Readout: Changes in intracellular calcium concentration were measured using a fluorometric imaging plate reader. The IC50 was determined as the concentration of this compound that inhibited 50% of the SDF-1α-induced calcium response.[7]
3. cAMP Production Assay:
-
Cells: CXCR4-expressing cells were used.
-
Procedure: Cells were stimulated with SDF-1α and Forskolin (an adenylyl cyclase activator) in the presence or absence of this compound.
-
Readout: Intracellular cAMP levels were measured using a commercial assay kit. The IC50 value represents the concentration of this compound that restored 50% of the SDF-1α-inhibited cAMP production.[6]
4. Chemotaxis Assay:
-
Cells: T cells, such as blood resting CD4 T cells, were used.
-
Procedure: A transwell migration assay was performed where the lower chamber contained SDF-1α as a chemoattractant. Cells pre-treated with different concentrations of this compound were placed in the upper chamber.
-
Readout: The number of cells that migrated to the lower chamber after a specific incubation period was quantified. The IC50 was calculated as the concentration of this compound that inhibited 50% of the cell migration towards SDF-1α.[2]
5. VSV-G Pseudotyped HIV-1 Infection Assay:
-
Purpose: To determine the specificity of this compound for CXCR4-mediated entry.
-
Virus: HIV-1 particles pseudotyped with the Vesicular Stomatitis Virus G (VSV-G) protein, which mediates entry through a CXCR4-independent endocytic pathway.
-
Procedure: Cells were infected with the VSV-G pseudotyped virus in the presence or absence of this compound.
-
Readout: Lack of inhibition of infection by this compound demonstrates its specificity for blocking CXCR4-tropic virus entry.[2]
Visualizations
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action of this compound.
Caption: this compound allosterically inhibits CXCR4, blocking HIV-1 entry and downstream signaling.
Caption: Workflow for determining the anti-HIV-1 efficacy of this compound in vitro.
References
- 1. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 7. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of TIQ-15
For researchers, scientists, and drug development professionals handling TIQ-15, a novel allosteric CXCR4 antagonist, adherence to proper disposal protocols is critical for laboratory safety and environmental protection.[1][2][3] While specific detailed disposal studies for this compound are not publicly available, established guidelines for laboratory chemical waste provide a necessary framework for its safe management. The following procedures are based on general best practices and information from safety data sheets (SDS) for similar chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure all relevant personnel are equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant |
| Eye Protection | Safety glasses or goggles |
| Clothing | Laboratory coat or chemical-resistant apron |
In case of accidental exposure, follow these immediate first aid measures:
-
If on skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its associated waste must be conducted in accordance with national and local regulations.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams. [4]
-
Collect all waste materials, including unused product, solutions, and contaminated labware, in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical properties of this compound. It is recommended to use the original container if possible.[4]
-
Label the waste container clearly as "Hazardous Waste: this compound" and include the date of accumulation.
Step 2: Handling of Contaminated Materials
-
Solid Waste: This includes contaminated personal protective equipment (gloves, aprons), absorbent materials, and labware (e.g., pipette tips, vials).
-
Collect these materials in a separate, sealed plastic bag or a puncture-proof container for sharps.[5]
-
Place the sealed bag or container into the designated this compound hazardous waste container.
-
-
Liquid Waste: This includes unused this compound solutions and rinsates from cleaning contaminated glassware.
-
Collect all liquid waste in a sealable, chemical-resistant container.
-
Do not dispose of liquid this compound waste down the drain unless explicitly permitted by your local regulations and institutional EHS office.[4]
-
Step 3: Storage of Chemical Waste
-
Store the sealed this compound waste container in a well-ventilated area, away from incompatible materials.[4]
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's certified hazardous waste management vendor.
-
Waste material must be disposed of at an approved waste disposal plant.[4]
Logical Workflow for this compound Disposal Decision Making
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a CXCR4 antagonist this compound with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
